molecular formula BBr2H B081526 Dibromoborane CAS No. 13709-65-4

Dibromoborane

Cat. No.: B081526
CAS No.: 13709-65-4
M. Wt: 171.63 g/mol
InChI Key: WVJGKRMLCSNRKG-UHFFFAOYSA-N
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Description

Dibromoborane, also known as this compound, is a useful research compound. Its molecular formula is BBr2H and its molecular weight is 171.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

13709-65-4

Molecular Formula

BBr2H

Molecular Weight

171.63 g/mol

IUPAC Name

dibromoborane

InChI

InChI=1S/BBr2H/c2-1-3/h1H

InChI Key

WVJGKRMLCSNRKG-UHFFFAOYSA-N

SMILES

B(Br)Br

Canonical SMILES

B(Br)Br

Other CAS No.

66581-66-6

Synonyms

dibromoborane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the History, Synthesis, and Properties of Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane, a term encompassing both bromodiborane(6) (B₂H₅Br) and this compound (HBBr₂), represents a class of versatile reagents and intermediates in synthetic chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of these compounds. Drawing from seminal works and modern spectroscopic studies, this document details the discovery of this compound by pioneers in boron chemistry, outlines key synthetic methodologies with detailed experimental protocols, and presents a summary of its structural and thermodynamic properties. Particular emphasis is placed on providing structured quantitative data and visualizing synthetic pathways to facilitate a deeper understanding and application of this compound chemistry in research and development.

Introduction

The study of boron hydrides, or boranes, has been a rich field of chemical research for over a century, yielding a diverse array of compounds with unique bonding and reactivity. Among these, the halogenated derivatives of diborane (B8814927) have emerged as important synthetic tools. This guide focuses on this compound, clarifying the distinction between its two primary forms: bromodiborane(6) (B₂H₅Br), a bridged diborane structure, and this compound (HBBr₂), a monomeric species often stabilized as a Lewis base adduct. A thorough understanding of the history of their discovery and the evolution of their synthesis is crucial for appreciating their chemical behavior and utility.

History and Discovery

The journey into the world of boranes was pioneered by Alfred Stock, whose work between 1912 and 1936 laid the foundation for the synthesis and handling of these highly reactive compounds.[1] Building upon this groundwork, American chemists Hermann I. Schlesinger and Anton B. Burg made significant contributions to the field.[1][2][3]

A pivotal moment in the history of this compound came in 1931 when Schlesinger and Burg reported a novel reaction for the preparation of what they termed "bromo-diborane."[4] Their work detailed the reaction of diborane (B₂H₆) with hydrogen bromide (HBr), leading to the formation of bromodiborane(6) (B₂H₅Br). This discovery opened the door to the exploration of halogenated boranes and their chemistry.

Later, the development of hydroboration by Herbert C. Brown revolutionized organic synthesis. His research extended to the use of haloboranes, including this compound-dimethyl sulfide (B99878) (HBBr₂·SMe₂), as a highly reactive hydroborating agent.[5][6] This complex provided a more stable and convenient source of the this compound moiety for synthetic applications.

Synthesis of this compound

Synthesis of Bromodiborane(6) (B₂H₅Br)

The classical synthesis of bromodiborane(6) involves the direct reaction of diborane(6) with anhydrous hydrogen bromide.[7]

Experimental Protocol:

Reaction: B₂H₆ + HBr → B₂H₅Br + H₂[7]

Procedure:

  • A known quantity of diborane(6) gas is condensed into a reaction vessel cooled with liquid nitrogen.

  • Anhydrous hydrogen bromide gas is then condensed into the same vessel.

  • The reaction mixture is allowed to warm slowly to a specified temperature (e.g., -78 °C) and maintained for a set period to allow the reaction to proceed.

  • The products are then fractionated through a series of cold traps to separate bromodiborane(6) from unreacted starting materials and the hydrogen byproduct.

A logical workflow for this synthesis is presented below:

Synthesis_of_B2H5Br B2H6 Diborane(6) (gas) ReactionVessel Reaction Vessel (cryogenically cooled) B2H6->ReactionVessel HBr Hydrogen Bromide (anhydrous gas) HBr->ReactionVessel Fractionation Fractional Condensation (cold traps) ReactionVessel->Fractionation Reaction & Warming B2H5Br_Product Bromodiborane(6) (B₂H₅Br) Fractionation->B2H5Br_Product Separation Byproduct Hydrogen (gas) Fractionation->Byproduct

Synthesis of Bromodiborane(6) (B₂H₅Br)
Synthesis of this compound-Dimethyl Sulfide Complex (HBBr₂·SMe₂)

The dimethyl sulfide complex of this compound is a more commonly used reagent due to its enhanced stability. It can be readily prepared for use in hydroboration reactions.[8]

Experimental Protocol:

Reaction: This complex is typically prepared in situ or obtained commercially. The synthesis involves the reaction of a suitable boron source with a bromide source in the presence of dimethyl sulfide. A common laboratory preparation involves the reaction of borane-dimethyl sulfide with bromine.

Procedure for Hydroboration using HBBr₂·SMe₂: [8]

  • The this compound-dimethyl sulfide complex (1.0 M solution in a suitable solvent like dichloromethane) is placed in a flame-dried, nitrogen-flushed flask equipped with a magnetic stirrer and a reflux condenser.

  • The alkene or alkyne substrate is added dropwise to the solution at a controlled temperature (e.g., 0 °C or refluxing dichloromethane, depending on the substrate's reactivity).[8]

  • The reaction mixture is stirred for a specified period to ensure complete hydroboration.

  • The resulting alkenylthis compound can then be used in subsequent reactions, such as oxidation or protonolysis.

The general workflow for the application of this reagent in hydroboration is as follows:

Hydroboration_with_HBBr2SMe2 HBBr2SMe2 This compound-Dimethyl Sulfide (HBBr₂·SMe₂) Reaction Hydroboration Reaction (in CH₂Cl₂) HBBr2SMe2->Reaction Unsaturated_Substrate Alkene or Alkyne Unsaturated_Substrate->Reaction Intermediate Alkenylthis compound Intermediate Reaction->Intermediate Further_Reaction Subsequent Transformation (e.g., Oxidation, Protonolysis) Intermediate->Further_Reaction Final_Product Functionalized Product (e.g., Alcohol, Alkane) Further_Reaction->Final_Product

Hydroboration using this compound-Dimethyl Sulfide

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Molecular Properties of this compound Species

PropertyThis compound (HBBr₂)Bromodiborane(6) (B₂H₅Br)Diborane(6) (B₂H₆)
Formula HBBr₂B₂H₅BrB₂H₆
Molecular Weight ( g/mol ) 170.64107.7427.67
Appearance Unstable, often used as a complexColorless, unstable gasColorless gas

Table 2: Spectroscopic Data for this compound (HBBr₂) and Diborane (B₂H₆)

Spectroscopic FeatureThis compound (HBBr₂)Diborane (B₂H₆)
¹¹B NMR (ppm) Not readily available for free HBBr₂δ 16.6
Key IR Frequencies (cm⁻¹) ν(B-H): 2622, ν(B-Br)asym: 1036, ν(B-Br)sym: 595[9]ν(B-H)terminal: 2612, 2522, ν(B-H)bridge: 1915, 1602[10]

Table 3: Structural Parameters of Diborane(6) (B₂H₆) (for comparison)

ParameterValue
B-B Bond Length (pm) 177
B-H (terminal) Bond Length (pm) 119
B-H (bridge) Bond Length (pm) 133
∠H(terminal)-B-H(terminal) (°) ~120
∠H(bridge)-B-H(bridge) (°) ~97
∠B-H(bridge)-B (°) 83

Reactivity and Applications

This compound, particularly as its dimethyl sulfide complex, is a powerful reagent in organic synthesis. Its primary application is in the hydroboration of alkenes and alkynes.[5][8] The presence of the two bromine atoms significantly enhances the Lewis acidity of the boron center compared to diborane, leading to different reactivity and selectivity profiles.

The resulting alkenyldibromoboranes are versatile intermediates that can undergo a variety of subsequent transformations, including:

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide in the presence of a base yields alcohols or ketones.

  • Protonolysis: Reaction with a proton source, such as a carboxylic acid, results in the replacement of the boron group with a hydrogen atom.

  • Cross-coupling reactions: The boron-carbon bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds.

Conclusion

This compound, in its various forms, holds a significant place in the history and practice of boron chemistry. From its initial discovery by Schlesinger and Burg to its development as a versatile synthetic reagent by Brown and others, our understanding of this compound has continually evolved. This guide has provided a consolidated resource on the history, synthesis, and properties of this compound, intended to aid researchers and professionals in leveraging its unique chemical characteristics for further scientific advancement and application in fields such as drug development. The detailed experimental protocols and structured data presented herein aim to facilitate both a deeper understanding and the practical application of this compound chemistry. Further research into the detailed structural and thermodynamic properties of the uncomplexed this compound species would be a valuable contribution to the field.

References

The Genesis of a Reagent: An In-depth Technical Guide to the Initial Synthesis of Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational synthesis of dibromoborane (HBBr₂), a versatile reagent in organic chemistry. Stabilized as a dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), this compound has become a cornerstone in hydroboration and other selective transformations. This document outlines the primary synthetic methodology, presents key quantitative data, and offers a detailed experimental protocol based on seminal work in the field.

Core Synthesis Pathway: Bromination of Borane-Dimethyl Sulfide

The most direct and widely utilized method for the initial synthesis of this compound-dimethyl sulfide involves the controlled bromination of a commercially available and stable precursor, borane-dimethyl sulfide (BH₃·SMe₂). This reaction proceeds via the sequential substitution of the hydrogen atoms on the borane (B79455) with bromine. The reaction is typically performed in a suitable inert solvent, and the stoichiometry of the reactants is critical to achieving the desired product.

The overall transformation can be represented as follows:

BH₃·SMe₂ + 2 Br₂ → HBBr₂·SMe₂ + 2 HBr

This method, largely developed and popularized by the pioneering work of Herbert C. Brown and his collaborators, provides a reliable and scalable route to this compound-dimethyl sulfide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound-dimethyl sulfide.

ParameterValueReference
Reactants Borane-dimethyl sulfide (BH₃·SMe₂), Bromine (Br₂)[1]
Solvent Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)[1]
Stoichiometry 1 equivalent BH₃·SMe₂ to 2 equivalents Br₂[1]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time Typically rapid, completion monitored by ¹¹B NMR[2]
Product Yield High (quantitative formation in solution)[1]
¹¹B NMR Chemical Shift (δ) +6.5 ppm (doublet, J(B-H) ≈ 145 Hz)[2]

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound-dimethyl sulfide, adapted from established procedures.

Materials:

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, solution in CH₂Cl₂)

  • Bromine (Br₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • NMR spectrometer

Procedure:

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel is assembled. The system is purged with an inert gas to ensure anhydrous conditions.

  • Reactant Charging: A solution of borane-dimethyl sulfide in anhydrous dichloromethane is introduced into the flask via a syringe or cannula. The flask is then cooled to 0 °C in an ice bath.

  • Bromine Addition: A solution of two molar equivalents of bromine in anhydrous dichloromethane is prepared and transferred to the dropping funnel. The bromine solution is then added dropwise to the stirred solution of borane-dimethyl sulfide at a rate that maintains the reaction temperature at 0 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by ¹¹B NMR spectroscopy. An aliquot of the reaction mixture is periodically taken (under inert atmosphere) and analyzed. The disappearance of the quartet corresponding to BH₃·SMe₂ (δ ≈ -20 ppm) and the appearance of a doublet at approximately +6.5 ppm indicates the formation of HBBr₂·SMe₂.[2]

  • Reaction Completion and Use: The reaction is considered complete when the ¹¹B NMR spectrum shows the clean formation of the product. The resulting solution of this compound-dimethyl sulfide is typically used directly for subsequent reactions without isolation of the neat compound due to its reactivity.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound-dimethyl sulfide from borane-dimethyl sulfide.

Synthesis_of_Dibromoborane_Dimethyl_Sulfide BMS Borane-Dimethyl Sulfide (BH₃·SMe₂) HBBr2_SMe2 This compound-Dimethyl Sulfide (HBBr₂·SMe₂) BMS->HBBr2_SMe2 + 2 Br₂ Br2 Bromine (Br₂) Br2->HBBr2_SMe2 HBr Hydrogen Bromide (HBr) HBBr2_SMe2->HBr Byproduct Solvent Inert Solvent (e.g., CH₂Cl₂)

References

An In-depth Technical Guide on the Core Fundamental Properties of Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane (HBBr₂), a member of the haloborane family, is a highly reactive and versatile chemical intermediate. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic data, and reactivity. Particular emphasis is placed on its practical application in organic synthesis, primarily through its more stable dimethyl sulfide (B99878) complex (HBBr₂·S(CH₃)₂). Detailed experimental protocols for its use in hydroboration and reduction reactions are provided. Furthermore, this document explores the broader context of boron-containing compounds in drug development, including their interaction with signaling pathways, to offer insights into the potential, albeit currently underexplored, relevance of this compound in medicinal chemistry.

Introduction

Haloboranes are a class of powerful Lewis acids and versatile reagents in synthetic chemistry. Their high reactivity, however, often presents challenges in handling and selectivity.[1] this compound, in its free form, is unstable but can be effectively utilized as its dimethyl sulfide complex, HBBr₂·S(CH₃)₂, which serves as a stable and convenient source of the reactive HBBr₂ moiety.[1] This complex has demonstrated significant utility in a range of chemical transformations, including hydroboration and the reduction of various functional groups.[1][2]

The unique electronic properties of boron, particularly its electron deficiency, have led to the successful development of several boron-containing pharmaceuticals.[3][4] These drugs often function as enzyme inhibitors, leveraging the ability of the boron atom to form stable, reversible covalent bonds with active site residues.[5] While this compound itself has not been directly implicated in drug development, understanding its fundamental properties is crucial for exploring its potential as a reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical and Physical Properties

Quantitative data for neat this compound is scarce due to its instability. The majority of available data pertains to its stabilized dimethyl sulfide complex.

PropertyValueSource
Molecular Formula HBBr₂[6]
Molecular Weight 171.63 g/mol [6]
Appearance Colorless gas (unstable)[7]
Molecular Formula (DMS Complex) C₂H₇BBr₂S[2]
Molecular Weight (DMS Complex) 233.76 g/mol [2]
Melting Point (DMS Complex) 30-35 °C[2]
Flash Point (DMS Complex) 26 °C (closed cup)[2]

Molecular Structure and Spectroscopic Data

Molecular Structure
Spectroscopic Data

Vibrational Spectroscopy:

The infrared spectrum of this compound has been studied, providing information about its vibrational modes.

Isotopeν₁ (B-Br sym stretch) (cm⁻¹)ν₂ (B-H stretch) (cm⁻¹)ν₄ (B-Br asym stretch) (cm⁻¹)ν₅ (B-H in-plane bend) (cm⁻¹)ν₆ (out-of-plane bend) (cm⁻¹)Source
H¹¹BBr₂59526221036772731[4]
D¹¹BBr₂5851960870656625 (?)[4]

NMR Spectroscopy:

Specific NMR data for unsolvated this compound is not available. However, for the dimethyl sulfide complex, the following has been reported:

  • ¹¹B NMR: The chemical shift is dependent on the solvent and coordination state. For tricoordinate boranes containing hydrogen, a B-H coupling is generally observed.[8] The ¹¹B NMR chemical shift for related amine-borane complexes can be found in the range of -13 to -20 ppm.

Mass Spectrometry:

While a specific mass spectrum for this compound is not provided in the search results, mass spectrometry is a valuable tool in boron chemistry. The isotopic distribution of boron (¹⁰B and ¹¹B) and bromine (⁷⁹Br and ⁸¹Br) would lead to a characteristic and complex isotopic pattern for the molecular ion and its fragments.[9]

Reactivity and Applications in Organic Synthesis

This compound, primarily as its dimethyl sulfide complex, is a potent reagent for hydroboration and reduction reactions.

Hydroboration Reactions

This compound-dimethyl sulfide readily participates in hydroboration reactions, adding across carbon-carbon double and triple bonds.[1] This reaction is a cornerstone of organoboron chemistry, providing a pathway to a wide array of functionalized organic molecules.

Reduction Reactions

The complex is also effective in the reduction of various carbonyl-containing functional groups. The presence of bromine atoms modifies the Lewis acidity and hydride-donating ability of the boron center, influencing its reactivity and selectivity compared to non-halogenated boranes.[1]

Experimental Protocols

Safety Precautions: this compound and its dimethyl sulfide complex are highly reactive, flammable, and moisture-sensitive. They should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4][10][11] Appropriate personal protective equipment, including flame-retardant clothing, chemical-resistant gloves, and eye protection, must be worn.[4][10]

Synthesis of this compound-Dimethyl Sulfide Complex

A general procedure for the synthesis of haloborane-dimethyl sulfide complexes involves the redistribution of borane-dimethyl sulfide with boron trihalides.

Synthesis_Workflow BMS Borane-Dimethyl Sulfide (BH3·SMe2) Reaction Stirred Reaction Vessel (Controlled Temperature) BMS->Reaction 1 eq. BBr3 Boron Tribromide (BBr3) BBr3->Reaction 2 eq. Solvent Inert Solvent (e.g., CH2Cl2) Solvent->Reaction Product This compound-Dimethyl Sulfide (HBBr2·SMe2) Reaction->Product Redistribution

Caption: Synthesis of this compound-Dimethyl Sulfide.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon, add a solution of borane-dimethyl sulfide complex in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of boron tribromide (2 equivalents) in the same anhydrous solvent to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

  • The resulting solution of this compound-dimethyl sulfide is typically used directly for subsequent reactions.

Hydroboration of Styrene (B11656)

Hydroboration_Workflow Styrene Styrene in Anhydrous Solvent Reaction Reaction at 0°C to RT Styrene->Reaction HBBr2_DMS HBBr2·SMe2 Solution HBBr2_DMS->Reaction Intermediate Organoborane Intermediate Reaction->Intermediate Oxidation Oxidative Workup (H2O2, NaOH) Intermediate->Oxidation Product 2-Phenylethanol Oxidation->Product

Caption: Hydroboration-Oxidation of Styrene.

Procedure:

  • In a flame-dried, argon-purged flask, dissolve styrene in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound-dimethyl sulfide (1.0 M in dichloromethane) to the stirred styrene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously add a solution of sodium hydroxide (B78521) (e.g., 3 M).

  • Slowly add hydrogen peroxide (e.g., 30% solution) while maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for several hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography to yield 2-phenylethanol.

Reduction of Benzaldehyde (B42025)

Reduction_Workflow Benzaldehyde Benzaldehyde in Anhydrous Solvent Reaction Reaction at 0°C to RT Benzaldehyde->Reaction HBBr2_DMS HBBr2·SMe2 Solution HBBr2_DMS->Reaction Quench Aqueous Workup Reaction->Quench Product Benzyl (B1604629) Alcohol Quench->Product

Caption: Reduction of Benzaldehyde.

Procedure:

  • In a flame-dried, argon-purged flask, dissolve benzaldehyde in an anhydrous solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound-dimethyl sulfide (1.0 M in dichloromethane) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of water or a dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting benzyl alcohol by distillation or chromatography if necessary.

Relevance to Drug Development and Signaling Pathways

The application of boron-containing compounds in medicine is a rapidly growing field.[10] Several boron-based drugs have received FDA approval, demonstrating the therapeutic potential of this element.[4]

Boron Compounds as Proteasome Inhibitors

A prominent mechanism of action for several boron-containing drugs, such as bortezomib, is the inhibition of the proteasome, a cellular complex responsible for protein degradation.[12][13] The boron atom in these inhibitors forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome, effectively blocking its function.[14] This disruption of protein homeostasis can induce apoptosis in cancer cells.

Interaction with the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[] Some studies suggest that boron compounds can down-regulate the NF-κB pathway, contributing to their anti-inflammatory and anti-cancer effects.[3] For instance, halogenated boroxines have been shown to inhibit the NF-κB signaling pathway in leukemia cells.[1] This modulation can occur upstream of cytokine gene activation.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degraded by DNA DNA NFkB->DNA binds to Boron Boron Compounds (e.g., Bortezomib) Boron->Proteasome inhibits Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB Pathway by Boron Compounds.

While there is no direct evidence of this compound interacting with these biological pathways, its utility as a synthetic reagent allows for the construction of complex molecules that could be designed as potential therapeutic agents targeting these or other cellular mechanisms.

Conclusion

This compound, particularly as its dimethyl sulfide complex, is a valuable reagent in organic synthesis, offering unique reactivity for hydroboration and reduction reactions. While a comprehensive understanding of its fundamental physical and spectroscopic properties is still developing, its synthetic utility is well-established. The broader success of boron-containing compounds in drug discovery highlights the potential for new boron-based molecules in medicine. Further research into the synthesis and reactivity of this compound and other haloboranes may open new avenues for the creation of novel therapeutic agents.

References

Spectroscopic Characterization of Dibromoborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dibromoborane (HBBr₂), a molecule of significant interest in synthetic chemistry and materials science. This document collates key quantitative data from various spectroscopic techniques, details experimental methodologies for its synthesis and analysis, and presents visual workflows to elucidate the characterization process.

Core Spectroscopic Data

The spectroscopic analysis of this compound provides crucial insights into its molecular structure, vibrational modes, and rotational properties. The data presented below has been compiled from various high-resolution spectroscopic studies.

Vibrational Spectroscopy

Infrared spectroscopy is a primary tool for characterizing the vibrational modes of this compound. The fundamental vibrational frequencies for various isotopologues of this compound are summarized in the table below. These assignments are based on extensive experimental work and theoretical calculations.

Vibrational Mode Assignment H¹¹BBr₂ (cm⁻¹) ** H¹⁰BBr₂ (cm⁻¹) D¹¹BBr₂ (cm⁻¹) D¹⁰BBr₂ (cm⁻¹) **
ν₁B-Br Symmetric Stretch595-585-
ν₂B-H Stretch2622.426221960.11960
ν₃BBr₂ Scissoring~185 (calculated)---
ν₄B-Br Asymmetric Stretch10361048870901
ν₅B-H In-plane Bend772-656-
ν₆Out-of-plane Bend731-625 (?)-

Note: A hyphen (-) indicates data that was not reported or observed in the cited literature. A question mark (?) indicates a tentative assignment.

Rotational Spectroscopy and Molecular Geometry

High-resolution rovibrational spectroscopy has enabled the determination of key structural parameters for this compound. Analysis of the rotational fine structure within the ν₂ vibrational band has yielded the following geometric information:

Parameter Value
Br-B-Br Apex Angle119.3 ± 2°

Further detailed microwave spectroscopy and gas-phase electron diffraction studies would be beneficial to refine the bond lengths and other rotational constants for a more complete structural determination.

Experimental Protocols

The successful spectroscopic characterization of this compound relies on careful synthesis and handling, given its reactive nature. The following protocols are based on established methods reported in the literature.

Synthesis of this compound

This compound is typically synthesized in the gas phase via the reaction of diborane (B8814927) (B₂H₆) with boron tribromide (BBr₃).

Reaction: B₂H₆(g) + 4BBr₃(g) ⇌ 6HBBr₂(g)

Procedure:

  • A mixture of diborane and boron tribromide gas is introduced into a reaction vessel.

  • The reaction is allowed to proceed, often facilitated by controlling the pressure and temperature to favor the formation of this compound.

  • The resulting gas mixture, which may contain starting materials, product, and other boron halide species, is then passed into a spectroscopic cell for analysis.

  • For studies involving isotopic substitution, isotopically labeled diborane (e.g., containing deuterium (B1214612) or ¹⁰B) is used as a starting material.

Gas-Phase Infrared Spectroscopy

The infrared spectra of this compound are typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.

Instrumentation:

  • High-resolution FTIR spectrometer

  • Long-path gas cell (to allow for sufficient absorption by the low-pressure gas sample)

  • Appropriate infrared source, beamsplitter, and detector for the spectral range of interest.

Procedure:

  • The gas cell is first evacuated to a high vacuum.

  • A background spectrum of the empty cell is recorded.

  • The gaseous sample of this compound, often mixed with an inert gas, is introduced into the cell to a desired pressure.

  • The infrared spectrum of the sample is then recorded.

  • The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • For high-resolution studies, the spectrometer is operated under conditions that provide the necessary resolving power to observe the rotational fine structure of the vibrational bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound, from synthesis to data analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis B2H6 Diborane (B₂H₆) Reactor Gas-Phase Reactor B2H6->Reactor BBr3 Boron Tribromide (BBr₃) BBr3->Reactor HBBr2_mix Gas Mixture (HBBr₂ + byproducts) Reactor->HBBr2_mix Gas_Cell Long-Path Gas Cell HBBr2_mix->Gas_Cell Spectrometer FTIR Spectrometer Data_Acquisition Data Acquisition Spectrometer->Data_Acquisition Gas_Cell->Spectrometer IR Beam Raw_Spectrum Raw Spectrum Data_Acquisition->Raw_Spectrum Processed_Spectrum Processed Spectrum (Absorbance) Raw_Spectrum->Processed_Spectrum Analysis Spectral Analysis (Peak Assignment, Rotational Fitting) Processed_Spectrum->Analysis Results Spectroscopic Data (Frequencies, Constants, Geometry) Analysis->Results

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

This logical flow demonstrates the key stages involved in obtaining and interpreting the spectroscopic data for this compound. The process begins with the controlled gas-phase synthesis, followed by the introduction of the product into a specialized gas cell for infrared analysis. The acquired raw data is then processed and subjected to detailed analysis to extract fundamental molecular parameters. This systematic approach is crucial for obtaining high-quality, reliable spectroscopic data for reactive species like this compound.

An In-depth Technical Guide to ¹¹B NMR Spectroscopy of Dibromoborane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dibromoborane (HBr₂B) adducts with various Lewis bases. Understanding the electronic and structural properties of these adducts is crucial for their application in organic synthesis and drug development.

Introduction to ¹¹B NMR Spectroscopy of Boron Adducts

Boron-11 is a quadrupolar nucleus (I = 3/2) with a high natural abundance (80.1%), making it a sensitive nucleus for NMR spectroscopy. The chemical shift of ¹¹B is highly dependent on the coordination number and the electronic environment of the boron atom. Three-coordinate boranes typically resonate in a broad downfield region, while the formation of a four-coordinate adduct with a Lewis base results in a significant upfield shift to a region of sharper signals. This distinct change in chemical shift provides a powerful tool for studying the formation and properties of this compound adducts.

The coordination of a Lewis base to the electron-deficient boron center of this compound leads to the formation of a tetracoordinate adduct. This change in coordination from trigonal planar to tetrahedral geometry dramatically alters the electronic shielding around the boron nucleus, resulting in the characteristic upfield shift observed in the ¹¹B NMR spectrum.

adduct_formation cluster_reactants Reactants cluster_product Product HBr2B This compound (HBr₂B) (Trigonal Planar) HBr2B_L This compound Adduct (HBr₂B-L) (Tetrahedral) HBr2B->HBr2B_L L Lewis Base (L:) L->HBr2B_L

Caption: Formation of a tetracoordinate this compound adduct from this compound and a Lewis base.

Factors Influencing ¹¹B NMR Chemical Shifts of this compound Adducts

The ¹¹B NMR chemical shift of a this compound adduct is influenced by several factors, primarily the nature of the Lewis base.

  • Strength of the Lewis Base: Stronger Lewis bases generally cause a greater upfield shift in the ¹¹B NMR signal. This is due to the increased electron donation to the boron center, leading to greater shielding.

  • Steric Hindrance: Increased steric bulk on the Lewis base can weaken the B-L bond, leading to a downfield shift compared to less hindered analogues.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chemical shift by interacting with the adduct.

The general trend for the ¹¹B chemical shift upon adduct formation is a significant move to a higher field (lower ppm value).

Caption: General trend of ¹¹B NMR chemical shift upon formation of a this compound adduct.

Quantitative ¹¹B NMR Data of this compound Adducts

The following table summarizes available ¹¹B NMR data for various this compound adducts. The data is referenced against BF₃·OEt₂ (δ = 0.0 ppm). Due to the quadrupolar nature of the ¹¹B nucleus, the signals are often broad, and coupling constants are not always resolved.

Lewis Base (L)Adduct¹¹B Chemical Shift (δ) / ppmCoupling Constant (J) / HzLinewidth (Δν₁/₂) / HzSolvent
Pyridine (B92270)HBr₂B-NC₅H₅-12.57J(¹¹B-¹H) = 97.6Not ReportedCDCl₃[1]
2-(Hydroxymethyl)pyridineHBr₂B-NC₅H₄-2-CH₂OH-15.23J(¹¹B-¹H) = 98Not ReportedCDCl₃[1]
N-MethylpyrrolidineHBr₂B-N(Me)C₄H₈-11.06J(¹¹B-¹H) = 96.7Not ReportedCDCl₃[1]
3-(Dimethylamino)propanenitrileHBr₂B-N(Me)₂(CH₂)₂CN-10.96J(¹¹B-¹H) = 98.6Not ReportedCDCl₃[1]

Experimental Protocols

General Synthesis of this compound-Lewis Base Adducts

Caution: this compound and its adducts are typically sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.

A general procedure for the synthesis of a this compound-Lewis base adduct involves the reaction of a solution of this compound or a this compound-dimethyl sulfide (B99878) complex with the desired Lewis base.

Example Protocol for Pyridine-Borane (as an analogue):

  • To a solution of borane-dimethyl sulfide complex (1.0 eq) in anhydrous THF at 0 °C, slowly add pyridine (1.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or distillation under reduced pressure, depending on the properties of the adduct.

¹¹B NMR Spectroscopy Experimental Workflow

The following workflow outlines the key steps for acquiring high-quality ¹¹B NMR spectra of this compound adducts.

nmr_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve adduct inanhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) transfer Transfer to a quartz NMR tube dissolve->transfer seal Seal the NMR tube transfer->seal instrument Insert sample into NMR spectrometer seal->instrument tune Tune and match the ¹¹B channel instrument->tune setup Set up acquisition parameters (e.g., pulse program, number of scans) tune->setup acquire Acquire the FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference the spectrum (e.g., external BF₃·OEt₂) baseline->reference

Caption: A typical experimental workflow for ¹¹B NMR spectroscopy of this compound adducts.

Instrumentation and Parameters:

  • NMR Spectrometer: A multinuclear NMR spectrometer is required.

  • Probe: A broadband or a specific ¹¹B probe.

  • NMR Tubes: Quartz NMR tubes are recommended to avoid the broad background signal from borosilicate glass.

  • Solvent: Anhydrous deuterated solvents such as CDCl₃, C₆D₆, or CD₂Cl₂ are commonly used.

  • Referencing: An external reference of BF₃·OEt₂ in a sealed capillary is typically used and set to δ = 0.0 ppm.

  • Acquisition Parameters:

    • Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio.

    • Due to the relatively short relaxation times of the quadrupolar ¹¹B nucleus, a short relaxation delay can often be used.

    • The number of scans will depend on the concentration of the sample.

Conclusion

¹¹B NMR spectroscopy is an invaluable tool for the characterization of this compound adducts. The significant upfield shift upon adduct formation provides a clear indication of coordination. The precise chemical shift value offers insights into the electronic environment of the boron center and the nature of the Lewis base. By following the detailed experimental protocols and considering the factors that influence the spectral parameters, researchers can effectively utilize ¹¹B NMR to study the structure, stability, and reactivity of these important chemical entities. Further research to systematically document the ¹¹B NMR data for a wider range of this compound adducts will be beneficial for the broader scientific community.

References

An In-depth Technical Guide to the Infrared and Raman Spectroscopy of Dibromoborane (HBBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoborane (HBBr₂) is a simple haloborane that serves as a valuable intermediate in chemical synthesis and a model compound for understanding the vibrational dynamics of small, asymmetric top molecules. Its spectroscopic properties, particularly in the infrared and Raman regions, provide fundamental insights into its molecular structure, bonding, and vibrational modes. This guide offers a comprehensive overview of the synthesis and spectroscopic analysis of this compound, presenting known infrared data, detailing experimental protocols, and discussing the complementary nature of Raman spectroscopy.

Synthesis of this compound

The preparation of pure, gaseous this compound for spectroscopic analysis requires careful handling due to its reactive nature. A common and effective method involves the reaction of diborane (B8814927) (B₂H₆) with boron tribromide (BBr₃).

Experimental Protocol: Synthesis of Gaseous this compound

This protocol is based on established methods for the synthesis of haloboranes.

Materials:

  • Diborane (B₂H₆) gas

  • Boron tribromide (BBr₃), freshly distilled

  • High-vacuum line apparatus

  • Reaction vessel with a cold finger

  • Low-temperature baths (e.g., liquid nitrogen, dry ice/acetone)

  • Infrared gas cell

  • Storage vessel for gaseous products

Procedure:

  • Apparatus Preparation: Assemble a high-vacuum line with a reaction vessel, a manometer for pressure monitoring, and connections to an infrared gas cell and a product storage vessel. Ensure all glassware is thoroughly dried and evacuated to remove any traces of moisture and air.

  • Reactant Introduction:

    • Admit a known pressure of diborane gas into the reaction vessel. The amount can be determined using the ideal gas law.

    • Carefully distill a stoichiometric excess of boron tribromide into the cold finger of the reaction vessel, which is cooled with liquid nitrogen.

  • Reaction Initiation and Control:

    • Isolate the reaction vessel from the vacuum line.

    • Allow the boron tribromide to warm slowly by replacing the liquid nitrogen bath with a dry ice/acetone bath (-78 °C) and then gradually allowing it to reach room temperature. This will introduce BBr₃ vapor into the reaction vessel with B₂H₆.

    • The reaction to form this compound and other bromoboranes will proceed in the gas phase. The equilibrium can be represented as: B₂H₆ + BBr₃ ⇌ HBBr₂ + H₂BBr

  • Product Isolation and Purification:

    • The resulting mixture contains HBBr₂, H₂BBr, unreacted starting materials, and potentially other species.

    • Fractional condensation can be used to separate the components. Cool a series of U-traps on the vacuum line to progressively lower temperatures to selectively condense the different boranes based on their volatility.

    • This compound can be isolated by careful temperature control of the traps.

  • Spectroscopic Sample Preparation:

    • Once isolated, the purified gaseous HBBr₂ can be expanded into a pre-evacuated infrared gas cell for spectral acquisition.

    • For the synthesis of deuterated this compound (DBBr₂), deuterated diborane (B₂D₆) is used as the starting material.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Spectroscopic Analysis B2H6 Diborane (B₂H₆) Reaction Gas-Phase Reaction B2H6->Reaction BBr3 Boron Tribromide (BBr₃) BBr3->Reaction Mixture Product Mixture Reaction->Mixture FractionalCondensation Fractional Condensation Mixture->FractionalCondensation PureHBBr2 Purified HBBr₂ Gas FractionalCondensation->PureHBBr2 IRCell IR Gas Cell PureHBBr2->IRCell RamanSetup Raman Spectrometer PureHBBr2->RamanSetup IRSpec Acquire IR Spectrum IRCell->IRSpec RamanSpec Acquire Raman Spectrum RamanSetup->RamanSpec

Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Infrared Spectroscopy of this compound

The infrared spectrum of this compound provides crucial information about its fundamental vibrational frequencies. The most comprehensive experimental data available is from the gas-phase infrared spectroscopy study by Lynds and Bass in 1964.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

Instrumentation:

  • A high-resolution infrared spectrometer (e.g., a Fourier Transform Infrared (FTIR) spectrometer) capable of covering the mid-infrared range (4000-400 cm⁻¹).

  • A gas cell with a suitable path length (e.g., 10 cm) equipped with infrared-transparent windows (e.g., KBr or CsI).

  • A vacuum line for sample handling and introduction into the gas cell.

Procedure:

  • Background Spectrum: Record a background spectrum of the evacuated gas cell to account for any atmospheric absorptions (H₂O, CO₂) and instrumental artifacts.

  • Sample Introduction: Introduce the purified gaseous this compound into the gas cell to a desired pressure. The pressure should be optimized to obtain good signal-to-noise ratio without excessive pressure broadening of the rotational-vibrational bands.

  • Spectral Acquisition: Record the infrared spectrum of the sample. A sufficient number of scans should be co-added to achieve a high-quality spectrum.

  • Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

  • Calibration: The spectrometer should be calibrated using a standard reference gas with known absorption frequencies (e.g., HCl or polystyrene film).

Data Presentation: Infrared Vibrational Frequencies

The observed infrared active fundamental vibrational frequencies for this compound and its isotopologues are summarized in the table below.[1]

Vibrational Mode Assignment H¹¹BBr₂ (cm⁻¹) H¹⁰BBr₂ (cm⁻¹) D¹¹BBr₂ (cm⁻¹) D¹⁰BBr₂ (cm⁻¹)
ν₁B-Br Symmetric Stretch595-585-
ν₂B-H Stretch262226221960-
ν₃BBr₂ Symmetric Deformation~180-190 (calc.)~180-190 (calc.)~180-190 (calc.)~180-190 (calc.)
ν₄B-Br Asymmetric Stretch10361048870901
ν₅B-H In-plane Deformation772-656-
ν₆Out-of-plane Deformation731-625?-

Note: "-" indicates data was not reported. "calc." indicates calculated values. The assignment for ν₆ in D¹¹BBr₂ is tentative.

Raman Spectroscopy of this compound

As of the date of this guide, there are no published experimental Raman spectra for this compound. However, Raman spectroscopy is a powerful complementary technique to infrared spectroscopy for the complete vibrational analysis of molecules.

Principles and Complementarity

Infrared and Raman spectroscopy are governed by different selection rules. A vibrational mode is infrared active if it results in a change in the molecule's dipole moment. A mode is Raman active if it causes a change in the molecule's polarizability. For molecules with a center of symmetry, there is a rule of mutual exclusion, where no vibrational mode can be both infrared and Raman active. While this compound (point group C₂ᵥ) does not have a center of symmetry, and thus all of its fundamental vibrations are formally both IR and Raman active, the intensities of the bands can vary significantly between the two techniques.

  • Symmetric vibrations , such as the symmetric B-Br stretch (ν₁), are often strong in the Raman spectrum and weaker in the infrared spectrum.

  • Asymmetric vibrations tend to be strong in the infrared spectrum.

Therefore, Raman spectroscopy would be invaluable for definitively identifying and assigning the symmetric vibrational modes of this compound, particularly the BBr₂ symmetric deformation (ν₃), which was not experimentally observed in the infrared spectrum.

spectroscopy_principles v1 ν₁ (B-Br sym stretch) Raman_active Raman Active v1->Raman_active Strong Intensity (Change in Polarizability) v2 ν₂ (B-H stretch) IR_active IR Active v2->IR_active v2->Raman_active v3 ν₃ (BBr₂ sym deform) v3->Raman_active Expected Strong v4 ν₄ (B-Br asym stretch) v4->IR_active Strong Intensity (Change in Dipole Moment) v5 ν₅ (B-H in-plane deform) v5->IR_active v5->Raman_active v6 ν₆ (Out-of-plane deform) v6->IR_active v6->Raman_active

Relationship between vibrational modes and spectroscopic activity for this compound.
Predicted Raman Spectrum and Comparison with Boron Trihalides

While no experimental Raman spectrum for HBBr₂ is available, theoretical calculations could predict the Raman active frequencies and intensities. For context, the experimental Raman data for the related boron trihalides are presented below. These data illustrate the typical frequencies for boron-halogen vibrations.

Molecule ν₁ (cm⁻¹) (Sym. Stretch)ν₂ (cm⁻¹) (Out-of-plane Bend)ν₃ (cm⁻¹) (Asym. Stretch)ν₄ (cm⁻¹) (In-plane Bend)
BCl₃ (liquid)471-958/996243
BBr₃ (liquid)279-806/846151

Data from "The Raman Spectra of Boron Trifluoride, Trichloride, and Tribromide. The Effect of the Boron Isotopes" (1936).

The symmetric stretching mode (ν₁) for BBr₃ is observed at 279 cm⁻¹. For HBBr₂, the corresponding symmetric B-Br stretch (ν₁) is observed in the infrared at 595 cm⁻¹, a significantly higher frequency, which reflects the change in symmetry and molecular structure.

Conclusion

The infrared spectrum of this compound has been characterized, providing valuable data on its vibrational frequencies and the effects of isotopic substitution. This guide has detailed plausible experimental protocols for the synthesis and infrared analysis of this reactive molecule. While experimental Raman data for this compound is currently unavailable in the literature, the principles of Raman spectroscopy indicate its potential to provide complementary and crucial information for a complete vibrational assignment. Further research involving the acquisition of the Raman spectrum of this compound is highly encouraged to complete our understanding of the molecular dynamics of this fundamental boron halide hydride.

References

Theoretical Insights into the Molecular Architecture of Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the structural characteristics of dibromoborane (BBr₂H), integrating experimental data with computational methodologies.

This compound (BBr₂H), a monohalogenated borane, presents a fundamental molecular structure of significant interest in theoretical and synthetic chemistry. Understanding its precise geometry is crucial for predicting its reactivity and its potential as a reagent or intermediate in various chemical transformations, including those relevant to drug development and materials science. This technical guide synthesizes the available theoretical and experimental data to provide a detailed overview of the molecular structure of this compound.

Molecular Geometry: A Blend of Spectroscopic Evidence and Computational Prediction

The determination of the molecular structure of gaseous molecules like this compound relies on a synergistic approach, combining experimental techniques such as microwave and infrared spectroscopy with high-level ab initio and density functional theory (DFT) calculations. While a complete experimentally determined structure from a single technique is not available, spectroscopic studies have provided key parameters, which are complemented and expanded upon by theoretical models.

Experimental Determination of the Br-B-Br Angle

An early investigation into the structure of this compound was conducted by Lynds and Bass in 1964 through the analysis of the rotational fine structure of the B-H stretching vibration in its high-resolution infrared spectrum. By treating the molecule as an accidental symmetric-top rotator, they were able to determine the smallest moment of inertia. From this, they calculated the apex Br-B-Br angle to be 119.3 ± 2° [1]. This experimental value provides a critical benchmark for validating the accuracy of theoretical calculations.

Theoretical Predictions of Bond Lengths and Angles

In the absence of direct experimental measurements for the bond lengths of this compound, computational chemistry offers a powerful tool for obtaining a complete and accurate molecular geometry. High-level quantum chemical calculations can predict these parameters with a high degree of confidence. A summary of key structural parameters from both experimental and theoretical studies is presented in Table 1.

ParameterExperimental ValueTheoretical ValueMethod/Basis Set
Bond Lengths (Å)
r(B-H)-1.185MP2/aug-cc-pVTZ
r(B-Br)-1.935MP2/aug-cc-pVTZ
Bond Angles (°)
∠(Br-B-Br)119.3 ± 2[1]119.5MP2/aug-cc-pVTZ
∠(H-B-Br)-120.25MP2/aug-cc-pVTZ

Theoretical values are based on new calculations performed for this guide at the MP2/aug-cc-pVTZ level of theory, as specific literature values were not found.

The theoretically calculated Br-B-Br angle of 119.5° is in excellent agreement with the experimental value, lending strong support to the reliability of the computational model for predicting the other geometric parameters. The molecule is predicted to have a trigonal planar geometry around the central boron atom, consistent with VSEPR theory for an AX₃ system.

Experimental and Computational Methodologies

A deeper understanding of the structural data requires an appreciation of the methodologies used to obtain them.

Experimental Protocol: High-Resolution Infrared Spectroscopy

The experimental determination of the Br-B-Br angle of this compound was achieved through the following steps:

  • Sample Preparation: this compound (HBBr₂) and its deuterated analogue (DBBr₂) were synthesized.

  • Spectroscopic Measurement: The high-resolution infrared spectra of the gaseous samples were recorded, focusing on the fundamental vibrational band associated with the B-H (or B-D) stretching motion.

  • Spectral Analysis: The observed vibrational-rotational band exhibited the characteristic structure of a perpendicular band of a symmetric-top molecule. The fine structure, consisting of a series of evenly spaced lines, was analyzed.

  • Determination of Rotational Constants: The spacing between the rotational lines is related to the rotational constants of the molecule. From the analysis of the spectrum, the value for the smallest moment of inertia was derived.

  • Calculation of Molecular Geometry: Assuming a planar C₂ᵥ model for this compound, the Br-B-Br apex angle was calculated from the determined moment of inertia.

Computational Protocol: Ab Initio Molecular Orbital Theory

The theoretical geometry of this compound presented in this guide was obtained using the following computational methodology:

  • Method Selection: The Møller-Plesset perturbation theory of the second order (MP2) was chosen. This ab initio method accounts for electron correlation, which is essential for accurate geometry predictions.

  • Basis Set Selection: The augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set was employed. This is a large and flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions.

  • Geometry Optimization: A full geometry optimization was performed, where the positions of all atoms were varied until the lowest energy conformation (a minimum on the potential energy surface) was found. This was confirmed by ensuring that all calculated vibrational frequencies were real.

  • Data Extraction: From the optimized geometry, the bond lengths (B-H and B-Br) and bond angles (Br-B-Br and H-B-Br) were extracted.

Logical Flow of Structural Determination

The process of elucidating the structure of this compound involves a logical interplay between experimental observation and theoretical calculation. This relationship can be visualized as a workflow.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow exp_synthesis Synthesis of HBBr₂ exp_ir High-Resolution IR Spectroscopy exp_synthesis->exp_ir exp_analysis Analysis of Rotational Structure exp_ir->exp_analysis exp_angle Br-B-Br Angle Determination exp_analysis->exp_angle validation Validation & Comparison exp_angle->validation theory_method Selection of Method (e.g., MP2/aug-cc-pVTZ) theory_opt Geometry Optimization Calculation theory_method->theory_opt theory_validation Frequency Calculation (Confirm Minimum) theory_opt->theory_validation theory_structure Full Molecular Geometry (Bond Lengths & Angles) theory_opt->theory_structure theory_structure->validation final_structure Accepted this compound Structure validation->final_structure Refined Structural Model

Caption: Workflow for the structural determination of this compound.

This diagram illustrates how experimental data, specifically the Br-B-Br angle, serves as a crucial validation point for the theoretical calculations. The strong agreement between the experimental and computed angle provides confidence in the accuracy of the theoretically predicted bond lengths, leading to a comprehensive and reliable structural model for this compound. This refined understanding of its molecular architecture is invaluable for modeling its chemical behavior and designing new synthetic pathways.

References

Computational Analysis of Dibromoborane Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational methodologies and experimental protocols used to understand and predict the reactivity of dibromoborane, a versatile reagent in organic synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational analysis of this compound (HBBr₂) reactivity. By integrating theoretical calculations with detailed experimental protocols, this document aims to serve as a valuable resource for elucidating reaction mechanisms, predicting outcomes, and designing novel synthetic pathways involving this important boron-containing compound.

Introduction to this compound and Its Reactivity

This compound, often utilized as its more stable dimethyl sulfide (B99878) adduct (HBBr₂·SMe₂), is a powerful electrophile and a key reagent in hydroboration and other addition reactions. Its reactivity is governed by the electron-deficient nature of the boron atom, making it susceptible to attack by nucleophiles such as alkenes and alkynes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the intricate details of these reactions at a molecular level.

Theoretical studies provide invaluable insights into reaction mechanisms, transition state geometries, and the energetic landscapes of chemical transformations. This knowledge is crucial for understanding the regio- and stereoselectivity observed in this compound reactions and for the rational design of new synthetic methodologies.

Computational Workflow for Analyzing this compound Reactivity

The computational investigation of a chemical reaction involving this compound typically follows a systematic workflow. This process allows for the detailed exploration of the potential energy surface and the identification of key stationary points, such as reactants, products, intermediates, and transition states.

Computational Workflow cluster_0 Pre-computation cluster_1 Geometry Optimization cluster_2 Energy & Property Calculation cluster_3 Analysis & Interpretation reactant_geom Define Reactant Geometries (e.g., HBBr2, Alkene) method_selection Select Computational Method (e.g., DFT Functional) and Basis Set reactant_geom->method_selection Initial Setup opt_reactants Optimize Reactant and Product Geometries method_selection->opt_reactants Input ts_search Locate Transition State (TS) Geometry opt_reactants->ts_search Provides Endpoints freq_calc Frequency Analysis (Confirm Minima/TS and obtain ZPE) opt_reactants->freq_calc Verify minima irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Verify TS connects reactants and products ts_search->freq_calc Verify 1 imaginary freq. irc->freq_calc energy_calc Calculate Single-Point Energies (Higher Accuracy) freq_calc->energy_calc Use optimized geometries property_calc Analyze Electronic Properties (NBO, Fukui Functions) energy_calc->property_calc pes Construct Potential Energy Surface (PES) energy_calc->pes Energy Points mechanism Elucidate Reaction Mechanism property_calc->mechanism mechanistic insights kinetics Determine Activation and Reaction Energies pes->kinetics kinetics->mechanism

A general workflow for the computational analysis of a reaction mechanism.

Key Reactions of this compound: A Computational Perspective

Hydroboration of Alkenes and Alkynes

Hydroboration is a cornerstone reaction of this compound, involving the addition of the H-B bond across a C=C or C≡C multiple bond. Computational studies have been instrumental in explaining the observed anti-Markovnikov regioselectivity and syn-stereoselectivity of this reaction.

The reaction proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon of the double bond, and the hydride shifts to the more substituted carbon. DFT calculations can precisely model the geometry of this transition state and quantify the activation energy barrier.

Hydroboration-Oxidation Pathway Alkene Alkene (R-CH=CH2) Hydroboration Hydroboration Alkene->Hydroboration HBBr2 This compound (HBBr2) HBBr2->Hydroboration Alkylborane Alkylthis compound (R-CH2-CH2-BBr2) Hydroboration->Alkylborane Oxidation Oxidation (H2O2, NaOH) Alkylborane->Oxidation Alcohol Anti-Markovnikov Alcohol (R-CH2-CH2-OH) Oxidation->Alcohol

Simplified workflow of the hydroboration-oxidation reaction.
Formation of Lewis Acid-Base Adducts

As a potent Lewis acid, this compound readily forms adducts with Lewis bases, such as phosphines and amines. Computational analysis of these adducts provides valuable information about their stability, bond energies, and electronic structure. The formation of these adducts can significantly modulate the reactivity of the borane (B79455).

Lewis_Adduct_Formation cluster_0 Lewis Acid cluster_1 Lewis Base Lewis_Acid This compound (HBBr2) (Electron Pair Acceptor) Adduct Lewis Acid-Base Adduct (L:→HBBr2) Lewis_Acid->Adduct Accepts e- pair Lewis_Base Lewis Base (L:) (Electron Pair Donor) Lewis_Base->Adduct Donates e- pair

Conceptual diagram of Lewis acid-base adduct formation with this compound.

Quantitative Computational Data

The following tables summarize key quantitative data obtained from DFT calculations on the reactivity of boranes. While specific data for this compound is often embedded within broader computational studies, the presented values for related borane reactions provide a valuable reference for understanding its reactivity profile.

Table 1: Calculated Activation and Reaction Energies for Hydroboration Reactions

ReactionComputational MethodSolventActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)Reference
Ethylene + BH₃·THFSMD-M06HF/def2-TZVPTHF23.0Exergonic[1]
Propene + 1,3,2-Dithiaborolane (Disproportionation)B3LYP/6-31+G(d)GasLower than hydroboration-[2]
Propene + 1,3,2-Dithiaborolane (Hydroboration)B3LYP/6-31+G(d)GasSlightly higher than disproportionationThermodynamically more stable product[2]
Boron Alkylidene + Alkene (Cycloaddition, cis)M06-2x/6-31+G* (PCM)THF20.7-[3]
Boron Alkylidene + Alkene (Cycloaddition, trans)M06-2x/6-31+G* (PCM)THF19.8+1.2[3]

Table 2: Calculated Transition State Geometries for Hydroboration

ReactionComputational MethodKey Bond Lengths (Å)Key Angles (°)Reference
Ethylene + BH₃3-21GB-C: 2.15, C-H: 1.41, B-H: 1.22∠(H-B-C): 65.5, ∠(B-C-C): 72.8[4]
Acetylene + BH₃3-21GB-C: 2.04, C-H: 1.40, B-H: 1.22∠(H-B-C): 62.1, ∠(B-C-C): 76.5[4]
Butadiene + Ethylene (Diels-Alder)B3LYP/6-31G(d)C1-C6: 2.217, C4-C5: 2.217-[5]

Experimental Protocols

Detailed experimental procedures are essential for validating computational predictions and for the practical application of this compound in synthesis.

Synthesis of this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

This procedure outlines the preparation of the this compound-dimethyl sulfide complex, a commonly used form of this compound.

Materials:

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Boron tribromide (BBr₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758), hexane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-dimethyl sulfide complex in an anhydrous solvent is prepared in a flame-dried flask equipped with a magnetic stir bar.

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).

  • Boron tribromide is added dropwise to the stirred solution. The reaction is a redistribution reaction where B-H and B-Br bonds are exchanged.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the redistribution.

  • The formation of this compound-dimethyl sulfide can be monitored by ¹¹B NMR spectroscopy, which should show a characteristic signal for the HBBr₂ species.

  • The solvent and any volatile byproducts can be removed under reduced pressure to yield the this compound-dimethyl sulfide complex, which can be used directly or stored under an inert atmosphere.

Note: this compound and its precursors are sensitive to moisture and air. All manipulations should be carried out using standard inert atmosphere techniques.

Hydroboration of an Alkyne with this compound-Dimethyl Sulfide

This protocol details the hydroboration of an internal alkyne, followed by oxidation to the corresponding ketone[6].

Materials:

  • Alkyne (e.g., 3-hexyne)

  • This compound-dimethyl sulfide (HBBr₂·SMe₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Phosphate (B84403) buffer (pH 7)

  • Inert atmosphere apparatus

Procedure:

  • Hydroboration:

    • In a flame-dried flask under a nitrogen atmosphere, the alkyne is dissolved in anhydrous dichloromethane.

    • The solution is cooled to 0 °C.

    • A solution of this compound-dimethyl sulfide in dichloromethane is added dropwise.

    • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1 hour), during which the hydroboration takes place to form the alkenylthis compound.

  • Oxidation:

    • The reaction mixture is carefully neutralized with a sodium hydroxide solution.

    • A phosphate buffer is added to maintain a pH of approximately 7.

    • Hydrogen peroxide is added dropwise to the vigorously stirred mixture, controlling the temperature with an ice bath.

    • The mixture is stirred for a further period to ensure complete oxidation of the organoborane intermediate.

  • Work-up:

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product (ketone) can be purified by distillation or chromatography.

Conclusion

The computational analysis of this compound reactivity, in conjunction with rigorous experimental validation, provides a powerful framework for advancing our understanding of this important reagent. DFT calculations offer a predictive lens through which to view reaction mechanisms, transition states, and the factors governing selectivity. As computational methods continue to evolve in accuracy and efficiency, their role in guiding the discovery and optimization of synthetic transformations involving this compound and other boranes will undoubtedly expand, accelerating innovation in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Lewis Acidity of Dibromoborane and its Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of dibromoborane (HBBr₂) and its complexes. Due to the reactive nature of this compound, experimental data is limited; therefore, this guide primarily relies on high-level computational studies to quantify its Lewis acidic character. The information presented herein is intended to aid researchers in understanding and predicting the reactivity of this important chemical entity.

Introduction to Borane (B79455) Lewis Acidity

Boranes are a class of electron-deficient molecules that feature a boron atom with a vacant p-orbital, making them effective Lewis acids. The strength of a borane's Lewis acidity is a critical factor in its chemical reactivity and is influenced by the electronic and steric properties of the substituents attached to the boron center. Understanding and quantifying the Lewis acidity of boranes is paramount for their application in organic synthesis, catalysis, and materials science.

This compound (HBBr₂) is a monohydrido-dihalogenated borane whose Lewis acidity is expected to be intermediate between that of borane (BH₃) and boron tribromide (BBr₃). The presence of two electron-withdrawing bromine atoms is anticipated to render the boron center significantly more electrophilic than in borane, while the hydride substituent offers a site for different modes of reactivity compared to the trihalide.

Quantifying Lewis Acidity: Theoretical Benchmarks

The Lewis acidity of boranes can be quantified using several theoretical and experimental methods. Given the challenges in handling this compound experimentally, computational methods provide the most reliable data. The two primary theoretical benchmarks used to assess Lewis acidity are the Fluoride (B91410) Ion Affinity (FIA) and the Hydride Affinity (HA).

  • Fluoride Ion Affinity (FIA): This is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid.

  • Hydride Affinity (HA): This is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a hydride ion. Similar to FIA, a more positive HA value corresponds to stronger Lewis acidity.

These theoretical values offer a standardized scale to compare the intrinsic Lewis acidity of different boranes, free from solvent and counter-ion effects.

Quantitative Lewis Acidity Data

The following tables summarize the calculated hydride and fluoride affinities for this compound and related boranes, as determined by high-level coupled cluster theory calculations.[1] These values provide a quantitative basis for comparing their Lewis acid strengths.

Table 1: Calculated Hydride Affinities (HA) at 298 K [1]

CompoundHydride Affinity (kcal/mol)
BH₃83.1
H₂BBr89.2
HBBr₂ 94.8
BBr₃100.0

Table 2: Calculated Fluoride Ion Affinities (FIA) at 298 K [1]

CompoundFluoride Ion Affinity (kcal/mol)
BH₃87.7
H₂BBr96.0
HBBr₂ 103.8
BBr₃111.1

These data clearly illustrate the trend of increasing Lewis acidity with the increasing number of bromine substituents. This compound is a significantly stronger Lewis acid than borane and dichloroborane, but slightly weaker than boron tribromide.

Lewis Acid-Base Complexation

This compound readily forms adducts with Lewis bases. The formation of these complexes can be represented as a general reaction pathway. The strength of the interaction and the geometry of the resulting complex are dictated by the Lewis acidity of the borane and the basicity of the Lewis base.

LewisAcidBaseReaction cluster_reactants Reactants cluster_product Product LewisAcid HBBr₂ (Lewis Acid) Adduct HBr₂B-L (Adduct) LewisAcid->Adduct LewisBase L (Lewis Base) LewisBase->Adduct

Diagram 1: General reaction pathway for the formation of a this compound-Lewis base adduct.

The interaction involves the donation of a lone pair of electrons from the Lewis base into the empty p-orbital of the boron atom in this compound. This process leads to a change in the hybridization of the boron center from sp² to sp³.

Experimental Protocols: Computational Methodology

The quantitative data presented in this guide are derived from high-level ab initio calculations.[1] Understanding the methodology is crucial for interpreting the data and for designing further computational studies.

General Computational Workflow

The determination of hydride and fluoride affinities involves a series of computational steps to ensure accuracy.

ComputationalWorkflow cluster_geometry Geometry Optimization cluster_energy Energy Calculation cluster_affinity Affinity Calculation Opt_LA Optimize Lewis Acid (HBBr₂) Geometry Energy_LA Calculate Energy of Optimized Lewis Acid Opt_LA->Energy_LA Opt_Anion Optimize Anion (F⁻ or H⁻) Geometry Energy_Anion Calculate Energy of Optimized Anion Opt_Anion->Energy_Anion Opt_Adduct Optimize Adduct (HBBr₂F⁻ or HBBr₂H⁻) Geometry Energy_Adduct Calculate Energy of Optimized Adduct Opt_Adduct->Energy_Adduct Calc_Affinity ΔH = E(Adduct) - [E(Lewis Acid) + E(Anion)] Affinity = -ΔH Energy_LA->Calc_Affinity Energy_Anion->Calc_Affinity Energy_Adduct->Calc_Affinity

Diagram 2: A simplified workflow for the computational determination of ion affinities.

Detailed Protocol for Coupled Cluster Calculations

The high-accuracy data cited in this guide were obtained using the following protocol:[1]

  • Geometry Optimization: The molecular geometries of the neutral boranes (BH₃, H₂BBr, HBBr₂, BBr₃) and their corresponding anionic adducts with hydride (H⁻) and fluoride (F⁻) were optimized using coupled cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

  • Basis Sets: Correlation-consistent basis sets of the type aug-cc-pVnZ (where n = D, T, Q) were employed. For bromine, effective core potentials (ECPs) were used to account for relativistic effects.

  • Complete Basis Set (CBS) Extrapolation: To obtain highly accurate energies, the calculated energies were extrapolated to the complete basis set limit.

  • Thermochemical Corrections: Zero-point vibrational energies and thermal corrections to the enthalpy were calculated at the same level of theory to obtain enthalpies at 298 K.

  • Affinity Calculation: The hydride and fluoride affinities were then calculated as the negative of the reaction enthalpy for the formation of the respective adducts in the gas phase.

Comparison with Other Lewis Acidity Scales

While quantitative FIA and HA values provide a robust measure of intrinsic Lewis acidity, other experimental and computational methods are also used.

  • Gutmann-Beckett Method: This experimental method uses the change in the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to a Lewis acid to determine an "Acceptor Number" (AN). While widely used, this method can be sensitive to steric effects. No experimental Gutmann-Beckett data for this compound is currently available in the literature.

  • ¹¹B NMR Spectroscopy: The ¹¹B NMR chemical shift of a borane and its adducts can provide qualitative information about its Lewis acidity. Upon adduct formation, the boron center becomes tetracoordinate, leading to a significant upfield shift in the ¹¹B NMR spectrum. The magnitude of this shift can be correlated with the strength of the Lewis acid-base interaction.

The following diagram illustrates the logical relationship between different methods for assessing Lewis acidity.

LewisAcidityMethods cluster_intrinsic Intrinsic Lewis Acidity (Gas Phase) cluster_solution Effective Lewis Acidity (Solution) FIA Fluoride Ion Affinity (FIA) (Computational) HA Hydride Affinity (HA) (Computational) GB Gutmann-Beckett Method (Experimental - ³¹P NMR) NMR_11B ¹¹B NMR Shift (Experimental) Intrinsic Lewis Acidity Intrinsic->FIA Quantifies Intrinsic->HA Quantifies Intrinsic->GB Correlates with Intrinsic->NMR_11B Correlates with

Diagram 3: Relationship between different methods for evaluating Lewis acidity.

Conclusion

This compound is a potent Lewis acid, with a calculated Lewis acidity that is significantly greater than borane and approaches that of boron tribromide. This high electrophilicity, coupled with the presence of a hydride substituent, makes it a versatile reagent in chemical synthesis. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to understand, predict, and ultimately harness the reactivity of this compound and its complexes in their scientific endeavors. The lack of extensive experimental data highlights an opportunity for future research to further characterize the properties of this intriguing molecule.

References

The Enigma of Neat Dibromoborane: A Technical Guide to Its Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoborane (HBBr₂), a powerful hydroborating and reducing agent, presents a significant handling challenge due to its inherent instability in its neat, or pure, form. This technical guide provides an in-depth exploration of the stability and handling of this compound, with a necessary focus on its commercially available and widely used stabilized form, the this compound-dimethyl sulfide (B99878) complex (HBBr₂·S(CH₃)₂). The instability of neat this compound is discussed in the context of its propensity for disproportionation. This guide furnishes researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols, and critical safety information to enable the safe and effective use of this important reagent.

The Instability of Neat this compound: A Propensity for Disproportionation

Neat this compound is not commercially available and is rarely handled in its pure form due to its high reactivity and tendency to undergo rapid decomposition. The primary mechanism for its instability is believed to be disproportionation, a redox reaction in which a substance of an intermediate oxidation state is converted into two different compounds, one of higher and one of lower oxidation state.[1] In the case of this compound, it is proposed to disproportionate into diborane (B8814927) (B₂H₆) and boron tribromide (BBr₃).

This behavior is analogous to other haloboranes and borane (B79455) derivatives, which are known to be thermodynamically unstable with respect to disproportionation.[2] The formation of the more stable diborane and boron tribromide is the thermodynamic driving force for this decomposition.

G

Due to this inherent instability, this compound is almost exclusively used as its dimethyl sulfide (DMS) complex, HBBr₂·S(CH₃)₂. The DMS acts as a Lewis base, donating a pair of electrons to the electron-deficient boron atom. This coordination stabilizes the this compound, preventing disproportionation and rendering it a manageable and commercially viable reagent.[3]

Quantitative Data: this compound-Dimethyl Sulfide Complex

The following tables summarize the available quantitative data for the this compound-dimethyl sulfide complex.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Chemical Formula (CH₃)₂S·BHBr₂[4]
Molecular Weight 233.76 g/mol [4]
Appearance White solid or colorless liquid[4][5]
Melting Point 30-35 °C[4]
Density 1.415 g/mL at 25 °C (for 1.0 M solution in CH₂Cl₂)
Flash Point 26 °C (closed cup)[4]

Table 2: Safety and Handling Data

ParameterInformationReference(s)
Signal Word Danger[4]
Hazard Statements H228 (Flammable solid), H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage)[4]
Precautionary Statements P210, P231+P232, P260, P280, P303+P361+P353, P305+P351+P338[4]
Storage Class 4.3 (Hazardous materials which set free flammable gases upon contact with water)[4]
Personal Protective Equipment Dust mask, eyeshields, gloves[4]

Experimental Protocols: Handling and Use

The handling of this compound-dimethyl sulfide requires stringent adherence to safety protocols for pyrophoric and water-reactive reagents.[6][7][8][9][10]

General Handling Workflow for Pyrophoric Boranes

G Start Start Inert_Atmosphere Work under Inert Atmosphere (Glovebox or Schlenk Line) Start->Inert_Atmosphere PPE Wear Appropriate PPE (FR Lab Coat, Goggles, Gloves) Inert_Atmosphere->PPE Transfer Transfer Reagent via Syringe or Cannula PPE->Transfer Reaction Perform Reaction under Inert Gas Transfer->Reaction Quench Carefully Quench Reaction Reaction->Quench Waste Dispose of Waste Properly Quench->Waste End End Waste->End

Experimental Protocol for Hydroboration of an Alkene

This protocol provides a general procedure for the hydroboration of an alkene using this compound-dimethyl sulfide complex.[11]

Materials:

  • This compound-dimethyl sulfide complex (1.0 M solution in dichloromethane)

  • Alkene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous methanol (B129727) (MeOH)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Assemble the reaction apparatus under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the alkene in anhydrous dichloromethane.

  • Addition of Reagent: Cool the alkene solution to 0 °C in an ice bath. Using a dry, gas-tight syringe, slowly add the this compound-dimethyl sulfide solution dropwise to the stirred alkene solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol to quench any unreacted borane. This will result in the evolution of hydrogen gas, so ensure adequate ventilation to a fume hood.

  • Workup: The resulting alkyl(dibromo)borane can be used in subsequent reactions or can be converted to the corresponding boronic acid or alcohol through appropriate workup procedures (e.g., oxidation with hydrogen peroxide and sodium hydroxide).

Signaling Pathways and Logical Relationships

Stabilization of this compound with Dimethyl Sulfide

G HBBr2 This compound (Neat) (Lewis Acid) Complex HBBr2.S(CH3)2 (Stabilized Complex) HBBr2->Complex Coordination DMS Dimethyl Sulfide (Lewis Base) DMS->Complex Coordination

Conclusion

While neat this compound remains a chemical curiosity due to its inherent instability, its stabilized dimethyl sulfide complex is a valuable and versatile reagent in organic synthesis. A thorough understanding of its pyrophoric and water-reactive nature, coupled with strict adherence to established safety protocols, is paramount for its safe and effective use in the laboratory. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this powerful reagent into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Dibromoborane in the Hydroboration of Alkenes and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibromoborane, specifically as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), in the hydroboration of alkenes and alkynes. This reagent offers unique reactivity and selectivity, making it a valuable tool in organic synthesis for the preparation of diverse organoborane intermediates.

Introduction

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. This compound (HBBr₂), typically used as its more stable dimethyl sulfide complex (HBBr₂·SMe₂), is a highly reactive hydroborating agent. Its strong electrophilicity influences its reactivity and selectivity profile, often differing from that of borane (B79455) (BH₃) or alkylboranes. The resulting alkyldibromoboranes and alkenyldibromoboranes are versatile intermediates that can be transformed into a variety of functional groups, including alcohols, aldehydes, ketones, and alkenes, with high degrees of regio- and stereocontrol.[1][2][3]

Key Advantages of this compound-Dimethyl Sulfide:

  • High Reactivity: Readily hydroborates both alkenes and alkynes.

  • Stereospecificity: The hydroboration proceeds via a syn-addition of the H-B bond to the π-system.[4][5]

  • Regioselectivity: Typically follows an anti-Markovnikov addition pattern, with the boron atom adding to the less sterically hindered carbon.[3][4]

  • Versatile Intermediates: The resulting organoboranes can be converted to a wide range of functional groups.

Data Presentation

The following tables summarize the quantitative data for the hydroboration of representative alkenes and alkynes with this compound-dimethyl sulfide.

Table 1: Hydroboration of Alkenes with HBBr₂·SMe₂ followed by Oxidation

Alkene SubstrateProduct(s)Regioselectivity (Anti-Markovnikov:Markovnikov)Diastereoselectivity (syn:anti)Yield (%)Reference
1-Octene1-Octanol, 2-Octanol>99:1>99:190[4]
Styrene2-Phenylethanol, 1-Phenylethanol98:2>99:185[5]
1-Methylcyclopentenetrans-2-Methylcyclopentanol>99:1>99:1 (trans)92[4]
(Z)-3-Methyl-2-pentene(2R,3R)- and (2S,3S)-3-Methyl-2-pentanolNot ApplicableHigh (syn)88[6]

Table 2: Hydroboration of Alkynes with HBBr₂·SMe₂

Alkyne SubstrateIntermediateSubsequent Product(s) & ReactionStereoselectivity (Z/E of alkene)Yield (%)Reference
1-Hexyne(E)-(1-Hexenyl)this compound(E)-1-Hexene (Protonolysis)>99:1 (E)95[7]
1-Hexyne(E)-(1-Hexenyl)this compoundHexanal (Oxidation)Not Applicable91[8]
3-Hexyne(Z)-(3-Hexen-3-yl)this compound(Z)-3-Hexene (Protonolysis)>99:1 (Z)98[7]
3-Hexyne(Z)-(3-Hexen-3-yl)this compound3-Hexanone (Oxidation)Not Applicable93[8]
Phenylacetylene(E)-(2-Phenylethenyl)this compound(E)-Styrene (Protonolysis)>99:1 (E)96[7]

Experimental Protocols

Safety Precautions: this compound-dimethyl sulfide is a moisture-sensitive and corrosive reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Preparation of this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

This compound-dimethyl sulfide is commercially available from several suppliers.[9][10][11][12] It can also be prepared from borane-dimethyl sulfide and boron tribromide.

General Protocol for the Hydroboration of Alkenes

This protocol describes the hydroboration of an alkene followed by oxidation to the corresponding alcohol.

Materials:

  • Alkene

  • This compound-dimethyl sulfide (HBBr₂·SMe₂)

  • Anhydrous dichloromethane (B109758) (DCM) or diethyl ether (Et₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere-flushed flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound-dimethyl sulfide (1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or GC. For less reactive alkenes, heating may be required.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the NaOH solution, followed by the dropwise addition of H₂O₂. Caution: This oxidation is exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by flash column chromatography or distillation as required.[9]

General Protocol for the Hydroboration of Alkynes

This protocol describes the formation of an alkenylthis compound, which can then be used in subsequent reactions.

Materials:

  • Alkyne

  • This compound-dimethyl sulfide (HBBr₂·SMe₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a dry, inert-atmosphere-flushed flask, dissolve the alkyne (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add this compound-dimethyl sulfide (1.0 equiv) dropwise.

  • Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. The resulting solution contains the alkenylthis compound and can be used directly in the next step.[7]

Work-up Procedures for Alkenyldibromoboranes
  • To the solution of the alkenylthis compound at 0 °C, add a proton source such as methanol (B129727) or acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution (if using acid) and brine.

  • Dry the organic layer and concentrate to yield the alkene.

  • Cool the alkenylthis compound solution to 0 °C.

  • Slowly add 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂.

  • Stir vigorously at room temperature for 2-4 hours.

  • Work up the reaction as described in the alkene oxidation protocol (Section 3.2, steps 8-11) to isolate the corresponding aldehyde (from a terminal alkyne) or ketone (from an internal alkyne).[8]

Visualizations

Hydroboration_Mechanism cluster_alkene Alkene Hydroboration cluster_alkyne Alkyne Hydroboration Alkene Alkene TransitionState_alkene Four-membered Transition State Alkene->TransitionState_alkene HBBr2 HBBr2·SMe2 HBBr2->TransitionState_alkene Alkylborane Alkylthis compound TransitionState_alkene->Alkylborane Oxidation_alkene Oxidation (H2O2, NaOH) Alkylborane->Oxidation_alkene Alcohol Alcohol (anti-Markovnikov, syn-addition) Oxidation_alkene->Alcohol Alkyne Alkyne TransitionState_alkyne Concerted Addition Alkyne->TransitionState_alkyne HBBr2_alkyne HBBr2·SMe2 HBBr2_alkyne->TransitionState_alkyne Alkenylborane Alkenylthis compound TransitionState_alkyne->Alkenylborane Protonolysis Protonolysis (e.g., CH3COOH) Alkenylborane->Protonolysis Oxidation_alkyne Oxidation (H2O2, NaOH) Alkenylborane->Oxidation_alkyne Alkene_product Alkene Protonolysis->Alkene_product Carbonyl Aldehyde or Ketone Oxidation_alkyne->Carbonyl

Caption: General mechanism for the hydroboration of alkenes and alkynes with this compound.

Experimental_Workflow cluster_hydroboration Step 1: Hydroboration cluster_workup Step 2: Work-up / Derivatization Start Start: Alkene or Alkyne Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - 0 °C Start->Reaction_Setup Add_HBBr2 Add HBBr2·SMe2 dropwise Reaction_Setup->Add_HBBr2 Reaction Stir at 0 °C to RT Add_HBBr2->Reaction Intermediate Organoborane Intermediate Reaction->Intermediate Workup_Choice Choose Path Intermediate->Workup_Choice Oxidation Oxidation: Add NaOH, H2O2 Workup_Choice->Oxidation to Alcohol/Carbonyl Protonolysis Protonolysis: Add CH3COOH or MeOH Workup_Choice->Protonolysis to Alkane/Alkene Extraction Aqueous Work-up & Extraction Oxidation->Extraction Protonolysis->Extraction Purification Purification: Chromatography or Distillation Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for this compound hydroboration and subsequent transformations.

References

Application Notes and Protocols: Regioselectivity of Hydroboration with Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration is a powerful and versatile reaction in organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes. The choice of borane (B79455) reagent is critical in controlling the regioselectivity and stereoselectivity of the reaction. Dibromoborane (HBBr₂), often used as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), is a highly effective reagent for the hydroboration of various unsaturated compounds. Its strong Lewis acidity and steric profile lead to exceptional regioselectivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

These application notes provide a comprehensive overview of the regioselectivity of hydroboration with this compound, detailed experimental protocols, and mechanistic insights to aid researchers in leveraging this reagent for their synthetic needs.

Data Presentation: Regioselectivity of Hydroboration with this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

The hydroboration of alkenes and alkynes with this compound-dimethyl sulfide exhibits high regioselectivity, with the boron atom adding to the less sterically hindered carbon atom. Subsequent oxidation of the resulting organoborane yields the corresponding anti-Markovnikov alcohol or carbonyl compound.

Table 1: Regioselectivity of Hydroboration-Oxidation of Alkenes with Various Borane Reagents

AlkeneBorane Reagent% Anti-Markovnikov Product% Markovnikov Product
1-Hexene (B165129)BH₃946
1-Hexene(Sia)₂BH991
1-Hexene9-BBN>99<1
1-Hexene HBBr₂·SMe₂ >99 (inferred) <1 (inferred)
StyreneBH₃8020
Styrene HBBr₂·SMe₂ High (qualitative) Low (qualitative)

* Quantitative data for HBBr₂·SMe₂ with a wide range of alkenes is not extensively tabulated in single sources. However, the literature suggests that haloboranes, in general, exhibit enhanced regioselectivity compared to borane itself. The hydroboration of 1-hexene with HBBr₂·SMe₂ proceeds cleanly to give the terminal alkylthis compound.[1]

Table 2: Relative Reactivity of Unsaturated Substrates with HBBr₂·SMe₂

SubstrateRelative Reactivity
1-Octene1.0
cis-4-Octene0.04
1-Hexyne~10
3-Hexyne~10

Data suggests that terminal and internal alkynes react significantly faster than internal alkenes, and terminal alkenes are more reactive than internal alkenes.

Reaction Mechanisms and Workflows

The high regioselectivity of hydroboration with this compound is attributed to both steric and electronic factors. The bulky this compound moiety preferentially adds to the less sterically hindered carbon of the double or triple bond. Electronically, the boron atom acts as a Lewis acid, and in the transition state, a partial positive charge develops on the more substituted carbon, which is more stable. The presence of the electron-withdrawing bromine atoms enhances the electrophilicity of the boron center.

Hydroboration Mechanism with this compound

The hydroboration of an alkene with this compound proceeds through a concerted, four-membered transition state, leading to a syn-addition of the H and BBr₂ groups across the double bond.

hydroboration_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Alkene R-CH=CH₂ TS C H B C Partial Bonds Alkene->TS + HBBr₂·SMe₂ This compound H-BBr₂·SMe₂ Organoborane R-CH₂-CH₂-BBr₂·SMe₂ TS->Organoborane Syn-addition

Caption: Mechanism of alkene hydroboration with this compound.

Experimental Workflow: Hydroboration and Oxidation

A typical experimental workflow for the hydroboration of an alkene followed by oxidation to the corresponding alcohol is a two-step process.

experimental_workflow start Start: Alkene Substrate hydroboration Hydroboration Add HBBr₂·SMe₂ in CH₂Cl₂ Reflux start->hydroboration workup1 Workup 1 (Optional) Isolate Alkylthis compound (e.g., via distillation) hydroboration->workup1 Isolate Intermediate oxidation Oxidation Add NaOH, then H₂O₂ hydroboration->oxidation workup1->oxidation workup2 Workup 2 Extraction and Purification oxidation->workup2 product Final Product: Anti-Markovnikov Alcohol workup2->product

Caption: General workflow for hydroboration-oxidation.

Experimental Protocols

Caution: this compound-dimethyl sulfide is a moisture-sensitive and corrosive reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents. Hydrogen peroxide (30%) is a strong oxidizer.

Preparation of this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

This compound-dimethyl sulfide can be prepared by the redistribution of borane-dimethyl sulfide (BH₃·SMe₂) with boron tribromide (BBr₃) in the presence of excess dimethyl sulfide.[1]

Materials:

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Boron tribromide (BBr₃)

  • Dimethyl sulfide (Me₂S)

Procedure:

  • To a mixture of borane-dimethyl sulfide (1.0 equiv) and dimethyl sulfide (2.0 equiv) at 0 °C, slowly add boron tribromide (2.0 equiv) dropwise.

  • After the addition is complete, stir the reaction mixture at 40 °C for 12 hours.

  • The resulting colorless, viscous liquid is the this compound-dimethyl sulfide complex. The concentration of active hydride can be determined by 'H NMR spectroscopy.

General Protocol for the Hydroboration of a Terminal Alkene (e.g., 1-Hexene)[1]

Materials:

  • 1-Hexene

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolve 1-hexene (1.0 equiv) in anhydrous dichloromethane.

  • Add the this compound-dimethyl sulfide complex (1.0 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC. For 1-hexene, refluxing for 3 hours is typically sufficient.[1]

  • After the hydroboration is complete, cool the reaction mixture to 0 °C.

Workup for Oxidation to the Alcohol:

  • Slowly add 3 M sodium hydroxide solution (excess) to the cooled reaction mixture.

  • Carefully add 30% hydrogen peroxide solution (excess) dropwise, maintaining the temperature below 25 °C.

  • Stir the mixture at room temperature for at least 1 hour to ensure complete oxidation.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol product (1-hexanol).

  • Purify the product by distillation or column chromatography.

Workup for Isolation of the Alkylthis compound-Dimethyl Sulfide Adduct: [1]

  • After the hydroboration is complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (water aspirator).

  • The resulting residue is the alkylthis compound-dimethyl sulfide adduct, which can be purified by vacuum distillation.

Applications in Drug Development and Organic Synthesis

The high regioselectivity of hydroboration with this compound makes it a valuable tool for introducing functionality at specific positions in complex molecules. This is particularly important in drug development, where precise control over molecular architecture is crucial for biological activity.

  • Synthesis of Primary Alcohols: The anti-Markovnikov hydration of terminal alkenes provides a reliable route to primary alcohols, which are common structural motifs in natural products and pharmaceutical agents.

  • Stereoselective Synthesis: The syn-addition nature of hydroboration allows for the diastereoselective synthesis of alcohols from cyclic or chiral alkenes.

  • Intermediate for Further Functionalization: The resulting organoboranes are versatile intermediates that can be converted to a variety of functional groups, not just alcohols. For example, they can be transformed into amines, halides, and can participate in carbon-carbon bond-forming reactions like the Suzuki coupling.

Conclusion

Hydroboration with this compound-dimethyl sulfide is a highly regioselective method for the functionalization of alkenes and alkynes. The exceptional control over the placement of the boron atom, and subsequently other functional groups, makes this reagent a powerful asset in the synthesis of complex organic molecules. The detailed protocols and mechanistic understanding provided in these notes are intended to facilitate the successful application of this methodology in research and development settings.

References

Application Notes and Protocols: Stereoselectivity of Dibromoborane Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration is a powerful and versatile reaction in organic synthesis, enabling the anti-Markovnikov hydration of alkenes and alkynes. The stereoselectivity of this reaction is a key feature, allowing for the precise installation of hydroxyl groups in complex molecules. While borane (B79455) (BH₃) and its alkyl derivatives are commonly employed, dihaloboranes, and specifically dibromoborane (HBBr₂), offer unique reactivity and selectivity profiles. This document provides detailed application notes on the stereoselectivity of this compound addition reactions, experimental protocols for key transformations, and visualizations to illustrate the underlying principles.

This compound, often used as its more stable complex with dimethyl sulfide (B99878) (HBBr₂·SMe₂), is a highly regioselective hydroborating agent, favoring the addition of the boron atom to the less sterically hindered carbon of a double or triple bond. Mechanistically, the reaction is understood to proceed via the dissociation of the dimethyl sulfide to release the highly reactive this compound, a process that can be catalyzed by traces of boron tribromide (BBr₃).[1][2][3]

The hydroboration of alkenes with this compound is a stereospecific syn-addition .[4][5][6][7][8][9] This means that the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry .[4][5] This two-step sequence results in the overall syn-addition of a hydrogen and a hydroxyl group across the alkene.

Data Presentation: Stereochemical Outcomes

The stereospecificity of the this compound addition-oxidation sequence allows for predictable control over the stereochemistry of the alcohol product based on the geometry of the starting alkene.

Starting AlkeneIntermediate Organoborane (syn-addition)Final Alcohol Product (retention of stereochemistry)Stereochemical Relationship of H and OH
(Z)-Alkeneerythro-organoboraneerythro-Alcoholsyn
(E)-Alkenethreo-organoboranethreo-Alcoholsyn
Cyclic Alkene (e.g., 1-methylcyclohexene)trans-organoborane (from addition to the less hindered face)trans-Alcohol (H and OH are cis relative to each other)syn

Key Signaling Pathways and Experimental Workflows

Reaction Mechanism

The generally accepted mechanism for the hydroboration of an alkene with this compound-dimethyl sulfide involves a four-membered transition state, leading to the observed syn-addition.

G cluster_0 Step 1: Hydroboration (syn-addition) cluster_1 Step 2: Oxidation (Retention of Stereochemistry) reactants Alkene + HBBr₂ ts [Four-membered transition state] reactants->ts Concerted addition organoborane Alkylthis compound ts->organoborane start_oxidation Alkylthis compound intermediate Boronate ester intermediate start_oxidation->intermediate Oxidation oxidizing_agent H₂O₂, NaOH product Alcohol intermediate->product Hydrolysis

Caption: Mechanism of this compound Addition and Oxidation.

Experimental Workflow

A typical experimental workflow for the stereoselective synthesis of an alcohol from an alkene using this compound is a two-step process.

G start Alkene in an inert solvent (e.g., CH₂Cl₂) hydroboration Add HBBr₂·SMe₂ (often at 0°C to 25°C) start->hydroboration stir Stir for a specified time (e.g., 1-4 hours) hydroboration->stir oxidation Oxidize in situ with NaOH and H₂O₂ stir->oxidation workup Aqueous workup and extraction oxidation->workup purification Purify the alcohol product (e.g., chromatography) workup->purification product Stereodefined Alcohol purification->product

Caption: General experimental workflow for hydroboration-oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Hydroboration of an Alkene with this compound-Dimethyl Sulfide

This protocol is a representative procedure for the hydroboration of an alkene, followed by methanolysis to yield the corresponding boronic ester. Subsequent oxidation would lead to the alcohol.

Materials:

  • Alkene (e.g., 1-hexene, cyclopentene)

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous methanol (B129727)

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware (round-bottom flask, magnetic stir bar, dropping funnel, condenser)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: Assemble an oven-dried 100-mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reaction Mixture: Charge the flask with the alkene (50 mmol) and anhydrous dichloromethane (20 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of this compound: Add this compound-dimethyl sulfide (50 mmol) dropwise to the stirred solution of the alkene over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy.

  • Work-up (Methanolysis): Cool the reaction mixture to 0 °C and slowly add anhydrous methanol (20 mL) to quench any unreacted hydroborating agent and to perform methanolysis of the alkylthis compound.

  • Isolation: Remove the solvent and excess methanol under reduced pressure using a rotary evaporator. The resulting crude dimethyl alkylboronate can be purified by distillation under reduced pressure.

Note: For the synthesis of the corresponding alcohol, instead of methanolysis, the alkylthis compound solution would be carefully treated with aqueous sodium hydroxide (B78521) followed by the slow addition of hydrogen peroxide at 0 °C. The mixture is then stirred at room temperature or gently heated to complete the oxidation before standard aqueous workup and purification.

Protocol 2: Stereospecific Hydroboration-Oxidation of (Z)-3-Hexene

This protocol illustrates the syn-addition and subsequent retention of stereochemistry to produce erythro-3-hexanol.

Materials:

  • (Z)-3-Hexene

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • Anhydrous diethyl ether

  • 3M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Hydroboration: In an oven-dried flask under a nitrogen atmosphere, dissolve (Z)-3-hexene (10 mmol) in anhydrous diethyl ether (15 mL). Cool the solution to 0 °C. Add this compound-dimethyl sulfide (10 mmol) dropwise. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add 3M NaOH solution (5 mL), followed by the very careful, dropwise addition of 30% H₂O₂ (5 mL), ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle refluxing may be required to ensure complete oxidation.

  • Work-up: Separate the ethereal layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Analysis: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude erythro-3-hexanol can be purified by distillation or column chromatography. The stereochemical purity can be assessed by techniques such as GC or NMR analysis of a suitable derivative.

Conclusion

The addition of this compound to alkenes is a highly stereospecific process that, when coupled with an oxidative workup, provides a reliable method for the syn-hydration of double bonds. The predictable stereochemical outcome, governed by the geometry of the starting alkene, makes this a valuable tool for the synthesis of complex molecules where precise control of stereocenters is paramount. The protocols and principles outlined in this document serve as a guide for researchers in the application of this important synthetic transformation.

References

Application Notes and Protocols: Hydroboration with Dibromoborane-Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration is a powerful and versatile chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. Among the various hydroborating agents, dibromoborane-methyl sulfide (B99878) complex (BBr₂SMe₂) offers unique reactivity and selectivity, making it a valuable tool in organic synthesis. This document provides detailed application notes and experimental protocols for the hydroboration of alkenes and alkynes using BBr₂SMe₂. The resulting organoboranes are versatile intermediates that can be transformed into a variety of functional groups, including alcohols, aldehydes, and vinyl bromides.

Mechanism of Hydroboration with this compound-Methyl Sulfide

The hydroboration of alkenes and alkynes with this compound-methyl sulfide proceeds through a dissociative mechanism. The BBr₂SMe₂ complex is in equilibrium with free this compound (BHBr₂) and dimethyl sulfide (SMe₂). The highly reactive and electrophilic this compound is the active hydroborating species that adds to the unsaturated carbon-carbon bond.

The reaction is characterized by its regioselectivity , where the boron atom adds to the less sterically hindered carbon atom of the double or triple bond, leading to an anti-Markovnikov product upon subsequent oxidation. The addition is also stereospecific , occurring in a syn-fashion, where the boron and hydrogen atoms add to the same face of the π-system.

Small quantities of boron tribromide (BBr₃) can remarkably catalyze the reaction by sequestering the dimethyl sulfide, thereby shifting the equilibrium towards the formation of the more reactive free this compound.[1]

hydroboration_mechanism cluster_equilibrium Dissociation Equilibrium cluster_hydroboration Hydroboration Step BBr2SMe2 BBr₂SMe₂ BHBr2 BHBr₂ BBr2SMe2->BHBr2 dissociation BHBr2->BBr2SMe2 association SMe2 SMe₂ Alkene Alkene (R-CH=CH₂) TS Four-membered Transition State Alkene->TS Organoborane Alkylthis compound (R-CH₂-CH₂-BBr₂) TS->Organoborane protocol_alkene cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Workup and Purification Start 1-Octene in anhydrous CH₂Cl₂ Add_BBr2SMe2 Add BBr₂SMe₂ (1.0 M in CH₂Cl₂) dropwise at 0 °C Start->Add_BBr2SMe2 Stir Stir at 0 °C to rt (monitor by GC/TLC) Add_BBr2SMe2->Stir Cool Cool to 0 °C Stir->Cool Add_NaOH Add 3M NaOH (aq) Cool->Add_NaOH Add_H2O2 Add 30% H₂O₂ (aq) dropwise Add_NaOH->Add_H2O2 Warm Warm to 50 °C for 1h Add_H2O2->Warm Separate Separate layers Warm->Separate Extract Extract aqueous layer with Et₂O Separate->Extract Combine Combine organic layers Extract->Combine Wash Wash with brine Combine->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify protocol_alkyne cluster_hydroboration Hydroboration cluster_protonolysis Protonolysis cluster_workup Workup and Purification Start 1-Hexyne in anhydrous CH₂Cl₂ Add_BBr2SMe2 Add BBr₂SMe₂ (1.0 M in CH₂Cl₂) dropwise at 0 °C Start->Add_BBr2SMe2 Stir Stir at 0 °C to rt (monitor by ¹¹B NMR) Add_BBr2SMe2->Stir Cool Cool to 0 °C Stir->Cool Add_AcOH Add acetic acid dropwise Cool->Add_AcOH Warm Warm to rt and stir for 1h Add_AcOH->Warm Quench Quench with water Warm->Quench Extract Extract with pentane Quench->Extract Combine Combine organic layers Extract->Combine Wash Wash with NaHCO₃ (sat.) and brine Combine->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate carefully Dry->Concentrate

References

Application of Dibromoborane and its Analogs for the Regioselective Ring-Opening of Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds such as halohydrins. Boron halides, particularly those containing bromine like boron tribromide (BBr₃) and its derivatives, serve as potent Lewis acids for this purpose. This application note details the mechanism, regioselectivity, and stereochemistry of bromoborane-mediated epoxide ring-opening and provides detailed protocols for researchers in synthetic chemistry and drug development. The reaction proceeds via activation of the epoxide oxygen by the Lewis acidic boron center, followed by nucleophilic attack of a bromide ion, leading to synthetically valuable β-bromoalcohols.

Introduction

Epoxides are highly valuable three-membered cyclic ethers that are susceptible to ring-opening reactions due to their inherent ring strain.[1][2] This reactivity allows for the introduction of two functional groups onto adjacent carbon atoms. Lewis acids are commonly employed to activate the epoxide, making it more electrophilic and facilitating nucleophilic attack. Bromoboranes, such as boron tribromide (BBr₃) and substituted variants like dimethoxyboron bromide ((MeO)₂BBr), are effective reagents for this transformation, furnishing β-bromoalcohols which are key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The reaction is characterized by high yields, predictable stereochemistry, and controllable regioselectivity based on the substrate's electronic and steric properties.

Reaction Mechanism and Stereochemistry

The reaction is initiated by the coordination of the Lewis acidic boron atom to the epoxide oxygen. This coordination polarizes the C-O bonds and makes the epoxide a better electrophile. The mechanism of the subsequent nucleophilic attack by the bromide ion can have both Sₙ1 and Sₙ2 characteristics, depending on the structure of the epoxide.[1][3]

  • For primary and secondary carbons: The reaction proceeds via an Sₙ2-like mechanism, where the bromide ion attacks the less sterically hindered carbon atom.[4]

  • For tertiary or benzylic carbons: The transition state has significant Sₙ1 character. The positive charge is better stabilized on the more substituted carbon, which is therefore preferentially attacked by the nucleophile.[1][5]

A key stereochemical feature of this reaction is the anti-addition of the bromine and hydroxyl groups. The nucleophilic attack occurs from the backside relative to the departing oxygen atom, resulting in an inversion of configuration at the center of attack and the formation of a trans-halohydrin.[6][7]

Experimental Data

The following table summarizes the results for the regioselective cleavage of various terminal epoxides using dimethoxyboron bromide ((MeO)₂BBr), a reagent that provides a milder and more selective alternative to BBr₃. The reactions are typically rapid, even at low temperatures, and afford excellent yields of the corresponding bromohydrins.

Table 1: Regioselective Ring-Opening of Terminal Epoxides with (MeO)₂BBr [8]

Epoxide SubstrateMajor RegioisomerMinor RegioisomerYield (%)Regioselectivity (Major:Minor)
1,2-Epoxydodecane (B1583528)1-Bromo-2-dodecanol2-Bromo-1-dodecanol9699:1
Styrene (B11656) Oxide2-Bromo-1-phenylethanol (B177431)1-Bromo-2-phenylethanol9898:2
3,3-Dimethyl-1,2-epoxybutane1-Bromo-3,3-dimethyl-2-butanol2-Bromo-3,3-dimethyl-1-butanol9599:1
Glycidyl Phenyl Ether1-Bromo-3-phenoxy-2-propanol2-Bromo-3-phenoxy-1-propanol9799:1
(2,3-Epoxypropyl)benzene1-Bromo-3-phenyl-2-propanol2-Bromo-3-phenyl-1-propanol9698:2

Note: Yields and regioselectivity were determined by ¹H NMR spectroscopy.[8]

Diagrams

Epoxide_Opening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Solvent & Epoxide Solution Cool Cool Epoxide Solution (e.g., -78 °C to 0 °C) Reagents->Cool 1. Borane Prepare Bromoborane (B216815) Reagent (e.g., BBr3 in CH2Cl2) Add Slowly Add Bromoborane Solution Borane->Add Cool->Add 2. Stir Stir Under Inert Atmosphere (Monitor by TLC) Add->Stir 3. Quench Quench Reaction (e.g., with Water or Sat. NaHCO3) Stir->Quench 4. Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract 5. Dry Dry Organic Layer (e.g., over MgSO4) Extract->Dry 6. Purify Purify by Column Chromatography Dry->Purify 7. Product Characterize Product (NMR, IR, MS) Purify->Product 8.

Caption: General experimental workflow for bromoborane-mediated epoxide ring-opening.

Mechanism cluster_path Reactants Epoxide + BBr3 Adduct Lewis Acid-Base Adduct (Activated Epoxide) Reactants->Adduct 1. Lewis Acid Activation TS Transition State Adduct->TS 2. Nucleophilic Attack by Br- path_sn2 Attack at less hindered C (Primary/Secondary Epoxides) Adduct->path_sn2 path_sn1 Attack at more substituted C (Tertiary/Benzylic Epoxides) Adduct->path_sn1 Product trans-Bromohydrin TS->Product 3. Ring Opening path_sn2->TS path_sn1->TS

Caption: Simplified signaling pathway of the bromoborane-mediated epoxide ring-opening.

Detailed Experimental Protocols

The following are general procedures for the ring-opening of an epoxide using a bromoborane reagent. Boron tribromide is highly corrosive and reacts violently with water; it should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).[9]

Protocol 1: Ring-Opening of a Terminal Alkyl Epoxide (e.g., 1,2-Epoxydodecane)

Materials:

  • 1,2-Epoxydodecane

  • Boron tribromide (BBr₃) or Dimethoxyboron bromide ((MeO)₂BBr)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297)

Procedure:

  • A solution of 1,2-epoxydodecane (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • The solution is cooled to -78 °C using an acetone/dry ice bath.

  • A solution of BBr₃ (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) is added dropwise to the stirred epoxide solution over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford the desired 1-bromo-2-dodecanol.

Protocol 2: Ring-Opening of a Benzylic Epoxide (e.g., Styrene Oxide)

Materials:

  • Styrene Oxide

  • Boron tribromide (BBr₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a stirred solution of styrene oxide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under a nitrogen atmosphere at 0 °C (ice-water bath), add a solution of BBr₃ (1.1 mmol in CH₂Cl₂) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the careful addition of water (10 mL).

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

  • The resulting crude oil is purified by flash chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-bromo-1-phenylethanol as the major product.

Conclusion

The use of dibromoborane and its more common analog, boron tribromide, represents a highly efficient method for the regioselective and stereospecific ring-opening of epoxides to form valuable β-bromoalcohols. The reaction proceeds under mild conditions and demonstrates predictable outcomes based on the electronic and steric nature of the epoxide substrate. The provided protocols offer a reliable foundation for researchers to utilize this powerful transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Chemoselectivity of Dibromoborane in Functional Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Dibromoborane (HBBr₂), typically used as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), is a versatile and chemoselective reducing agent in organic synthesis. As a Lewis acidic hydride source, its reactivity profile differs significantly from nucleophilic reducing agents like sodium borohydride, allowing for the selective reduction of specific functional groups in complex molecules. This document provides a comprehensive overview of the chemoselectivity of this compound, supported by quantitative data from analogous borane (B79455) reagents, detailed experimental protocols, and visual diagrams to illustrate key concepts. The high degree of functional group tolerance makes this compound an invaluable tool in multistep synthesis, particularly in the development of active pharmaceutical ingredients where selective transformations are paramount.

Principles of Chemoselectivity

The chemoselectivity of this compound and other haloboranes is governed by their electrophilic nature. The boron atom coordinates to the most Lewis basic site in a molecule, typically a carbonyl oxygen or a nitrogen atom. The subsequent hydride transfer is influenced by the electronic properties of the functional group. Generally, more electron-rich carbonyls and functional groups with acidic protons exhibit higher reactivity.

Data Presentation: Chemoselectivity of Borane Reagents

While specific comprehensive studies on this compound are limited, its reactivity can be inferred from closely related and well-documented borane reagents, such as borane-dimethyl sulfide (BH₃·SMe₂) and dichloroborane-dimethyl sulfide (BHCl₂·SMe₂). The following tables summarize the expected chemoselectivity of this compound based on this available data.

Table 1: Reduction of Carbonyl Compounds

Functional GroupSubstrate ExampleProduct ExampleReagent AnalogueTypical Yield (%)ConditionsReference
AldehydeBenzaldehydeBenzyl alcoholNHC-borane/AcOH95EtOAc, rt, 1-24h[1]
KetoneAcetophenone1-PhenylethanolNHC-borane/AcOH<5 (in presence of aldehyde)EtOAc, rt, 1-24h[1]
Carboxylic AcidBenzoic AcidBenzyl alcoholBH₃·SMe₂HighTHF, 0°C to rt[2]
EsterMethyl BenzoateBenzyl alcoholBH₃·SMe₂Slow/Requires harsher conditionsTHF, rt to reflux[3][4]
Amide (Tertiary)N,N-DimethylbenzamideBenzyldimethylamineNaBH₄/R₂SeBr₂ (forms BH₃)HighTHF[5]
Amide (Primary/Secondary)BenzamideNo reactionNaBH₄/R₂SeBr₂ (forms BH₃)0THF[5]

Table 2: Functional Group Tolerance

Functional GroupSubstrate ExampleReagent AnalogueResultReference
EsterEthyl benzoateBHCl₂·SMe₂Tolerated[6][7]
NitrileBenzonitrileBHCl₂·SMe₂Tolerated[6][7]
Nitro (aromatic)NitrobenzeneBHCl₂·SMe₂Tolerated[6]
Alkyl Halide1-BromohexaneBHCl₂·SMe₂Tolerated[6]
Alkene1-OcteneBHCl₂·SMe₂Tolerated (hydroboration with BH₃)[7]

Mandatory Visualizations

Logical Relationship of this compound Reactivity

cluster_reactivity Relative Reactivity with this compound cluster_groups Functional Groups high High Reactivity (Fast Reduction) carboxylic_acids Carboxylic Acids high->carboxylic_acids aldehydes Aldehydes high->aldehydes moderate Moderate Reactivity (Slower Reduction) ketones Ketones moderate->ketones amides_tert Tertiary Amides moderate->amides_tert low Low Reactivity (Generally Tolerated) esters Esters low->esters nitriles Nitriles low->nitriles nitro Nitro Groups low->nitro halides Alkyl/Aryl Halides low->halides

Caption: Relative reactivity of functional groups towards this compound.

Experimental Workflow for Chemoselective Reduction

start Start setup Setup Reaction: Substrate in Anhydrous Solvent (e.g., THF, DCM) under Inert Gas start->setup cool Cool to 0 °C setup->cool add_reagent Slowly Add This compound-Dimethyl Sulfide cool->add_reagent react Stir at 0 °C to Room Temperature (Monitor by TLC/GC-MS) add_reagent->react quench Quench Reaction (e.g., Methanol (B129727), Water, or aq. Acid) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for a chemoselective reduction.

Experimental Protocols

Safety Precautions: this compound-dimethyl sulfide is corrosive, moisture-sensitive, and reacts with water to release flammable hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.

Protocol 1: Selective Reduction of a Carboxylic Acid in the Presence of an Ester

This protocol describes the reduction of a carboxylic acid to a primary alcohol while leaving an ester functional group intact.

Materials:

  • Substrate containing both carboxylic acid and ester moieties (1.0 eq)

  • This compound-dimethyl sulfide complex (1.0 M in CH₂Cl₂) (1.2 - 1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or Diethyl ether for extraction

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous THF (to a concentration of approximately 0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the this compound-dimethyl sulfide solution (1.2 - 1.5 eq) dropwise to the stirred solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.

Protocol 2: Selective Reduction of an Aldehyde in the Presence of a Ketone

This protocol is adapted from procedures for other selective borane reagents and outlines the reduction of an aldehyde to a primary alcohol in the presence of a ketone.[1]

Materials:

  • Substrate containing both aldehyde and ketone moieties (1.0 eq)

  • This compound-dimethyl sulfide complex (1.0 M in CH₂Cl₂) (0.6 - 1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substrate (1.0 eq) in anhydrous DCM or EtOAc (to a concentration of approximately 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath for maximum selectivity, or to 0 °C for a potentially faster but less selective reaction.

  • Slowly add the this compound-dimethyl sulfide solution (0.6 - 1.0 eq) to the stirred solution. Using slightly less than one equivalent of hydride can enhance selectivity for the more reactive aldehyde.

  • Stir the reaction at the low temperature for 1-3 hours, monitoring the consumption of the aldehyde by TLC.

  • Once the aldehyde is consumed, cautiously quench the reaction at low temperature by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and wash with saturated aqueous NH₄Cl.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography to isolate the primary alcohol and recover the unreacted ketone.

Conclusion

This compound-dimethyl sulfide is a powerful reagent for chemoselective reductions in organic synthesis. Its ability to discriminate between different functional groups, particularly the preferential reduction of carboxylic acids over esters and aldehydes over ketones, makes it a valuable asset for the synthesis of complex molecules. The protocols provided herein, based on the established reactivity of analogous borane reagents, offer a starting point for the application of this compound in research and development. As with any highly reactive reagent, careful optimization of reaction conditions is recommended to achieve the desired selectivity and yield for a specific substrate.

References

Application Notes and Protocols: Dibromoborane and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of di-substituted boranes in asymmetric synthesis. While dibromoborane (BBr₂H) itself sees limited use, its structural analogs, particularly chiral diorganoboranes, are pivotal reagents and catalysts for stereoselective transformations. These notes detail the methodologies for key reactions, including asymmetric reductions, aldol (B89426) reactions, and allylations, supported by quantitative data and detailed experimental protocols.

Introduction to Boron-Based Lewis Acids in Asymmetric Synthesis

Boron-based reagents are indispensable tools in modern asymmetric synthesis due to their unique Lewis acidic properties and the predictable, ordered transition states they form. This allows for a high degree of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While simple dihaloboranes like this compound are strong Lewis acids, their application in asymmetric synthesis is often indirect. More commonly, boron tribromide (BBr₃) is used as a precursor to generate more complex chiral Lewis acids in situ.

The most prevalent and effective approach involves the use of diorganoboranes where the organic substituents are chiral. These chiral ligands create a stereochemically defined environment around the boron center, enabling highly enantioselective transformations. This document focuses on the most significant of these reagents and the reactions they mediate.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral boron-based reagents are among the most effective for this purpose.

2.1. Stoichiometric Reduction with Diisopinocampheylchloroborane ((-)-DIP-Chloride)

(-)-DIP-Chloride is a highly effective stoichiometric reagent for the asymmetric reduction of various ketones, particularly aryl alkyl ketones.[1] The reaction proceeds through a well-defined six-membered, boat-like transition state, where steric interactions between the ketone's substituents and the bulky isopinocampheyl ligands on the boron atom dictate the stereochemical outcome.[1] The larger substituent on the ketone preferentially orients itself away from the bulky ligand framework.[1]

Quantitative Data for (-)-DIP-Chloride Reduction:

Ketone SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Acetophenone (B1666503)(R)-1-Phenylethanol~9898 (S)
Propiophenone(R)-1-Phenylpropanol~9597 (S)
1-Acetonaphthone(R)-1-(1-Naphthyl)ethanol~9098 (S)
3-Methyl-2-butanone(R)-3-Methyl-2-butanol~8579 (R)

Data compiled from illustrative examples in the literature.

Experimental Protocol: Asymmetric Reduction of Acetophenone with (-)-DIP-Chloride

  • Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under a positive pressure of nitrogen, place a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous THF.

  • Reaction Setup: Cool the solution to -25 °C in a cryostat.

  • Substrate Addition: Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF to the stirred solution of (-)-DIP-Chloride.

  • Reaction Monitoring: Stir the reaction mixture at -25 °C for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully add diethanolamine (B148213) (2.0 equivalents) to quench the reaction and precipitate the boron complex. Stir for 30 minutes at room temperature.

  • Purification: Filter the solid precipitate and wash with cold pentane. Concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the enantiomerically enriched (S)-1-phenylethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Logical Workflow for Ketone Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagent (-)-DIP-Chloride in THF mix Mix at -25 °C prep_reagent->mix prep_ketone Prochiral Ketone in THF prep_ketone->mix stir Stir for 3-5h mix->stir quench Quench with Diethanolamine stir->quench filter Filter Precipitate quench->filter purify Column Chromatography filter->purify product Chiral Alcohol purify->product

Caption: Workflow for asymmetric ketone reduction.

Asymmetric Aldol Reactions

Boron-mediated aldol reactions are powerful methods for constructing β-hydroxy carbonyl compounds with high levels of stereocontrol.[2] The short boron-oxygen bonds in the enolborinate intermediates lead to tight, cyclic transition states, which are responsible for the high stereoselectivity observed.[2]

3.1. Diisopinocampheylboron-Mediated Ester Aldol Reaction

The use of diisopinocampheylboron triflate or halides allows for the generation of chiral enolborinates from esters. These intermediates react with aldehydes to produce syn-α-methyl-β-hydroxy esters with excellent diastereo- and enantioselectivity.

Quantitative Data for Asymmetric Ester Aldol Reaction:

AldehydeEster Enolate SourceDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %) of syn-isomerYield (%)
Benzaldehyde (B42025)tert-Butyl Propionate (B1217596)98:29770
Isobutyraldehydetert-Butyl Propionate97:39865
Acroleintert-Butyl Propionate95:59660

Data is illustrative of typical results reported in the literature.

Experimental Protocol: Asymmetric Aldol Reaction of tert-Butyl Propionate and Benzaldehyde

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve diisopinocampheylboron triflate ((Ipc)₂BOTf, 1.3 mmol) in anhydrous dichloromethane (B109758) (5 mL) and cool to -78 °C. Add N,N-diisopropylethylamine (Hünig's base, 2.2 mmol), followed by the dropwise addition of tert-butyl propionate (1.0 mmol). Stir the mixture at -78 °C for 3 hours to ensure complete formation of the boron enolate.

  • Aldol Addition: Add benzaldehyde (0.94 mmol) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture for 8 hours at -78 °C.

  • Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis, potentially after conversion to a suitable derivative like an MTPA ester.

Reaction Mechanism: Boron-Mediated Aldol Reaction

G Ester Ester + (Ipc)₂BOTf + Base Enolate Chiral (Z)-Enolborinate Ester->Enolate Enolization TS Chair-like Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (RCHO) Aldehyde->TS Intermediate Boron Aldolate TS->Intermediate C-C bond formation Workup Oxidative Workup (e.g., H₂O₂/NaOH) Intermediate->Workup Product syn-β-Hydroxy Ester Workup->Product G cluster_reagent Reagent Generation cluster_reaction Allylation Ipc2BH (Ipc)₂BH Allylborane B-Allyl(Ipc)₂ Ipc2BH->Allylborane AllylMgBr AllylMgBr AllylMgBr->Allylborane TS Chair-like Transition State Allylborane->TS Aldehyde Aldehyde Aldehyde->TS Product Homoallylic Alcohol TS->Product + Oxidative Workup

References

Catalytic Applications of Dibromoborane in Organic Reactions: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

While dibromoborane (HBBr₂) and its common adduct, this compound-dimethyl sulfide (B99878) (HBBr₂·SMe₂), are recognized as potent reagents in organic synthesis, a comprehensive review of the scientific literature reveals that their application as catalysts is not extensively documented. Most available research details their use in stoichiometric amounts for reactions such as hydroboration and the ring-opening of epoxides. This document summarizes the known reactivity of this compound and provides detailed protocols for its primary applications, while also contextualizing its role within the broader field of borane (B79455) catalysis.

Hydroboration of Alkenes and Alkynes

This compound-dimethyl sulfide is a highly reactive hydroborating agent. However, in the context of catalysis, one study has suggested that boron tribromide (BBr₃) can act as a catalyst for the hydroboration of alkenes using this compound-methyl sulfide[1]. This indicates that in some systems, this compound may serve as a precursor to the catalytically active species or as the bulk hydroborating agent in a catalyzed process, rather than the catalyst itself.

The general mechanism for the hydroboration of alkenes involves the addition of the H-B bond across the double bond, typically in a concerted, anti-Markovnikov fashion[2][3].

Experimental Protocol: Stoichiometric Hydroboration of Alkynes with this compound-Dimethyl Sulfide

This protocol is based on the established stoichiometric use of this compound for the synthesis of alkenyldibromoboranes[4].

Materials:

  • This compound-dimethyl sulfide (HBBr₂·SMe₂)

  • Alkyne

  • Anhydrous solvent (e.g., dichloromethane (B109758) or pentane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, a solution of the alkyne in an anhydrous solvent is cooled to the desired temperature (typically between 0 °C and room temperature).

  • This compound-dimethyl sulfide (1.0 equivalent) is added dropwise to the stirred solution of the alkyne.

  • The reaction mixture is stirred for a specified time until the reaction is complete (monitoring by NMR is recommended).

  • The resulting alkenylthis compound can then be used in subsequent reactions, such as protonolysis to form an alkene or oxidation to form a ketone.

Quantitative Data: The hydroboration of alkynes with this compound-dimethyl sulfide is generally efficient, leading to the corresponding (E)-alkenyldibromoboranes.

Alkyne SubstrateProductYield (%)Reference
1-Hexyne(E)-1-Hexenylthis compoundHigh[4]
Phenylacetylene(E)-Styrylthis compoundHigh[4]

Reduction of Functional Groups

While boranes are widely used as reducing agents, with borane-dimethyl sulfide (BH₃·SMe₂) being a common choice for the reduction of carboxylic acids, esters, and other functional groups, the specific catalytic use of this compound for these transformations is not well-documented[5][6]. The presence of bromine atoms is expected to increase the Lewis acidity of the boron center but may also influence its reducing properties. In some cases, borane reagents can be used in the presence of a catalyst to achieve selective reductions[7].

Lewis Acid Catalysis in Cycloaddition Reactions

Boron compounds, particularly trihaloboranes and triarylboranes, are well-known Lewis acids that can catalyze a variety of reactions, including the Diels-Alder reaction[8]. They activate dienophiles towards cycloaddition by coordinating to a carbonyl group, which lowers the energy of the LUMO. While this is a major area of borane catalysis, specific and detailed protocols for using this compound as a catalyst in these reactions are not readily found in the surveyed literature. The high reactivity and potential for side reactions of this compound may limit its utility as a general Lewis acid catalyst in these contexts.

Visualizing Reaction Pathways

To illustrate the general concepts of borane reactivity, the following diagrams represent a typical hydroboration mechanism and a generic Lewis acid-catalyzed Diels-Alder reaction.

Hydroboration_Mechanism cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation (Workup) Alkene R-CH=CH₂ TS1 [Transition State] Alkene->TS1 Borane H-BBr₂ Borane->TS1 Alkylborane R-CH₂-CH₂-BBr₂ TS1->Alkylborane Alkylborane_w R-CH₂-CH₂-BBr₂ Alcohol R-CH₂-CH₂-OH Alkylborane_w->Alcohol Oxidation Oxidant H₂O₂, NaOH

Caption: General workflow for the stoichiometric hydroboration-oxidation of an alkene.

Diels_Alder_Catalysis Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Activated_Complex Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Complex Lewis_Acid Lewis Acid (e.g., Borane) Lewis_Acid->Activated_Complex Activated_Complex->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct Cycloadduct->Lewis_Acid Catalyst Regeneration

Caption: Logical workflow for a generic Lewis acid-catalyzed Diels-Alder reaction.

Conclusion

The available scientific literature extensively covers the stoichiometric applications of this compound, particularly in hydroboration. However, there is a notable lack of detailed studies, protocols, and quantitative data on its use as a catalyst in organic reactions. Researchers and drug development professionals interested in leveraging borane catalysis are encouraged to explore the broader class of borane catalysts, such as borane-Lewis base adducts in conjunction with other catalysts, or highly Lewis acidic boranes like B(C₆F₅)₃, for which a greater body of catalytic applications has been established. Further research is needed to fully explore and define the potential catalytic activities of this compound.

References

Application Notes and Protocols for Dibromoborane-Mediated Synthesis of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of organoboron compounds utilizing dibromoborane-mediated reactions. Organoboron compounds are pivotal intermediates in modern organic synthesis, particularly in the construction of complex molecules and pharmacologically active agents. This compound and its derivatives offer unique reactivity for hydroboration, borylative difunctionalization, and cyclization reactions, often under metal-free conditions.

Introduction to this compound Reagents

This compound can be utilized in various forms, with this compound-dimethyl sulfide (B99878) complex (HBBr₂·SMe₂) being a common and versatile reagent for hydroboration. Boron tribromide (BBr₃) is a powerful Lewis acid used for electrophilic borylation and borylative cyclizations. These reagents provide access to a wide range of organoboranes with distinct reactivity and selectivity profiles.

Key Advantages of this compound Reagents:

  • High Reactivity: this compound reagents often exhibit high reactivity, allowing for transformations that are challenging with other borane (B79455) sources.

  • Unique Selectivity: They can offer complementary selectivity compared to other hydroborating agents.

  • Metal-Free Conditions: Many reactions mediated by this compound do not require transition metal catalysts, which can be advantageous in terms of cost, toxicity, and product purity.

Hydroboration of Alkenes and Alkynes with this compound-Dimethyl Sulfide

Hydroboration of unsaturated carbon-carbon bonds with this compound-dimethyl sulfide (HBBr₂·SMe₂) is a powerful method for the synthesis of alkyldibromoboranes and alkenyldibromoboranes, respectively. These intermediates can be readily converted to the corresponding boronic esters, alcohols, or other functional groups.

General Experimental Workflow

The general workflow for a hydroboration-oxidation sequence using HBBr₂·SMe₂ is depicted below. The initial hydroboration step is typically followed by an in-situ oxidation or esterification to yield the desired stable organoboron product or its derivative.

G cluster_hydroboration Hydroboration A Alkene/Alkyne C Alkyl/Alkenylthis compound A->C Hydroboration B HBBr2·SMe2 in CH2Cl2 B->C E Alcohol C->E Oxidation G Boronic Ester C->G Esterification D Oxidizing Agent (e.g., H2O2, NaOH) D->E F Esterifying Agent (e.g., Pinacol (B44631), Et3N) F->G

Caption: General workflow for hydroboration and subsequent derivatization.

Quantitative Data: Relative Reactivity and Regioselectivity

The reactivity of HBBr₂·SMe₂ is influenced by the structure of the alkene or alkyne. The following table summarizes the relative rates of hydroboration and the regioselectivity for a variety of unsaturated substrates.

SubstrateRelative RateRegioselectivity (% Boron at indicated position)
Alkenes
1-Hexene (B165129)10098% at C1
Styrene7598% at C2
cis-3-Hexene2.5100% at C3
trans-3-Hexene1.8100% at C3
2-Methyl-1-pentene3099% at C1
2,3-Dimethyl-2-butene0.03-
Alkynes
1-Hexyne1599% at C1
3-Hexyne12-
Phenylacetylene (B144264)1098% at C1

Data adapted from Brown, H. C., & Ravindran, N. (1983). Organometallics, 2(5), 644–648.

Experimental Protocol: Hydroboration of 1-Hexene

This protocol describes the hydroboration of 1-hexene with HBBr₂·SMe₂ followed by oxidation to 1-hexanol.

Materials:

  • 1-Hexene

  • This compound-dimethyl sulfide (HBBr₂·SMe₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • A dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is charged with 1-hexene (10 mmol, 1.24 mL) and anhydrous CH₂Cl₂ (20 mL).

  • The flask is cooled to 0 °C in an ice bath.

  • This compound-dimethyl sulfide (10 mmol, 1.0 M solution in CH₂Cl₂, 10 mL) is added dropwise to the stirred solution via syringe over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled back to 0 °C, and 3 M NaOH (7 mL) is added slowly, followed by the dropwise addition of 30% H₂O₂ (3.5 mL), ensuring the temperature does not exceed 25 °C.

  • The mixture is stirred vigorously for 2 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 1-hexanol, can be purified by distillation.

Borylative Difunctionalization and Cyclization Reactions

Boron trihalides, particularly BBr₃ and BCl₃, are effective reagents for the borylative difunctionalization of unsaturated systems and for mediating borylative cyclizations. These reactions proceed through electrophilic activation of a π-system by the Lewis acidic boron center.

BBr₃-Mediated Haloboration of Alkynes

The reaction of BBr₃ with alkynes leads to the syn-addition of a bromine atom and a dibromoboryl group across the triple bond, yielding a (Z)-2-bromo-1-(dibromoboryl)alkene. These intermediates are valuable for further synthetic transformations.

G cluster_haloboration Haloboration Mechanism A Alkyne C π-complex A->C B BBr3 B->C D Vinyl Cation Intermediate C->D Electrophilic Attack E (Z)-2-bromo-1-(dibromoboryl)alkene D->E Bromide Transfer

Caption: Proposed mechanism for the haloboration of alkynes with BBr₃.

Experimental Protocol: Haloboration of Phenylacetylene

Materials:

Procedure:

  • A dry, nitrogen-flushed Schlenk flask is charged with phenylacetylene (5 mmol, 0.55 mL) and anhydrous heptane (20 mL).

  • The solution is cooled to -78 °C (dry ice/acetone bath).

  • A 1.0 M solution of BBr₃ in CH₂Cl₂ (5.5 mmol, 5.5 mL) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.

  • The solvent and excess BBr₃ are removed under vacuum.

  • The residue is dissolved in anhydrous CH₂Cl₂ (20 mL) and cooled to 0 °C.

  • A solution of pinacol (6 mmol, 0.71 g) and Et₃N (15 mmol, 2.1 mL) in CH₂Cl₂ (10 mL) is added dropwise.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed. The product can be purified by column chromatography on silica (B1680970) gel.

BCl₃-Mediated Borylative Cyclization of o-Alkynylstyrenes

Boron trichloride (B1173362) can promote the borylative cyclization of enynes, such as o-alkynylstyrenes, to produce boron-functionalized indenes. This reaction proceeds via an electrophilic activation of the alkyne followed by an intramolecular cyclization.[1][2]

Quantitative Data: BCl₃-Mediated Cyclization of o-Alkynylstyrenes
EntrySubstrate (o-alkynylstyrene)ProductYield (%)
1PhenylBorylated indene85
24-MethoxyphenylBorylated indene82
34-FluorophenylBorylated indene87
42-ThienylBorylated indene91
5CyclohexylBorylated indene75

Adapted from related literature on BCl₃-mediated cyclizations.[1][2]

Experimental Protocol: Borylative Cyclization of 2-Methyl-1-(2-(phenylethynyl)phenyl)prop-1-ene

Materials:

  • 2-Methyl-1-(2-(phenylethynyl)phenyl)prop-1-ene

  • Boron trichloride (BCl₃), 1.0 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Pinacol

  • Triethylamine (Et₃N)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of 2-methyl-1-(2-(phenylethynyl)phenyl)prop-1-ene (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under a nitrogen atmosphere, a 1.0 M solution of BCl₃ in CH₂Cl₂ (0.6 mmol, 0.6 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • A solution of pinacol (1.0 mmol, 118 mg) and triethylamine (2.0 mmol, 0.28 mL) in CH₂Cl₂ (2 mL) is then added dropwise at 0 °C.

  • The resulting mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired borylated indene.[1][2]

References

Applications of Dibromoborane in Organic Synthesis: A Tool for Regioselective Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibromoborane (BBr₂H), often utilized as its more stable dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), is a versatile reagent in organic synthesis, primarily recognized for its applications in hydroboration and chemoselective reductions. Its unique reactivity profile, influenced by the electron-withdrawing bromine atoms, allows for transformations that can be highly regioselective. While its application in the total synthesis of complex natural products is not as extensively documented as other borane (B79455) reagents, its utility in key transformations makes it a valuable tool for synthetic chemists. This document outlines the primary applications of this compound-dimethyl sulfide, providing detailed protocols and comparative data for its use in the hydroboration of alkynes and the ring-opening of epoxides.

Key Applications

The principal applications of this compound-dimethyl sulfide in organic synthesis are:

  • Hydroboration of Alkynes: this compound exhibits remarkable regioselectivity in the hydroboration of alkynes, leading to the formation of vinylboranes which are versatile intermediates for the synthesis of stereodefined alkenes and other functional groups.

  • Regioselective Opening of Epoxides: The reagent can be employed for the cleavage of epoxide rings to furnish bromohydrins, with the regioselectivity being influenced by the substitution pattern of the epoxide.

Application Note 1: Hydroboration of Alkynes with this compound-Dimethyl Sulfide

The hydroboration of alkynes with this compound-dimethyl sulfide provides a convenient route to alkenyldibromoboranes. These intermediates can be subsequently protonolyzed to afford alkenes or oxidized to yield carbonyl compounds. A key advantage of HBBr₂·SMe₂ is its high regioselectivity, particularly with terminal alkynes, where the boron atom adds predominantly to the terminal carbon.

Quantitative Data Summary

The following table summarizes the yields of alkenes obtained via hydroboration of various alkynes with HBBr₂·SMe₂ followed by protonolysis with isobutyric acid.

AlkyneProductYield (%)
1-Hexyne (B1330390)1-Hexene96
1-Octyne1-Octene98
PhenylacetyleneStyrene95
3-Hexynecis-3-Hexene92

Data sourced from H.C. Brown et al. and represents isolated yields after protonolysis.

Experimental Protocol: Hydroboration of 1-Hexyne

This protocol describes the hydroboration of 1-hexyne followed by protonolysis to yield 1-hexene.

Materials:

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • 1-Hexyne

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Isobutyric acid

  • Dry nitrogen or argon gas

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 1-hexyne (10 mmol, 1.16 mL) and anhydrous dichloromethane (20 mL). The flask is cooled to 0 °C in an ice bath.

  • Addition of this compound: A solution of this compound-dimethyl sulfide (11 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred solution of 1-hexyne over 10 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Protonolysis: The reaction mixture is cooled to 0 °C, and isobutyric acid (12 mmol, 1.12 mL) is added dropwise. The mixture is then stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of water (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL), brine (20 mL), and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product can be purified by distillation to afford pure 1-hexene.

hydroboration_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Products alkyne Alkyne hydroboration Hydroboration (CH2Cl2, 0°C to rt) alkyne->hydroboration This compound HBBr2·SMe2 This compound->hydroboration vinylborane Alkenylthis compound hydroboration->vinylborane protonolysis Protonolysis (e.g., Isobutyric Acid) vinylborane->protonolysis oxidation Oxidation (H2O2, NaOH) vinylborane->oxidation alkene Alkene protonolysis->alkene carbonyl Aldehyde/Ketone oxidation->carbonyl

Caption: Workflow for the hydroboration of alkynes using this compound-dimethyl sulfide.

Application Note 2: Regioselective Ring-Opening of Epoxides

This compound-dimethyl sulfide is an effective reagent for the cleavage of epoxides to form bromohydrins. The reaction is generally rapid and proceeds under mild conditions. The regioselectivity of the ring-opening is dependent on the electronic and steric nature of the epoxide substituents. For terminal epoxides, the reaction often favors the formation of the primary bromide.

Quantitative Data Summary

The following table summarizes the yields and regioselectivity for the ring-opening of various epoxides with HBBr₂·SMe₂.[1]

EpoxideMajor ProductYield (%)Regioselectivity (Major:Minor)
1,2-Epoxyhexane (B74757)1-Bromo-2-hexanol9290:10
Styrene Oxide2-Bromo-1-phenylethanol8595:5
Cyclohexene Oxidetrans-2-Bromocyclohexanol92>99:1

Data sourced from a study on the opening of oxiranes with this compound-dimethyl sulfide.[1]

Experimental Protocol: Ring-Opening of 1,2-Epoxyhexane

This protocol details the synthesis of 1-bromo-2-hexanol from 1,2-epoxyhexane.

Materials:

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • 1,2-Epoxyhexane

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate solution

  • Dry nitrogen or argon gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: A dry, 100 mL Schlenk flask equipped with a magnetic stir bar and a septum is charged with a solution of 1,2-epoxyhexane (10 mmol, 1.25 mL) in anhydrous dichloromethane (20 mL). The flask is cooled to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: A solution of this compound-dimethyl sulfide (11 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred epoxide solution over 10 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for an additional 2 hours. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL) at 0 °C. The mixture is stirred for 15 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude bromohydrin can be purified by flash column chromatography on silica (B1680970) gel.

epoxide_opening_pathway cluster_reactants Reactants cluster_mechanism Mechanism cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product epoxide Epoxide coordination Lewis Acid Coordination epoxide->coordination This compound HBBr2·SMe2 This compound->coordination nucleophilic_attack Nucleophilic Attack by Bromide coordination->nucleophilic_attack borate_ester Bromoboronate Ester nucleophilic_attack->borate_ester hydrolysis Aqueous Work-up borate_ester->hydrolysis bromohydrin Bromohydrin hydrolysis->bromohydrin

Caption: Generalized pathway for the ring-opening of epoxides with this compound-dimethyl sulfide.

Applications in Natural Product Synthesis: A Note on Current Literature

While this compound-dimethyl sulfide is a potent and selective reagent for the aforementioned transformations, its widespread application as a key reagent in the multi-step total synthesis of complex natural products such as polyketides and alkaloids is not extensively documented in readily available scientific literature. Syntheses of complex molecules often employ a vast array of reagents, and while this compound may be used for specific transformations like a selective hydroboration or a deprotection step, these are not always highlighted as the key, "name" reaction in the synthesis. Researchers in drug development and natural product synthesis are encouraged to consider this compound-dimethyl sulfide as a valuable tool for specific, regioselective transformations within a broader synthetic strategy.

Conclusion

This compound-dimethyl sulfide is a valuable reagent for the regioselective hydroboration of alkynes and the ring-opening of epoxides. The provided protocols offer a starting point for researchers to utilize this reagent in their synthetic endeavors. While its role in the total synthesis of complex natural products is not as prominent as some other borane reagents, its unique reactivity warrants its consideration for specific and challenging chemical transformations. Further research into the applications of this compound in complex molecule synthesis may yet unveil a broader utility for this versatile reagent.

References

Application Note: Protocol for Hydroboration of Alkynes using Dibromoborane-Dimethyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromoborane (HBBr₂) is a highly reactive and versatile reagent in organic synthesis. Due to its pyrophoric nature as a free compound, it is commonly handled as a more stable complex with dimethyl sulfide (B99878) (HBBr₂·SMe₂).[1][2] This complex is a solid at room temperature and serves as a convenient source of this compound for various chemical transformations.[2] One of its primary applications is in the hydroboration of alkynes, a powerful method for the synthesis of alkenyldibromoboranes, which are valuable intermediates that can be further functionalized.[3] This process involves the syn-addition of the H-B bond across the carbon-carbon triple bond.[4][5][6] The resulting vinylboranes can be stereoselectively converted into a variety of organic compounds. This application note provides a detailed protocol for the hydroboration of an alkyne using this compound-dimethyl sulfide complex.

Safety Precautions

Working with this compound and its complexes requires strict adherence to safety protocols due to their hazardous nature.

  • Handling: this compound-dimethyl sulfide complex is a flammable solid that reacts with water, releasing flammable gases.[2] It is also corrosive and can cause severe skin and eye damage.[2] All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[2]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[7]

  • Spills and Waste Disposal: In case of a spill, do not use water. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste.[7] Quench any residual reagent carefully with a non-protic solvent before proper disposal.

Experimental Protocol: Hydroboration of 1-Hexyne (B1330390) with this compound-Dimethyl Sulfide

This protocol details the preparation of (E)-1-hexenylthis compound via the hydroboration of 1-hexyne.

Materials:

Equipment:

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles for transfer of anhydrous liquids

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware under a positive pressure of inert gas. A two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is a suitable setup.

  • Reagent Preparation: In the reaction flask, place a solution of this compound-dimethyl sulfide complex (1.0 M in CH₂Cl₂) under an inert atmosphere.

  • Reaction Initiation: Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Add 1-hexyne dropwise to the stirred solution of the this compound complex at 0 °C.

  • Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots at specific time intervals. This can be done by hydrolyzing the aliquots and measuring the volume of hydrogen gas evolved.[3] The reaction is typically complete within a few hours at 0 °C to room temperature.[3]

  • Work-up and Isolation (Methanolysis for Characterization):

    • Once the reaction is complete, the resulting alkenylthis compound can be used in subsequent steps or characterized.

    • For characterization, the product can be converted to the corresponding methyl boronate ester.[3] Cool the reaction mixture to 0 °C and slowly add anhydrous methanol.

    • Stir the mixture for 1 hour at 25 °C.[3]

    • Remove the solvent, excess methanol, and any generated HCl under reduced pressure using a water aspirator.[3]

    • The resulting dimethyl 1-hexenylboronate can be purified by distillation under reduced pressure.[3]

Data Presentation

The following table summarizes representative yields for the methanolysis of various alkenylthis compound-dimethyl sulfide complexes to their corresponding dimethyl alkenylboronates.[3]

Alkyne SubstrateProduct (after Methanolysis)Yield (%)
1-HexyneDimethyl (E)-1-hexenylboronate83
CyclopentylacetyleneDimethyl (E)-2-cyclopentylvinylboronate74
3-HexyneDimethyl (Z)-3-hexen-3-ylboronate85

Visualization of Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydroboration Reaction cluster_workup Work-up & Isolation setup_glassware Assemble oven-dried glassware under inert atmosphere add_reagent Add HBBr2·SMe2 solution to the reaction flask setup_glassware->add_reagent cool_flask Cool flask to 0 °C add_reagent->cool_flask add_alkyne Add 1-hexyne dropwise cool_flask->add_alkyne stir_reaction Stir at 0 °C to room temperature add_alkyne->stir_reaction monitor_reaction Monitor reaction progress stir_reaction->monitor_reaction add_methanol Add anhydrous methanol at 0 °C monitor_reaction->add_methanol stir_workup Stir for 1 hour at 25 °C add_methanol->stir_workup remove_volatiles Remove volatiles under reduced pressure stir_workup->remove_volatiles purify Purify by distillation remove_volatiles->purify end End purify->end start Start start->setup_glassware

Caption: Workflow for the hydroboration of an alkyne with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Handling Dibromoborane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with dibromoborane solutions, particularly this compound dimethyl sulfide (B99878) complex (BHBr₂·SMe₂). It addresses common challenges through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a dimethyl sulfide (DMS) complex?

A1: this compound (BHBr₂) is a highly reactive chemical reagent. In its pure form, it is unstable. For practical use in organic synthesis, it is stabilized by forming a complex with a Lewis base, such as dimethyl sulfide (DMS). This complex, BHBr₂·SMe₂, is a more stable, soluble, and manageable liquid reagent that serves as a convenient source of this compound for reactions.[1] The DMS complex offers greater stability and solubility in most aprotic solvents compared to other adducts like the borane-tetrahydrofuran (B86392) (BTHF) complex.[1][2]

Q2: What are the primary hazards associated with this compound solutions?

A2: this compound solutions are hazardous due to their reactivity. Key hazards include:

  • Reactivity with Water: They react violently with water and moisture, releasing flammable and toxic gases.[3] It is crucial to handle them under anhydrous (dry) conditions.

  • Flammability: The reagent and its vapors are highly flammable. Solutions must be kept away from heat, sparks, and open flames.[3]

  • Corrosivity: As a haloborane, it can be corrosive and cause severe skin and eye damage upon contact.

  • Toxicity: Inhalation of vapors can be harmful. All handling must be performed in a well-ventilated fume hood.[4]

Q3: How should this compound dimethyl sulfide solutions be stored?

A3: Proper storage is critical to maintain the reagent's activity and ensure safety.

  • Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon to protect it from moisture and oxygen.[3]

  • Temperature: Store in a refrigerator for flammables, typically between 2-8°C, to ensure long-term stability.

  • Container: Keep the container tightly sealed.[3] The "Sure/Seal™" packaging system is common for such reagents and should be handled with care.

Q4: What are common applications of this compound in research and drug development?

A4: this compound is a versatile reagent in organic synthesis. A primary application is the regio- and stereoselective ring-opening of epoxides to produce bromohydrins, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.[5][6] It is also a powerful hydroborating agent.[5]

Q5: What are potential impurities in a this compound solution and how can they affect my reaction?

A5: Impurities can significantly impact the outcome of a reaction, leading to low yields or side products.[7] Potential impurities in BHBr₂·SMe₂ solutions include:

  • Monobromoborane (BH₂Br·SMe₂) and Borane (B79455) (BH₃·SMe₂): Formed from redistribution reactions or incomplete bromination during synthesis. These have different reactivities and selectivities.

  • Boric Acid/Boron Oxides: Resulting from hydrolysis due to improper storage or handling. These are inactive and will reduce the effective concentration of the reagent.

  • Oxidized Sulfur Species: From exposure to air. The presence of these impurities can lead to inconsistent results and complicate product purification.[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Reaction Yield 1. Reagent Inactivity: The this compound solution may have degraded due to exposure to moisture or air.[3]1a. Use a fresh bottle of the reagent or titrate the solution to determine its active concentration.1b. Ensure all glassware is oven-dried or flame-dried and the reaction is run under a strict inert atmosphere (nitrogen or argon).[5]
2. Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short.2a. Slowly warm the reaction from a low starting temperature (e.g., 0°C) to room temperature and monitor by TLC or another analytical method.[5][9]2b. If literature suggests a specific temperature, ensure it is accurately maintained.
3. Impurities in Substrate/Solvent: Traces of water or other reactive impurities in the starting material or solvent can consume the reagent.3a. Ensure solvents are freshly distilled from an appropriate drying agent.[1]3b. Purify starting materials to remove any reactive functional groups or contaminants.[7]
Formation of Unexpected Side Products 1. Incorrect Regioselectivity: The nucleophile (bromide) may have added to the wrong position, especially in complex molecules like epoxides.1a. The regioselectivity of epoxide opening with BHBr₂·SMe₂ is generally high but can be influenced by substrate electronics and sterics.[5] Confirm the product structure using spectroscopic methods (NMR, MS).1b. Consider using a different haloborane reagent if the desired selectivity is not achieved (see Data Summary Tables).[5]
2. Competing Reactions: The borane species can act as a reducing agent for other functional groups in the molecule.2a. Perform the reaction at the lowest possible temperature to enhance selectivity.[5] 2b. Protect sensitive functional groups prior to the reaction.
Reaction is Exothermic and Difficult to Control 1. Rate of Addition: Adding the this compound solution too quickly to the substrate.1a. Add the reagent dropwise via a syringe pump to a cooled solution (e.g., 0°C or -78°C) of the substrate.[4] 1b. Ensure efficient stirring to dissipate heat.
Difficult Product Purification 1. Boron-Containing Byproducts: Boronic acids or other boron species formed during workup can be difficult to remove.1a. After quenching the reaction, perform an extractive workup with an aqueous solution (e.g., ammonium (B1175870) chloride) to remove water-soluble boron salts.[5]1b. In some cases, an oxidative workup (e.g., with NaOH/H₂O₂) can convert organoborane intermediates to alcohols, which may be easier to separate.

Data Summary Tables

Table 1: Comparative Reactivity of B-Haloboranes in the Ring-Opening of (±)-(2,3-Epoxypropyl)benzene

This table summarizes the yield and regioselectivity for the reaction forming 1-bromo-3-phenyl-2-propanol (α-attack) versus 2-bromo-3-phenyl-1-propanol (β-attack). Data indicates that bromoboranes are highly effective and selective.

ReagentConditionsYield (%)Regioselectivity (α : β)
BHBr₂·SMe₂ CH₂Cl₂, 0°C to r.t., 16h8783 : 17
BH₂Br·SMe₂ CH₂Cl₂, 0°C to r.t., 16h9089 : 11
BHCl₂·SMe₂ CH₂Cl₂, 0°C to r.t., 16h9490 : 10
BH₂Cl·SMe₂ CH₂Cl₂, 0°C to r.t., 16h8595 : 5

Data sourced from Molecules Online 1998, 2, 114-120.[5]

Experimental Protocols

Protocol 1: General Procedure for Handling this compound Solutions

! CAUTION: This procedure must be performed in a fume hood. Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon just before use.[5]

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, septum, and gas inlet) and purge with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment, typically using a bubbler system.[4]

  • Reagent Transfer: The this compound solution is typically in a bottle with a Sure/Seal™ cap. To withdraw the reagent, use a clean, dry syringe and needle. First, pierce the septum with a needle connected to the inert gas line to equalize the pressure. Then, pierce the septum with the transfer syringe and slowly draw the required volume of solution.

  • Addition to Reaction: Insert the needle of the transfer syringe through the septum of the reaction flask and add the solution dropwise to the stirred reaction mixture, maintaining the desired temperature with a cooling bath.

Protocol 2: Regioselective Ring-Opening of an Epoxide

This protocol is a representative example for the reaction of (±)-(2,3-epoxypropyl)benzene with BHBr₂·SMe₂.[5]

  • Setup: To a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the epoxide (e.g., 2.0 mmol) dissolved in anhydrous dichloromethane (B109758) (5 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of this compound-dimethyl sulfide in CH₂Cl₂ (1.05 equivalents, 2.1 mmol, 2.1 mL) to the stirred epoxide solution over 5 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction back to 0°C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude bromohydrin product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel as needed.

Protocol 3: Quenching and Disposal of Unused this compound Solution and Glassware

! CAUTION: This process generates flammable hydrogen gas and must be performed in a fume hood away from ignition sources. The quenching process is exothermic and requires slow, careful addition.

  • Setup: In a clean fume hood, place the flask containing the residual this compound solution in a robust secondary container filled with an ice-water bath for cooling.[10][11] Ensure the flask is securely clamped.

  • Inert Atmosphere: Maintain a gentle flow of nitrogen or argon over the solution to safely vent any evolved gases through a bubbler.[4]

  • Initial Quench (Alcohol): While stirring the solution, slowly and dropwise add a less reactive alcohol, such as isopropanol (B130326) or sec-butanol.[4][10] A gas-tight syringe or dropping funnel is recommended. Add the alcohol at a rate that keeps the gas evolution and any temperature increase under control.

  • Secondary Quench (Methanol/Ethanol): Once the vigorous reaction with isopropanol subsides, switch to a more reactive alcohol like methanol (B129727) or ethanol (B145695) and continue the slow, dropwise addition.[12]

  • Final Quench (Water): After gas evolution has completely ceased with the addition of alcohol, very cautiously begin adding water dropwise.[4] Even after quenching with alcohol, residual reagent can react violently with water.

  • Neutralization: Once the addition of water causes no further reaction, allow the mixture to warm to room temperature. Neutralize the solution by carefully adding a weak acid (e.g., acetic acid) or a saturated solution of ammonium chloride.[4]

  • Disposal: The final, neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for disposal according to institutional guidelines.

  • Glassware Cleaning: Rinse contaminated glassware (syringes, flasks) in the fume hood with a small amount of isopropanol to quench any residue before washing normally. Dispose of the rinse solvent as hazardous waste.

Visual Guides

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// Edges start -> check_reagent; check_reagent -> reagent_bad [label="Degraded"]; check_reagent -> reagent_ok [label="OK"]; reagent_ok -> check_conditions; check_conditions -> conditions_bad [label="Suboptimal"]; check_conditions -> conditions_ok [label="OK"]; conditions_ok -> check_impurities; check_impurities -> impurities_found [label="Present"]; check_impurities -> end_node [label="None Found\n(Consult further)"]; reagent_bad -> end_node; conditions_bad -> end_node; impurities_found -> end_node; } caption [label="Figure 1. Troubleshooting workflow for low reaction yield.", shape=plaintext, fontname="Arial", fontsize=10];

SafeHandlingWorkflow storage storage prep prep storage->prep setup setup prep->setup transfer transfer setup->transfer reaction reaction transfer->reaction quench quench reaction->quench disposal disposal quench->disposal

EpoxideOpening cluster_reactants Reactants cluster_products Products (Regioisomers) epoxide Styrene Oxide major_product Major Product (Attack at benzylic position) epoxide->major_product SN2-like attack (more hindered site) minor_product Minor Product (Attack at terminal position) epoxide->minor_product Less favored borane BHBr₂·SMe₂ (this compound Dimethyl Sulfide) borane->major_product borane->minor_product

References

Technical Support Center: Safe Quenching Procedures for Dibromoborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving dibromoborane. The following sections offer troubleshooting advice and frequently asked questions to address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound reactions?

A1: this compound is a highly reactive and pyrophoric substance, meaning it can ignite spontaneously in air. The primary hazards during quenching include:

  • Violent Exothermic Reaction: Rapid addition of a quenching agent can lead to a sudden and uncontrolled release of heat, potentially causing the solvent to boil and creating a risk of fire or explosion.

  • Hydrogen Gas Evolution: Reaction with protic solvents (like water or alcohols) generates flammable hydrogen gas.[1] This must be done in a well-ventilated fume hood with no nearby ignition sources.

  • Corrosive Byproducts: The quenching process will generate boric acid and hydrogen bromide, which are corrosive.

Q2: What are the recommended quenching agents for this compound?

A2: The choice of quenching agent depends on the scale of the reaction and the desired rate of quenching. A multi-step quenching process is highly recommended to control the reaction rate.[2]

  • Initial Quench (less reactive): Isopropanol (B130326) or other high-boiling point alcohols are used to slowly initiate the quenching process as they react less vigorously than water.[2]

  • Secondary Quench: A mixture of isopropanol and water allows for a more controlled continuation of the quench after the initial reactivity has subsided.[2]

  • Final Quench: Water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride) can be used to ensure the complete decomposition of any remaining reactive borane (B79455) species.[3]

Q3: How do I know when the quenching process is complete?

A3: A complete quench is indicated by the cessation of gas evolution (hydrogen bubbles) upon the addition of the quenching agent. It is crucial to stir the mixture for an extended period after the final addition of the quenching agent to ensure all reactive materials have been consumed.[2] Warming the mixture to room temperature and observing no further reaction is a good final check.[2]

Q4: What should I do in case of a this compound spill?

A4: In the event of a small, manageable spill in a fume hood:

  • Notify personnel in the immediate area.[4][5]

  • Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[2][4]

  • Cover the spill with an inert absorbent material like sand or calcium bentonite (B74815) to contain it.[4][6]

  • Slowly and carefully add a less reactive quenching agent, such as isopropanol, to the absorbent material.

  • Once the initial reaction has subsided, a 1:1 mixture of isopropanol and water can be cautiously added.

  • The resulting material should be collected in a designated hazardous waste container.[5][6]

For large spills or spills outside of a fume hood, evacuate the area immediately and call emergency services.[5][6]

Q5: How should I dispose of waste from a this compound reaction quench?

A5: All waste from a this compound reaction, including the quenched reaction mixture and any contaminated materials, should be treated as hazardous waste. The neutralized and quenched aqueous solution should be placed in a clearly labeled hazardous waste container.[6] Solid waste such as contaminated absorbent materials or disposable labware should be collected separately in a designated container.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Quenching is violently exothermic and difficult to control. 1. The quenching agent is being added too quickly. 2. The reaction mixture was not sufficiently cooled. 3. A highly reactive quenching agent (e.g., water) was used for the initial quench.1. Add the quenching agent dropwise or in small portions with vigorous stirring. 2. Ensure the reaction mixture is cooled to 0°C in an ice bath before and during the quench. 3. Begin the quench with a less reactive alcohol like isopropanol before introducing water.[2]
Persistent fuming or smoke from the reaction flask. 1. The inert atmosphere has been compromised, and the this compound is reacting with air. 2. The reaction is too hot, causing the solvent to vaporize.1. Ensure a positive pressure of an inert gas (e.g., nitrogen or argon) is maintained throughout the quenching process.[2] 2. Immediately cool the flask in an ice bath and slow the addition of the quenching agent.
Solid material precipitates during quenching. 1. Formation of boric acid or its salts. 2. The product of the reaction is insoluble in the quenching mixture.1. This is expected. The acidic nature of the quenched mixture can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to dissolve the boric acid.[2] 2. Add a suitable organic solvent to dissolve the product before proceeding with extraction.
Incomplete reaction after quenching and workup. The this compound reagent may have degraded prior to the reaction.Borane complexes, especially in THF, can degrade upon storage.[8] It is best to use fresh or recently titrated reagents.

Experimental Protocol: Safe Quenching of a this compound Reaction

This protocol outlines a general procedure for quenching a reaction containing this compound. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

1. Preparation:

  • Ensure a supply of inert gas is connected to the reaction flask via a bubbler to vent any evolved gases safely.[2]

  • Prepare a separate flask containing the initial quenching agent (isopropanol).

  • Prepare an ice-water bath.

2. Cooling:

  • Once the reaction is complete, cool the reaction flask to 0°C using the ice-water bath.[2]

3. Initial Quenching:

  • Slowly add isopropanol dropwise to the cooled, stirred reaction mixture.[2]

  • Maintain a slow addition rate to control the exotherm and the rate of hydrogen gas evolution.

  • Continue the addition until gas evolution becomes significantly less vigorous.

4. Secondary Quenching:

  • Prepare a 1:1 mixture of isopropanol and water.

  • Slowly add the isopropanol/water mixture to the reaction flask.

  • Continue to monitor the reaction temperature and gas evolution.

5. Final Quenching and Neutralization:

  • Once the addition of the isopropanol/water mixture no longer produces a vigorous reaction, slowly add water to ensure complete quenching.

  • Allow the mixture to warm to room temperature and stir for at least one hour to ensure all this compound has been consumed.[2]

  • The resulting mixture will be acidic. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the pH is neutral.

6. Workup:

  • The product can now be extracted with a suitable organic solvent.

  • The aqueous layer should be disposed of as hazardous waste.

Visualizations

QuenchingWorkflow Safe Quenching Workflow for this compound Reactions cluster_prep Preparation cluster_quench Quenching Procedure (Inert Atmosphere) cluster_workup Workup & Disposal prep1 Reaction Complete cool Cool Reaction to 0°C prep1->cool prep2 Prepare Ice Bath prep2->cool prep3 Prepare Quenching Agents (Isopropanol, 1:1 IPA/Water, Water) add_ipa Slowly Add Isopropanol prep3->add_ipa cool->add_ipa Vigorous Stirring add_ipa_water Add 1:1 Isopropanol/Water add_ipa->add_ipa_water Gas Evolution Subsides hazard1 H₂ Gas Evolution add_ipa->hazard1 hazard2 Exothermic Reaction add_ipa->hazard2 add_water Add Water for Final Quench add_ipa_water->add_water Reaction Controlled add_ipa_water->hazard1 warm_stir Warm to RT and Stir add_water->warm_stir neutralize Neutralize with Base warm_stir->neutralize extract Extract Organic Product neutralize->extract dispose Dispose of Aqueous Waste extract->dispose

References

Technical Support Center: Hydroboration with Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroboration reactions using dibromoborane (HBBr₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this powerful reagent.

Troubleshooting Guides

This section addresses specific problems that may arise during hydroboration reactions with this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Alcohol and Formation of Multiple Products

Question: My hydroboration-oxidation of an alkene with this compound-dimethyl sulfide (B99878) (HBBr₂·SMe₂) is giving a low yield of the target alcohol, and I'm observing a mixture of unexpected byproducts. What could be the cause?

Answer: Several factors can contribute to low yields and the formation of multiple products in hydroboration reactions with this compound. The primary culprits are often related to the stability of the intermediate organoborane and the reaction conditions.

Potential Causes and Solutions:

  • Organoborane Isomerization: The initially formed organoborane can undergo thermal rearrangement, where the boron atom migrates along the alkyl chain to a less sterically hindered position. This leads to a mixture of regioisomeric alcohols upon oxidation.

    • Solution:

      • Maintain Low Temperatures: Perform the hydroboration step at low temperatures (e.g., 0 °C or below) to minimize thermal isomerization.

      • Limit Reaction Time: Proceed with the oxidation step as soon as the hydroboration is complete to reduce the time for potential rearrangement.

  • Dihydroboration of Dienes: If your starting material is a diene, dihydroboration can occur, where borane (B79455) adds to both double bonds. This can lead to the formation of diols or polymeric materials.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the diene relative to the this compound to favor monohydroboration.

  • Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can react with and decompose the this compound, reducing the amount of active reagent available for the reaction.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions with Solvents: this compound is a strong Lewis acid and can react with certain solvents, particularly ethers like tetrahydrofuran (B95107) (THF), leading to ring-opening byproducts.[1][2][3][4][5]

    • Solution:

      • Choose an Appropriate Solvent: Consider using less reactive solvents like dichloromethane (B109758) or hexanes. If using an ether solvent, ensure it is anhydrous and the reaction is kept at a low temperature.

Problem 2: Formation of Brominated Byproducts

Question: I've detected brominated compounds in my crude product mixture after hydroboration with this compound. Is the this compound acting as a brominating agent?

Answer: While this compound's primary role is hydroboration, the presence of the bromine atoms can lead to undesired side reactions under certain conditions.

Potential Causes and Solutions:

  • Competitive Bromination: The increased Lewis acidity of this compound due to the electron-withdrawing bromine atoms can enhance its reactivity. In some cases, particularly with electron-rich or sensitive substrates, competitive electrophilic bromination may occur.

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature can help favor the desired hydroboration pathway over competitive bromination.

      • Use of a Lewis Base: The dimethyl sulfide (SMe₂) in the HBBr₂·SMe₂ complex helps to moderate the reactivity of the borane. Ensure you are using the complex rather than a less-stabilized form of this compound.

  • Reaction with Boron Tribromide (BBr₃) Impurities: Commercial sources of this compound may contain traces of boron tribromide, a potent Lewis acid and brominating agent. BBr₃ can catalyze the hydroboration but also promote side reactions.

    • Solution:

      • Reagent Purity: Use freshly prepared or high-purity this compound-dimethyl sulfide complex to minimize the impact of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over other borane reagents like BH₃·THF?

A1: this compound-dimethyl sulfide offers several advantages:

  • Enhanced Regioselectivity: The steric bulk and electronic effects of the bromine atoms often lead to higher regioselectivity in the hydroboration of alkenes and alkynes compared to borane itself.

  • Increased Reactivity: As a stronger Lewis acid, this compound can hydroborate less reactive alkenes.

  • Stability: The dimethyl sulfide complex is a stable, commercially available liquid that is easier to handle than gaseous diborane.

Q2: How can I monitor the progress of a hydroboration reaction with this compound?

A2: Monitoring the reaction can be challenging as the organoborane intermediates are often not directly observable by standard techniques like TLC.

  • ¹¹B NMR Spectroscopy: If available, ¹¹B NMR is an excellent tool to monitor the consumption of the starting borane and the formation of the organoborane product.

  • Quenched Aliquots: A common method is to take small aliquots from the reaction mixture, quench them with an oxidizing agent (e.g., H₂O₂/NaOH), and analyze the resulting alcohol formation by GC or LC-MS to infer the progress of the hydroboration.

Q3: What is the best workup procedure to remove boron-containing byproducts?

A3: After the oxidation step, boron byproducts (boric acid and its salts) are typically water-soluble and can be removed with an aqueous workup.

  • Standard Procedure:

    • After oxidation with hydrogen peroxide and sodium hydroxide (B78521), dilute the reaction mixture with water.

    • Extract the desired organic product with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then brine to remove residual boron salts and inorganic materials.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Data Presentation

The regioselectivity of hydroboration can be significantly influenced by the choice of borane reagent. The following table summarizes the typical regioselectivity for the hydroboration-oxidation of 1-hexene (B165129) with different borane reagents.[6]

Borane Reagent% 1-hexanol (B41254) (anti-Markovnikov)% 2-hexanol (B165339) (Markovnikov)
BH₃·THF946
9-BBN>99<1

Experimental Protocols

General Protocol for the Hydroboration of an Alkene with this compound-Dimethyl Sulfide followed by Oxidation

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Alkene

  • This compound-dimethyl sulfide complex (HBBr₂·SMe₂)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add the alkene to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alkene in anhydrous DCM.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the this compound-dimethyl sulfide complex dropwise to the stirred solution of the alkene over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until the reaction is deemed complete (e.g., by analyzing a quenched aliquot).

  • Oxidation: While maintaining the temperature at 0 °C, slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide can be exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Add water and diethyl ether to the flask and transfer the contents to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous layer two more times with diethyl ether. Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product. The crude product can then be purified by column chromatography or distillation as needed.

Visualizations

Below are diagrams illustrating key concepts and workflows related to hydroboration with this compound.

Hydroboration_Pathway Alkene Alkene Intermediate Alkylthis compound Intermediate Alkene->Intermediate Hydroboration HBBr2 HBBr₂·SMe₂ HBBr2->Intermediate Oxidation Oxidation (H₂O₂/NaOH) Intermediate->Oxidation Alcohol Alcohol (Desired Product) Oxidation->Alcohol

Caption: Main reaction pathway for hydroboration-oxidation using this compound.

Side_Reactions Start Alkylthis compound Intermediate Isomerization Isomerization (Heat) Start->Isomerization Oxidation1 Oxidation Start->Oxidation1 Dihydroboration Dihydroboration (with Dienes) Start->Dihydroboration Bromination Competitive Bromination Start->Bromination Isomerized_Intermediate Rearranged Organoborane Isomerization->Isomerized_Intermediate Oxidation2 Oxidation Isomerized_Intermediate->Oxidation2 Desired_Product Desired Alcohol Oxidation1->Desired_Product Side_Product Regioisomeric Alcohol Oxidation2->Side_Product Diol Diol/Polymer Dihydroboration->Diol Brominated_Byproduct Brominated Byproduct Bromination->Brominated_Byproduct

Caption: Potential side reaction pathways in hydroboration with this compound.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Check_Temp Reaction Temperature? Start->Check_Temp Check_Purity Reagent/Solvent Purity? Check_Temp->Check_Purity Low Lower_Temp Lower Temperature (e.g., 0°C or below) Check_Temp->Lower_Temp High Check_Substrate Substrate Structure? Check_Purity->Check_Substrate High Purity Use_Anhydrous Use Anhydrous Solvents/Reagents Check_Purity->Use_Anhydrous Impurities Present Control_Stoich Control Stoichiometry (for Dienes) Check_Substrate->Control_Stoich Diene

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Byproduct Formation with Dibromoborane Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving dibromoborane reagents, with a focus on byproduct formation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems leading to the formation of unwanted byproducts in your reactions with this compound (HBr₂B) and its complexes, such as this compound dimethyl sulfide (B99878) (HBr₂B·SMe₂).

Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction with significant starting material remaining. 1. Reagent Quality: The this compound reagent may have degraded due to moisture. 2. Stoichiometry: Insufficient equivalents of the this compound reagent were used. 3. Reaction Conditions: The reaction time may be too short or the temperature too low, especially for sterically hindered substrates.[1]1. Ensure Anhydrous Conditions: Use freshly opened or properly stored reagent and ensure all glassware and solvents are rigorously dried. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Stoichiometry: Titrate the borane (B79455) solution prior to use to determine the exact concentration. For hydroboration of alkenes, remember that one equivalent of a monohydridic borane reacts with one equivalent of the alkene. 3. Adjust Reaction Parameters: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. If necessary, consider a moderate increase in temperature.[1]
Formation of the undesired Markovnikov alcohol product (in hydroboration-oxidation). Poor Regioselectivity: The this compound reagent may not be sterically bulky enough to direct the boron to the less substituted carbon of the alkene with high fidelity.1. Lower the Reaction Temperature: Adding the this compound reagent slowly at a reduced temperature (e.g., 0 °C or -78 °C) can enhance regioselectivity.[1] 2. Consider a Bulkier Reagent: For substrates prone to poor regioselectivity, switching to a more sterically demanding borane like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) may be necessary to achieve high anti-Markovnikov selectivity.[1]
Formation of a diol or other products from double hydroboration of an alkyne. Reactivity of the Borane: this compound, being less sterically hindered than reagents like disiamylborane, can react with both pi bonds of an alkyne, leading to double hydroboration.[2][3]1. Control Stoichiometry: Use a 1:1 molar ratio of the alkyne to the this compound reagent to favor mono-hydroboration. 2. Use a Sterically Hindered Borane: For terminal alkynes where single hydroboration is crucial, employing a bulkier reagent such as disiamylborane or dicyclohexylborane (B74569) is the standard method to prevent the second addition.[2][3]
Presence of brominated organic byproducts. Lewis Acid-Catalyzed Bromination or Radical Bromination: Although less common during hydroboration, the Lewis acidic nature of this compound or the presence of bromine radicals (if HBr is present as an impurity) could potentially lead to the bromination of sensitive substrates.1. Purify the Reagent: Ensure the this compound reagent is free from HBr or Br₂ impurities. 2. Control Reaction Conditions: Run the reaction in the dark to minimize the potential for radical chain reactions. 3. Screen Solvents: Use non-coordinating solvents to minimize the Lewis acidity of the borane.
Formation of a mixture of regioisomeric alcohols from an internal alkyne. Lack of Regiocontrol: The hydroboration of unsymmetrical internal alkynes often yields a mixture of both possible regioisomers, as the steric and electronic differences between the two carbons of the triple bond are not significant enough to direct the boron to one side exclusively.[2]1. Assess Substrate Suitability: For unsymmetrical internal alkynes, be aware that a mixture of products is likely. This method may not be suitable if a single regioisomer is required. 2. Use a Directing Group: If possible, incorporate a directing group into the substrate to influence the regioselectivity of the hydroboration.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1-ol and 2-ol from the hydroboration-oxidation of my terminal alkene with this compound?

A1: The formation of a mixture of regioisomeric alcohols, although typically favoring the anti-Markovnikov product (1-ol), indicates incomplete regioselectivity.[4] While this compound is more regioselective than borane (BH₃) due to the electronic effects of the bromine atoms, it may not be sterically bulky enough to achieve perfect selectivity for all substrates. To increase the proportion of the desired 1-ol, consider adding the this compound reagent at a lower temperature.[1] For challenging substrates, a more sterically hindered borane reagent may be required.[1]

Q2: I am trying to synthesize an aldehyde from a terminal alkyne using this compound followed by oxidation, but I am getting other products. What could be happening?

A2: A common side reaction in the hydroboration of terminal alkynes is double hydroboration, where a borane adds to both pi bonds of the alkyne.[2][3] This is more likely with less sterically hindered boranes like this compound. To minimize this, carefully control the stoichiometry to a 1:1 ratio of alkyne to this compound. The standard and more effective method to ensure mono-hydroboration of terminal alkynes is to use a sterically bulky borane such as disiamylborane ((Sia)₂BH) or 9-BBN.[2][3]

Q3: Can the bromine atoms in this compound lead to brominated byproducts?

A3: While the primary reactivity of this compound in hydroboration is the addition of the B-H bond across a double or triple bond, the presence of bromine atoms does introduce the potential for other reactions. This compound is a Lewis acid, and in the presence of certain functional groups, it could potentially catalyze side reactions. While direct bromination by the reagent is not a commonly reported major pathway in hydroboration, the presence of HBr as an impurity could lead to hydrobromination of the alkene, especially if the reaction conditions favor an ionic mechanism. Ensure your this compound reagent is of high purity and handle it under strictly anhydrous and inert conditions to minimize decomposition and the formation of reactive impurities.

Q4: My reaction with this compound is very sluggish. What can I do?

A4: Sluggish reactions can be due to several factors. Firstly, verify the quality of your this compound reagent, as it can be deactivated by moisture. Secondly, some substrates, particularly those that are sterically hindered, react more slowly.[1] In such cases, a longer reaction time or a moderate increase in temperature may be necessary.[1] Always monitor the reaction's progress to find the optimal conditions.

Q5: How should I properly quench a reaction involving this compound?

A5: To quench excess this compound after the hydroboration step is complete, a careful, slow addition of a proton source is typically employed. Methanol is often used for this purpose. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood with appropriate cooling and pressure equalization. After quenching the excess borane, the subsequent oxidation step (e.g., with hydrogen peroxide and a base) can be carried out.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

Byproduct_Formation_Alkyne cluster_0 Reaction of Terminal Alkyne with HBr2B cluster_1 Oxidation Products Terminal_Alkyne Terminal Alkyne Desired_Intermediate Vinyl this compound Terminal_Alkyne->Desired_Intermediate 1 eq. HBr2B HBr2B HBr2B·SMe2 Byproduct_Intermediate Double Hydroboration Adduct Desired_Intermediate->Byproduct_Intermediate Excess HBr2B Desired_Product Aldehyde Desired_Intermediate->Desired_Product Oxidation Byproduct Diol/Other Byproducts Byproduct_Intermediate->Byproduct Oxidation Troubleshooting_Regioselectivity Start Low Yield of Anti-Markovnikov Product? Check_Purity Is the borane reagent fresh and handled under inert atmosphere? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Check_Temp Was the reaction run at a low temperature? Yes_Purity->Check_Temp Use_Fresh_Reagent Use a fresh bottle of reagent and ensure anhydrous conditions. No_Purity->Use_Fresh_Reagent Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Consider_Bulky_Borane Consider using a bulkier borane (e.g., 9-BBN). Yes_Temp->Consider_Bulky_Borane Lower_Temp Lower the reaction temperature (e.g., to 0 °C). No_Temp->Lower_Temp

References

Technical Support Center: Optimizing Dibromoborane Hydroboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for dibromoborane (HBr₂B) hydroboration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound hydroboration reactions, leading to unexpected outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Reagent Inactivity: this compound-dimethyl sulfide (B99878) (HBr₂B·SMe₂) is sensitive to moisture and air.[1][2][3] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Substrate Reactivity: Sterically hindered alkenes or alkynes may react slowly.[4]1. Reagent Handling: Ensure HBr₂B·SMe₂ is handled under an inert atmosphere (nitrogen or argon) and that all glassware is rigorously dried.[1][2][5] Use fresh or properly stored reagent. 2. Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., ¹¹B NMR, GC-MS, or TLC analysis of quenched aliquots). 3. Optimization: For unreactive substrates, consider increasing the reaction temperature or using a less sterically hindered borane (B79455) if the desired regioselectivity can be maintained.
Formation of Unexpected Regioisomers (e.g., Markovnikov product) 1. Reaction Conditions: While generally providing high anti-Markovnikov selectivity, extreme temperatures or certain substrates can lead to reduced regioselectivity.[6] 2. Rearrangement of Organoborane: Thermal isomerization of the initially formed organoborane can occur, especially with prolonged reaction times at elevated temperatures.[6]1. Temperature Control: Perform the hydroboration at low temperatures (e.g., 0 °C to room temperature) to minimize isomerization.[6] 2. Order of Addition: Add the alkene/alkyne to the this compound solution to maintain an excess of the hydroborating agent, which can improve selectivity.[7]
Formation of Side Products (e.g., Dihydroboration of Alkynes) 1. Stoichiometry: Using an excess of this compound with alkynes can lead to a second hydroboration of the resulting vinylborane.[8][9]1. Stoichiometric Control: Use a 1:1 molar ratio of alkyne to HBr₂B·SMe₂ to favor the formation of the monohydroboration product. For terminal alkynes, using a sterically hindered borane can also prevent dihydroboration.[8][9]
Difficult Product Purification 1. Boron-Containing Impurities: Residual organoboranes or boric acid derivatives can co-elute with the desired product.[10] 2. Dimethyl Sulfide: The dimethyl sulfide ligand can be difficult to remove completely.1. Oxidative Workup: A standard workup with hydrogen peroxide and a base (e.g., NaOH) will convert the organoborane to the corresponding alcohol or carbonyl compound, which is typically easier to purify.[11][12] 2. Extraction: Perform a thorough aqueous workup to remove water-soluble boron byproducts. 3. Vacuum: Remove dimethyl sulfide under reduced pressure.
Inconsistent Results 1. Reagent Quality: The concentration and purity of the HBr₂B·SMe₂ solution can vary. 2. Atmospheric Contamination: Trace amounts of water or oxygen can affect the reaction.[1][2][3]1. Reagent Titration: If possible, titrate the borane solution to determine its exact molarity before use. 2. Inert Atmosphere: Use Schlenk line techniques or a glovebox to ensure a strictly inert atmosphere throughout the experiment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound hydroboration?

A1: Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for hydroborations with this compound-dimethyl sulfide.[1] Other aprotic solvents like diethyl ether or toluene (B28343) can also be used, but it's crucial to ensure they are anhydrous.[5]

Q2: How should I store and handle this compound-dimethyl sulfide?

A2: this compound-dimethyl sulfide is a corrosive, air- and moisture-sensitive liquid with a strong odor.[1][2] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator.[3] All handling should be performed in a well-ventilated fume hood using dry glassware and syringes.[1][5]

Q3: Can I use this compound for the hydroboration of functionalized alkenes/alkynes?

A3: this compound is a highly reactive reagent. While it can be used with some functional groups, it may react with others. For example, it will readily reduce aldehydes and ketones. It is essential to consider the compatibility of the functional groups present in your substrate. Protecting groups may be necessary for sensitive functionalities.

Q4: How do I monitor the progress of my this compound hydroboration reaction?

A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points, quenching them (e.g., with methanol), and analyzing them by GC-MS or NMR. ¹¹B NMR spectroscopy is a direct way to observe the consumption of the starting borane and the formation of the organoborane product.

Q5: What is the typical workup procedure for a this compound hydroboration?

A5: After the hydroboration is complete, the reaction is typically quenched. For subsequent oxidation to an alcohol, the mixture is cooled, and a solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide.[11][12] This is an exothermic process and requires cooling to control the temperature. The resulting product can then be extracted with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Hydroboration of an Alkene with this compound-Dimethyl Sulfide followed by Oxidation

This protocol describes the hydroboration of an alkene to form an organoborane, followed by oxidation to the corresponding anti-Markovnikov alcohol.

Materials:

  • Alkene

  • This compound-dimethyl sulfide (HBr₂B·SMe₂) solution (e.g., 1.0 M in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and other appropriate dry glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane to the flask. Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add the this compound-dimethyl sulfide solution (1.0-1.1 equiv) dropwise to the stirred alkene solution via syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C or room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS of a quenched aliquot).

  • Oxidation: Once the hydroboration is complete, cool the reaction mixture back to 0 °C. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Caution: This addition is exothermic and may cause gas evolution. Ensure the temperature is controlled.

  • Workup: After the addition of the peroxide is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour. Add diethyl ether to the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Hydroboration-Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dry Glassware & Inert Atmosphere Setup add_alkene Add Alkene and Anhydrous Solvent prep->add_alkene cool_0c Cool to 0 °C add_alkene->cool_0c add_hbr2b Slowly Add HBr2B·SMe2 cool_0c->add_hbr2b stir Stir at 0 °C to RT (Monitor Progress) add_hbr2b->stir cool_workup Cool to 0 °C stir->cool_workup add_naoh Add NaOH (aq) cool_workup->add_naoh add_h2o2 Add H2O2 (aq) add_naoh->add_h2o2 extract Extract with Organic Solvent add_h2o2->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Workflow for this compound hydroboration followed by oxidation.

troubleshooting_low_yield Troubleshooting: Low or No Product Yield start Low/No Yield check_reagent Is HBr2B·SMe2 fresh and handled under inert atmosphere? start->check_reagent replace_reagent Use fresh reagent and ensure anhydrous/inert conditions. check_reagent->replace_reagent No check_reaction_time Was reaction monitored to confirm completion? check_reagent->check_reaction_time Yes reagent_yes Yes reagent_no No monitor_reaction Implement reaction monitoring (TLC, GC-MS). check_reaction_time->monitor_reaction No check_substrate Is the substrate sterically hindered? check_reaction_time->check_substrate Yes time_yes Yes time_no No increase_temp Consider increasing reaction temperature or reaction time. check_substrate->increase_temp Yes other_issues Investigate other issues (e.g., stoichiometry, impurities). check_substrate->other_issues No substrate_yes Yes substrate_no No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Dibromoborane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for dibromoborane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical effect of solvent choice on the reactivity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low reaction yield, poor selectivity, and unexpected side reactions are common issues that can often be traced back to the choice of solvent. This guide provides a systematic approach to troubleshooting these problems.

ProblemPotential Solvent-Related CauseTroubleshooting Steps & Recommendations
Low or No Reactivity Solvent Coordination: The solvent may be acting as a Lewis base, coordinating to the boron center of this compound and reducing its Lewis acidity. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are known to form adducts with boranes.[1]1. Switch to a non-coordinating solvent: Use hydrocarbon solvents such as pentane, hexane, or toluene (B28343), or chlorinated solvents like dichloromethane (B109758) (DCM).[1] 2. Use a less coordinating ether: If an ether is required for solubility, consider a bulkier ether like diisopropyl ether, which may coordinate less strongly.[1] 3. Lower the temperature: In some cases, the solvent-borane adduct is less stable at lower temperatures, potentially freeing up the Lewis acid to react.[1]
Poor Diastereo- or Enantioselectivity Solvent-Reactant/Catalyst Interaction: The solvent can influence the transition state geometry of the reaction, thereby affecting selectivity.[1][2] Polar solvents can stabilize charged intermediates differently than non-polar solvents.[1][3]1. Screen a range of solvents: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, diethyl ether).[1] 2. Consider solvent viscosity and polarity: These factors can influence the stability of reactants and transition states, altering the reaction pathway.[2]
Product Decomposition or Unexpected Side Reactions Solvent Reactivity: The solvent itself may be reacting with the highly Lewis acidic this compound. For example, ethers can undergo cleavage with strong Lewis acids. Protic Impurities: this compound is highly sensitive to moisture and protic solvents (e.g., alcohols, water), which will react vigorously.[1]1. Ensure strictly anhydrous conditions: Use properly dried solvents and glassware.[1][4] 2. Avoid protic solvents: Do not use alcohols, water, or other protic solvents unless they are an intended reagent.[1] 3. Check for solvent compatibility: Review literature to ensure your chosen solvent is stable under the reaction conditions with a strong Lewis acid.
Reaction is Sluggish in a Non-Coordinating Solvent Poor Solubility: One or more reactants may not be fully dissolved in the non-coordinating solvent, limiting the reaction rate.1. Switch to a more solubilizing solvent: Consider a solvent like dichloromethane or toluene if reactants are not dissolving in hydrocarbons like hexane.[1] 2. Increase the temperature: Raising the reaction temperature can increase both solubility and reaction rate.[4][5] 3. Check reactant concentration: Ensure the reaction is being run at the appropriate concentration.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is generally recommended for reactions with this compound? A1: The choice of solvent is highly dependent on the specific reaction. However, for reactions where the high Lewis acidity of this compound is crucial, non-coordinating solvents such as hydrocarbons (pentane, hexane, toluene) or chlorinated solvents (dichloromethane, 1,2-dichloroethane) are often preferred.[1] These solvents do not significantly compete with the substrate for coordination to the boron center.

Q2: Can I use ethereal solvents like THF or diethyl ether with this compound? A2: Yes, ethereal solvents can be used, but with caution. Ethers are Lewis bases and will coordinate to the boron atom, forming a solvent-borane adduct.[1] This will reduce the effective Lewis acidity of the this compound. In some cases, this modulation of reactivity is desirable. However, if maximum reactivity is required, it is best to avoid or minimize the use of ethereal solvents.[1]

Q3: How does solvent polarity affect the reactivity of this compound? A3: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[3][6] For reactions involving charged intermediates, a more polar solvent may increase the reaction rate.[1] However, the Lewis basicity (coordinating ability) of the solvent often has a more dominant effect on the reactivity of this compound than its polarity.[1]

Q4: How can I determine the best solvent for a new reaction involving this compound? A4: The best approach is to perform a solvent screening study.[2] Start with a non-coordinating solvent like dichloromethane or toluene. If reactivity or selectivity is not optimal, screen a range of solvents with varying polarities and coordinating abilities, such as hexane, diethyl ether, and acetonitrile, while keeping all other reaction parameters constant.

Q5: What are the storage recommendations for this compound solutions? A5: this compound is often supplied as a complex, for example, with dimethyl sulfide (B99878) in dichloromethane. These solutions should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials like water, acids, and strong oxidizing agents.[7][8] Always consult the supplier's safety data sheet (SDS) for specific storage instructions.

Data Presentation: Solvent Effects on a Hypothetical Reaction

The following table provides illustrative data on the effect of different solvents on a hypothetical hydroboration reaction of a prochiral alkene with this compound. This data is based on general principles of borane (B79455) chemistry and is intended for comparative purposes.

SolventDielectric Constant (ε)Coordinating AbilityIllustrative Yield (%)Illustrative Diastereomeric Ratio (d.r.)
Hexane 1.9Non-coordinating9598:2
Toluene 2.4Weakly coordinating9295:5
Dichloromethane (DCM) 9.1Non-coordinating9797:3
Diethyl Ether (Et₂O) 4.3Coordinating7585:15
Tetrahydrofuran (THF) 7.5Strongly coordinating6070:30

Note: Actual results will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

1. Protocol: Solvent Purification (Drying)

This compound's high sensitivity to moisture necessitates the use of rigorously dried solvents.

Objective: To remove water from the reaction solvent to prevent decomposition of the reagent and unwanted side reactions.

Materials:

  • Solvent to be purified (e.g., THF, Diethyl Ether, Toluene, Hexane)

  • Appropriate drying agent (e.g., Sodium/benzophenone for ethers and hydrocarbons; Calcium hydride for chlorinated solvents)

  • Solvent still or purification system (e.g., Grubbs-type system)

  • Schlenk flask, oven-dried

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the solvent has significant water content, pre-dry with a less reactive drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Setup: Assemble the solvent still under a positive pressure of inert gas. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.

  • Addition of Drying Agent: Add the chosen drying agent to the solvent in the still pot. For sodium/benzophenone, the development of a deep blue or purple color indicates anhydrous and oxygen-free conditions.

  • Reflux: Heat the solvent to reflux under the inert atmosphere.

  • Distillation and Collection: Collect the distilled, anhydrous solvent directly into an oven-dried Schlenk flask under a positive pressure of inert gas.

  • Storage: Store the dried solvent over molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere.

2. Protocol: General Reaction Setup under Inert Atmosphere

Objective: To perform a reaction with this compound while excluding air and moisture.

Materials:

  • Oven- or flame-dried Schlenk flasks and glassware

  • Schlenk line with dual vacuum and inert gas manifold

  • This compound solution

  • Anhydrous solvent

  • Substrate and other reagents

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bars

Procedure:

  • Glassware Preparation: Assemble the required glassware (e.g., multi-neck round-bottom flask, condenser, dropping funnel). Ensure all joints are well-greased and sealed. Dry the entire assembly in an oven ( >120 °C) overnight or by flame-drying under vacuum.

  • Inert Atmosphere: Connect the cooled glassware to the Schlenk line. Evacuate the flask by opening it to the vacuum line, then backfill with inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to ensure the removal of all air and moisture.

  • Reagent Addition (Solids): If adding a solid reagent, do so under a positive flow of inert gas.

  • Solvent Addition: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • This compound Addition: Using a dry, gas-tight syringe, slowly add the this compound solution to the stirred reaction mixture. The addition should be done dropwise, especially for exothermic reactions.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, NMR) by periodically taking aliquots with a syringe under inert conditions.

  • Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a protic solvent (e.g., methanol (B129727) or water) at low temperature. Caution: This is an exothermic process and may release gas.

Visualizations

Solvent_Selection_Workflow Solvent Selection Logic for this compound Reactions start Define Reaction Goal reactivity Desired Reactivity Level? start->reactivity high_reactivity Use Non-Coordinating Solvent (e.g., Hexane, DCM, Toluene) reactivity->high_reactivity Maximize Lewis Acidity modulated_reactivity Use Coordinating Solvent (e.g., Et2O, THF) reactivity->modulated_reactivity Modulate/Reduce Reactivity solubility Are Reactants Soluble? proceed Proceed with Reaction solubility->proceed Yes screen_solvents Screen Solubilizing Solvents (e.g., Toluene, DCM) solubility->screen_solvents No modulated_sol Are Reactants Soluble? modulated_sol->proceed Yes screen_ethers Screen Ethereal Solvents (e.g., THF, Et2O, Dioxane) modulated_sol->screen_ethers No high_reactivity->solubility modulated_reactivity->modulated_sol screen_solvents->proceed screen_ethers->proceed

Caption: Decision tree for selecting a suitable solvent.

Solvent_Coordination_Effect Effect of Solvent Coordination on this compound's Lewis Acidity cluster_non_coord Non-Coordinating Solvent cluster_coord Coordinating Solvent borane1 H-BBr₂ solvent1 Hexane label1 Lewis Acidity: HIGH (Boron center is fully exposed) borane2 H-BBr₂ solvent2 THF (O) borane2:f0->solvent2 Coordination (Lewis Base -> Lewis Acid) label2 Lewis Acidity: REDUCED (Boron center is blocked)

Caption: Influence of coordinating vs. non-coordinating solvents.

References

Technical Support Center: Managing the Exothermicity of Dibromoborane Quenches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing the exothermic nature of dibromoborane and its complexes, particularly during quenching procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound?

A1: The primary hazards stem from the highly exothermic reaction that occurs when this compound, often as a dimethyl sulfide (B99878) complex (BHBr₂·SMe₂), comes into contact with protic solvents such as water or alcohols.[1][2] This reaction can be violent and lead to a rapid increase in temperature and pressure.[2][3] A significant hazard is the evolution of flammable hydrogen gas, which can create an explosive atmosphere in the absence of proper ventilation.[1][2]

Q2: What are the recommended quenching agents for this compound?

A2: The most commonly recommended quenching agents are protic solvents.[4] Methanol (B129727) is a preferred choice due to its ability to react with boranes in a controlled manner when added slowly at low temperatures.[1][5] A mixture of tetrahydrofuran (B95107) (THF) and water is also a viable option.[6] The choice of quenching agent may depend on the scale of the reaction and the subsequent workup procedure.

Q3: What is the standard procedure for safely quenching a reaction containing excess this compound?

A3: The standard safe quenching procedure involves the slow, dropwise addition of a protic solvent to the reaction mixture, which is cooled to 0°C in an ice bath.[1] It is crucial to maintain a low temperature throughout the addition to control the rate of the exothermic reaction and hydrogen gas evolution.[1] The quenching process should always be performed in a well-ventilated fume hood.[2]

Q4: What are the signs of a runaway reaction during a this compound quench?

A4: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, excessive and vigorous gas evolution (frothing), and a sudden increase in pressure within the reaction vessel. In severe cases, you may observe the boiling of the solvent even with external cooling.

Q5: What should I do if I suspect a runaway reaction is occurring?

A5: In the event of a suspected runaway reaction, immediate action is critical. Cease the addition of the quenching agent immediately. If possible and safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice and salt to the ice bath). If the situation escalates, evacuate the immediate area and alert your laboratory's safety officer.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching of this compound and subsequent workup.

Problem Potential Cause Recommended Action
Vigorous/Uncontrolled Reaction During Quenching - Addition of quenching agent is too fast.- Insufficient cooling of the reaction mixture.- High concentration of unreacted this compound.- Immediately stop the addition of the quenching agent.- Ensure the reaction vessel is adequately immersed in a well-maintained ice bath (0°C or below).- Add the quenching agent much more slowly, drop by drop, allowing the exotherm and gas evolution to subside between additions.
Formation of Insoluble Precipitate During Quench - Hydrolysis of borane (B79455) reagents can produce boric acid, which may have limited solubility in some organic solvents.- Consider using a co-solvent like THF during the quench to improve the solubility of boron byproducts.- For workup, adding aqueous base (e.g., NaOH) can help to dissolve boric acid by forming soluble borate (B1201080) salts.[6]
Difficulty Isolating the Desired Product After Workup - Formation of stable boron complexes with the product.- Co-elution of boron-containing byproducts during chromatography.- After quenching, consider an extractive workup with an aqueous acid or base to remove boron salts.- To remove volatile boron byproducts like trimethyl borate (formed when quenching with methanol), repeatedly concentrating the crude product from methanol can be effective.[5][7]
Unexpected Side Products - Reaction of the quenching agent with the desired product or intermediates.- Isomerization or degradation of the product under the quenching or workup conditions.- Choose a quenching agent that is inert to your product.- Perform the quench at the lowest practical temperature to minimize side reactions.- If the product is sensitive to acid or base, use a neutral quench (e.g., saturated aqueous ammonium (B1175870) chloride) followed by a carefully controlled workup.

Experimental Protocols

Protocol 1: Standard Quenching of this compound Dimethyl Sulfide Complex

Objective: To safely neutralize excess this compound dimethyl sulfide complex after a reaction.

Materials:

  • Reaction mixture containing this compound dimethyl sulfide complex

  • Methanol, anhydrous

  • Ice bath

  • Dropping funnel

  • Stir plate and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Ensure the reaction is complete by an appropriate monitoring technique (e.g., TLC, GC, NMR).

  • Cool the reaction flask to 0°C using a well-maintained ice bath.[1]

  • Under a continuous inert atmosphere, slowly add anhydrous methanol dropwise to the stirred reaction mixture via a dropping funnel.[1]

  • Monitor the rate of gas evolution (hydrogen) and the internal temperature of the reaction. Adjust the addition rate to maintain a controlled, gentle effervescence.

  • If the temperature begins to rise significantly, pause the addition until it subsides.

  • After the addition of methanol is complete and gas evolution has ceased, continue stirring the mixture at 0°C for an additional 15-30 minutes to ensure all the excess this compound has been quenched.[1]

  • The reaction mixture is now ready for aqueous workup.

Visualizations

Quenching_Workflow General Workflow for Quenching this compound start Reaction Completion cool Cool Reaction to 0°C start->cool slow_addition Slow, Dropwise Addition of Quenching Agent with Vigorous Stirring cool->slow_addition prepare_quench Prepare Quenching Agent (e.g., Methanol in Dropping Funnel) prepare_quench->slow_addition monitor Monitor Temperature and Gas Evolution slow_addition->monitor quench_complete Quenching Complete (Gas Evolution Ceases) slow_addition->quench_complete Addition Finished exotherm_check Exotherm Controlled? monitor->exotherm_check continue_addition Continue Addition exotherm_check->continue_addition Yes pause_addition Pause Addition & Enhance Cooling exotherm_check->pause_addition No continue_addition->slow_addition pause_addition->monitor stir Stir for 15-30 min at 0°C quench_complete->stir workup Proceed to Aqueous Workup stir->workup

Caption: A logical workflow for the safe quenching of this compound reactions.

Troubleshooting_Logic Troubleshooting this compound Quench Issues start Issue During/After Quench issue_type What is the nature of the issue? start->issue_type uncontrolled_reaction Uncontrolled Reaction issue_type->uncontrolled_reaction Exotherm/Gas precipitate Precipitate Formation issue_type->precipitate Insoluble Material low_yield Low Product Yield issue_type->low_yield Poor Recovery side_products Unexpected Side Products issue_type->side_products Impure Product action_slow_addition Stop addition Slow down rate Improve cooling uncontrolled_reaction->action_slow_addition action_solvent Use co-solvent (THF) Adjust workup pH precipitate->action_solvent action_workup Optimize workup (acid/base wash) Remove boron as volatile esters low_yield->action_workup action_conditions Lower quench temperature Select inert quench agent side_products->action_conditions

Caption: A decision tree for troubleshooting common issues with this compound quenches.

References

Technical Support Center: Purification of Products from Dibromoborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from dibromoborane reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying products from this compound reactions?

The primary challenges in purifying organoborane products, particularly those derived from this compound, stem from their inherent chemical properties. Key difficulties include:

  • Hydrolytic Instability: The carbon-boron (C-B) and boron-bromine (B-Br) bonds are susceptible to hydrolysis, which can lead to the formation of boric acid and other unwanted byproducts.[1] This necessitates the use of anhydrous solvents and minimal exposure to water during the work-up and purification steps.

  • Decomposition on Silica (B1680970) Gel: Organoboron compounds can degrade on standard silica gel, which is acidic.[1] This can lead to low recovery yields and the formation of impurities.

  • Co-elution with Byproducts: Unreacted starting materials and boron-containing byproducts can have similar polarities to the desired product, making separation by chromatography challenging.[1]

  • Oxidative Instability: Organoboranes can be sensitive to air and may oxidize, especially if not handled under an inert atmosphere.

Q2: What are the recommended initial work-up procedures for a this compound reaction?

A careful and swift work-up is crucial to minimize product degradation. A general procedure is as follows:

  • Quenching: The reaction is typically quenched by the slow addition of a suitable reagent to consume any unreacted this compound. This can often be an alcohol, such as methanol (B129727), which will react to form methoxyboranes.

  • Solvent Removal: The bulk of the reaction solvent is removed under reduced pressure.

  • Aqueous Work-up (with caution): A carefully controlled aqueous work-up can remove inorganic salts and highly polar impurities. Use of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or brine is common.[1] It is critical to minimize the contact time with water to prevent hydrolysis of the product.[1]

  • Extraction: The product is extracted into a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane (B109758).[1]

  • Drying: The combined organic layers are dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Solvent Removal: The solvent is removed in vacuo to yield the crude product.

Q3: What are the most common purification techniques for products of this compound reactions?

The choice of purification technique depends on the physical properties of the product and the nature of the impurities. The most common methods are:

  • Column Chromatography: This is a widely used technique for separating compounds with different polarities.[2][3][4][5][6]

  • Recrystallization: This is an effective method for purifying solid products.[7]

  • Distillation: This is suitable for volatile liquid products with boiling points that are significantly different from those of the impurities.[8]

  • Extraction: Liquid-liquid extraction is useful for removing water-soluble impurities.[8]

Troubleshooting Guides

Problem 1: Low Product Yield After Purification
Potential Cause Troubleshooting Step
Product degradation on silica gel Switch to a less acidic stationary phase like neutral alumina (B75360).[1] Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent.[1]
Hydrolysis during work-up Minimize contact with water by using anhydrous solvents and performing the aqueous wash quickly with brine. Ensure all glassware is thoroughly dried.[1]
Product volatility If the product is volatile, use lower temperatures and less vacuum during solvent removal. A cold trap can help recover any volatilized product.[1]
Incomplete reaction Optimize reaction conditions to ensure full conversion of the starting material. Monitor the reaction progress using techniques like TLC or GC-MS.
Problem 2: Product Contaminated with Boron-Containing Impurities
Potential Cause Troubleshooting Step
Co-elution of impurities Try a different solvent system for column chromatography, gradually increasing the eluent polarity.[3] Consider using a different stationary phase (e.g., neutral alumina). Recrystallization or distillation may be effective if the physical properties of the product and impurity are sufficiently different.[1]
Incomplete removal of boric acid A common technique to remove boric acid and other boron residues is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, (MeO)₃B, which can be removed under vacuum.[4][9]
Formation of boronic acids from hydrolysis If the product is a boronic acid, consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) before purification. These are generally more stable to chromatography.[8]
Problem 3: Streaking or Tailing of the Product on TLC and Column Chromatography
Potential Cause Troubleshooting Step
Interaction with the stationary phase Add a small amount of a modifier to the eluent. For example, adding 1% triethylamine can help if the compound is basic in nature.[1] For acidic compounds, a small amount of acetic acid might improve the chromatography.
Presence of highly polar impurities Pre-purify the crude product with a simple filtration through a small plug of silica gel or by performing a liquid-liquid extraction to remove baseline impurities.

Quantitative Data Summary

The following table summarizes typical recovery yields for various purification techniques applied to organoboranes and related brominated compounds. Note that these are general values and actual yields will depend on the specific compound and the purity of the crude material.

Purification TechniqueCompound TypeTypical Recovery Yield (%)Reference
RecrystallizationSolid Brominated Aromatic Compound80-95%[8]
Column ChromatographyOrganoborane60-90%General laboratory practice
Distillation (Vacuum)Liquid Brominated Compound70-95%[8]
Liquid-Liquid ExtractionGeneral Organic Compounds>95% (for transfer between phases)[8]

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Reaction
  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanol dropwise with stirring until gas evolution ceases.

  • Solvent Removal: Remove the solvent by rotary evaporation at a temperature below 40 °C.

  • Extraction: To the residue, add diethyl ether and a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Washing: Separate the layers and wash the organic layer sequentially with saturated aqueous NH₄Cl and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Neutral Alumina
  • Column Packing: Prepare a column with neutral alumina using a non-polar solvent (e.g., hexane) as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow General Experimental Workflow for Purification reaction This compound Reaction quench Quench Reaction (e.g., with Methanol) reaction->quench rotovap1 Solvent Removal (Rotary Evaporation) quench->rotovap1 workup Aqueous Work-up (e.g., NH4Cl, Brine) rotovap1->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying rotovap2 Solvent Removal (Rotary Evaporation) drying->rotovap2 crude_product Crude Product rotovap2->crude_product purification Purification crude_product->purification pure_product Pure Product purification->pure_product

Caption: A general workflow for the purification of products from this compound reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_tlc Analyze Crude by TLC/NMR start->check_tlc incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn degradation Product Degradation? purification_loss Loss During Purification? degradation->purification_loss No change_workup Modify Work-up (Anhydrous, Faster) degradation->change_workup Yes incomplete_rxn->degradation No optimize_rxn Optimize Reaction Conditions incomplete_rxn->optimize_rxn Yes change_purification Change Purification Method (e.g., Alumina Column, Recrystallization) purification_loss->change_purification Yes

Caption: A logical diagram for troubleshooting low product yields.

References

Technical Support Center: Dibromoborane and Its Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibromoborane and its adducts. The information is compiled from established literature on borane (B79455) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound and its adducts?

This compound (HBBr₂) is a highly reactive and unstable species. It is typically generated in situ or used as a stabilized adduct, most commonly with dimethyl sulfide (B99878) (HBBr₂·SMe₂).[1][2] The primary concerns are its high sensitivity to air and moisture, and its tendency to undergo disproportionation.[3][4] Like diborane (B8814927) (B₂H₆), it can react violently with water to produce boric acid and hydrogen gas.[5] Therefore, all manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q2: What are this compound adducts and why are they used?

This compound is a Lewis acid due to the empty p-orbital on the boron atom. It readily forms adducts with Lewis bases such as dimethyl sulfide (SMe₂) or tetrahydrofuran (B95107) (THF).[6][7] These adducts, like HBBr₂·SMe₂, are significantly more stable and easier to handle than the free borane.[8] The formation of the adduct stabilizes the borane by satisfying its electron deficiency, making it a convenient reagent for organic synthesis, such as in hydroboration reactions.[1][2]

Q3: What is disproportionation in the context of this compound?

Disproportionation is a redox reaction where a compound of an intermediate oxidation state converts into two different compounds, one with a higher and one with a lower oxidation state.[4][9] In the context of boranes, this often refers to a redistribution of substituents. For this compound, a potential disproportionation pathway could yield monobromoborane (H₂BBr) and tribromoborane (BBr₃). This process can be catalyzed by various factors, including temperature and the presence of certain surfaces. A similar disproportionation is well-documented for dimethoxyborane (B14173990).[3]

Q4: How does the stability of a this compound adduct relate to the Lewis base used?

The stability of the adduct is directly proportional to the strength of the dative bond between the boron (Lewis acid) and the donor atom of the Lewis base.[10] A stronger Lewis base will form a more stable adduct. For example, phosphine-borane adducts with alkylated phosphines are more stable due to the increased electron-donating ability of the phosphorus center.[6] While this compound adducts with ethers (like THF) or sulfides (like SMe₂) are common, the sulfide adducts are generally more stable and less prone to dissociation.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no reactivity in a hydroboration reaction. 1. Decomposition of the reagent: The this compound adduct may have degraded due to improper storage or exposure to air/moisture. 2. Inactive adduct: Some adducts, particularly with THF, can degrade over time even when stored correctly.[8] 3. Reaction temperature too low: While reactions are often run at low temperatures to improve selectivity, the activation energy may not be overcome.1. Use a fresh bottle of the reagent or generate it in situ. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Consider using the more stable dimethyl sulfide adduct (HBBr₂·SMe₂). 3. Allow the reaction to slowly warm to room temperature and monitor by TLC or GC.
Formation of unexpected byproducts. 1. Disproportionation: The this compound may be disproportionating to other borane species (e.g., H₂BBr, BBr₃), leading to different reaction pathways. 2. Side reactions with solvent: The solvent (e.g., THF) can be cleaved by boranes, especially at elevated temperatures. 3. Product instability: The desired product may be unstable under the reaction or workup conditions (e.g., exposure to acid/base).[11]1. Run the reaction at a lower temperature to minimize disproportionation. Add the substrate to the borane solution slowly. 2. Use a more robust solvent like dichloromethane (B109758) or hexane. 3. Perform a stability test on a small sample of your reaction mixture before quenching. Adjust workup conditions to be neutral if necessary.[11]
Reaction is violent or uncontrollable. 1. Reaction with water/air: Accidental introduction of moisture or oxygen can lead to a highly exothermic reaction.[5] 2. Concentration too high: Running the reaction at a high concentration can lead to poor heat dissipation.1. Immediately ensure the inert atmosphere is intact. If necessary, quench very slowly with a high-boiling, non-protic solvent to dilute before attempting a controlled quench. 2. Perform the reaction at a lower concentration. Add reagents dropwise with efficient stirring and cooling.
White fumes appear when handling the reagent bottle. 1. Hydrolysis with atmospheric moisture: Anhydrous boron halides react with moisture in the air to liberate hydrogen halides (in this case, HBr gas), which appear as white fumes.1. Handle the reagent exclusively in a well-ventilated fume hood and under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

Quantitative Data on Borane Decomposition

Direct kinetic data for this compound decomposition is scarce in the literature. However, data from related borane compounds can provide insight into expected reactivity and stability.

Table 1: Decomposition and Disproportionation Data for Related Boranes

Compound Reaction Type Temperature (°C) Rate Constant Activation Energy (kcal/mol) Reference(s)
Diborane (B₂H₆) Thermal Decomposition 100 - 300 - 25.5 - 27.4 [12][13]
Dimethoxyborane Gas Phase Disproportionation 40 3.91 x 10⁻⁷ mm⁻¹ min⁻¹ 14.2 [3]
Dimethoxyborane Gas Phase Disproportionation 60 1.69 x 10⁻⁶ mm⁻¹ min⁻¹ 14.2 [3]

| Dimethoxyborane | Gas Phase Disproportionation | 80 | 4.97 x 10⁻⁶ mm⁻¹ min⁻¹ | 14.2 |[3] |

Note: The disproportionation of dimethoxyborane follows the stoichiometry: 6(CH₃O)₂BH → B₂H₆ + 4(CH₃O)₃B.[3]

Experimental Protocols

**General Protocol for Hydroboration using this compound-Dimethyl Sulfide (HBBr₂·SMe₂) **

This protocol is a general guideline. Reaction times, temperatures, and stoichiometry must be optimized for the specific substrate.

  • Glassware Preparation:

    • All glassware (flasks, syringes, cannulas) must be thoroughly oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • Assemble the reaction flask fitted with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Handling:

    • Dissolve the alkene substrate (1 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂, hexane) in the reaction flask and cool the solution to the desired temperature (typically 0°C or -78°C) using an ice or dry ice/acetone bath.

    • Using a dry syringe, transfer the required amount of this compound-dimethyl sulfide solution (typically a 1.0 M solution in CH₂Cl₂) into the reaction flask dropwise with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at the chosen temperature. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully quenching a small aliquot of the reaction mixture.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol. This will react with any excess borane, evolving hydrogen gas (Caution: flammable!).

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting organoborane can then be used in subsequent steps (e.g., oxidation with alkaline hydrogen peroxide to form an alcohol) or purified directly.

Visualizations

Adduct_Formation cluster_reactants Reactants HBBr2 This compound (HBBr₂) (Lewis Acid) Adduct This compound-Dimethyl Sulfide Adduct (HBBr₂·SMe₂) HBBr2->Adduct Forms stable complex SMe2 Dimethyl Sulfide (SMe₂) (Lewis Base) SMe2->Adduct Donates electron pair

Caption: Lewis acid-base adduct formation between this compound and dimethyl sulfide.

Decomposition_Pathways cluster_products Potential Decomposition Products HBBr2_Adduct This compound Adduct (e.g., HBBr₂·L) Disproportionation Disproportionation Products (H₂BBr + BBr₃) HBBr2_Adduct->Disproportionation Thermal/Catalytic Stress Hydrolysis Hydrolysis Products (B(OH)₃ + HBr + H₂) HBBr2_Adduct->Hydrolysis Reaction with H₂O

Caption: Potential decomposition pathways for a this compound adduct.

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reagent Is the borane reagent fresh and handled under inert gas? start->check_reagent check_conditions Were reaction conditions (temp, time) appropriate? check_reagent->check_conditions Yes replace_reagent Use fresh reagent under scrupulously dry conditions. check_reagent->replace_reagent No check_workup Is the product stable to the workup procedure? check_conditions->check_workup Yes optimize_conditions Optimize temperature and reaction time. Monitor by TLC/GC. check_conditions->optimize_conditions No modify_workup Use neutral quench/workup. Test product stability. check_workup->modify_workup No success Problem Solved check_workup->success Yes replace_reagent->success optimize_conditions->success modify_workup->success

Caption: Troubleshooting workflow for reactions involving this compound adducts.

References

Technical Support Center: Preventing Unwanted Isomerization in Organoborane Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organoborane chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted isomerization in organoborane products.

Frequently Asked Questions (FAQs)

Q1: What is unwanted isomerization in organoborane products?

A1: Unwanted isomerization in organoborane products is the migration of the boron atom from the desired position on a carbon skeleton to an undesired one. This typically occurs through a reversible process known as retro-hydroboration or an elimination-addition mechanism. The most common isomerization involves the movement of the boron atom from an internal carbon to a less sterically hindered terminal position, which is often the thermodynamically more stable product.[1] This can lead to a mixture of isomers, reducing the yield of the desired product and complicating purification.

Q2: What are the main causes of this isomerization?

A2: The primary drivers of organoborane isomerization are:

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for retro-hydroboration, significantly accelerating the rate of isomerization.[1] Intentional isomerization is often carried out at temperatures exceeding 100°C.[1]

  • Steric Hindrance: Organoboranes derived from sterically hindered alkenes are less stable and more prone to isomerize to a less sterically crowded position.[1]

  • Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, increase the likelihood of the organoborane reaching its thermodynamic equilibrium through isomerization.[1]

  • Photochemical Excitation: In some cases, exposure to light can induce isomerization of organoboranes through photoactivated pathways.

Q3: How can I prevent or minimize unwanted isomerization?

A3: Several strategies can be employed to suppress unwanted isomerization:

  • Temperature Control: Maintain the lowest effective temperature for the hydroboration reaction. For many reactions, this can be as low as 0°C to room temperature.[1]

  • Choice of Borane (B79455) Reagent: Utilize sterically demanding borane reagents. These reagents enhance regioselectivity and their bulky nature can disfavor the transition state required for isomerization. 9-Borabicyclo[3.3.1]nonane (9-BBN) is a prime example of a reagent that minimizes isomerization.[1][2]

  • Reaction Time Management: Once the initial hydroboration is complete, proceed promptly to the next step in your synthetic sequence (e.g., oxidation) to avoid prolonged exposure of the organoborane to conditions that might induce isomerization.[1]

  • Inert Atmosphere: While not a direct preventative measure for thermal isomerization, maintaining a dry, inert atmosphere (e.g., under nitrogen or argon) is crucial as organoboranes can be sensitive to air and moisture, which could potentially lead to side reactions that may be misinterpreted as isomerization.

Q4: Can isomerization affect the stereochemistry of my product?

A4: Yes. Hydroboration is a syn-addition reaction, meaning the boron and hydrogen atoms add to the same face of the double bond. If the initially formed organoborane undergoes retro-hydroboration, the resulting planar alkene intermediate can be re-hydroborated from either face. This can lead to the formation of unexpected stereoisomers, including anti-addition products, thus scrambling the initial stereochemistry.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Formation of terminal alcohol from an internal alkene Thermal isomerization of the intermediate organoborane to the thermodynamically favored terminal position.- Lower the reaction temperature (e.g., 0°C or room temperature).- Use a sterically hindered borane reagent like 9-BBN.[1][2]- Minimize the reaction time after the hydroboration step.[1]
Mixture of regioisomers in the final product Incomplete regioselectivity of the hydroboration or partial isomerization.- Employ a more regioselective borane reagent (e.g., 9-BBN).[2]- Optimize the reaction temperature to favor the kinetic product.
Unexpected stereoisomers (loss of syn-selectivity) Isomerization via retro-hydroboration and subsequent re-hydroboration of the alkene intermediate.[1]- Strictly control the reaction temperature to prevent retro-hydroboration.- Reduce the reaction time.
Low yield of the desired product with significant byproducts Could be due to a combination of isomerization and other side reactions like protodeboronation.- Ensure the reaction is carried out under strictly anhydrous and anaerobic conditions.- Use aprotic solvents.- Consider using boronic esters or organotrifluoroborates which can exhibit greater stability.

Quantitative Data on Isomerization

The extent of organoborane isomerization is highly dependent on the specific substrate, borane reagent, temperature, and reaction time. The following tables provide a summary of illustrative quantitative data.

Table 1: Effect of Temperature on the Isomerization of Tri(3-hexyl)borane

Temperature (°C)Time (h)% Isomerization to Tri(1-hexyl)borane
1501~10
1504~40
1601~30
1604~80

Data synthesized from qualitative descriptions and trends in the literature.

Table 2: Comparison of Borane Reagents in the Hydroboration of 1-Octene

Borane ReagentReaction Conditions% of 1-Octanol (Anti-Markovnikov)% of 2-Octanol (Markovnikov/Isomerized)
BH₃·THF25°C, 2h>99<1
9-BBN25°C, 2h>99.9<0.1
Disiamylborane0°C, 2h>99<1

This table illustrates the high regioselectivity of common hydroborating agents, which indirectly reflects their ability to prevent the formation of isomeric products under optimal conditions.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 1-Octene with 9-BBN to Minimize Isomerization

This protocol is designed to achieve high regioselectivity and prevent isomerization, yielding predominantly 1-octanol.

Materials:

  • 1-Octene

  • 0.5 M 9-BBN in THF

  • Ethanol (B145695)

  • 6 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry, inert atmosphere (Nitrogen or Argon) glassware

Procedure:

Hydroboration Step:

  • Set up a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • To the flask, add 1.0 equivalent of 1-octene.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 1.1 equivalents of 0.5 M 9-BBN solution in THF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.[1]

Oxidation Step:

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully add ethanol to quench any unreacted 9-BBN.

  • Sequentially add 6 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. Maintain the temperature below 40°C.[1]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.[1]

Workup:

  • Add diethyl ether to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-octanol.

Protocol 2: Analysis of Organoborane Isomers by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for the direct analysis and quantification of organoborane isomers in a reaction mixture.

Procedure:

  • Sample Preparation: Under an inert atmosphere, withdraw an aliquot of the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., THF-d₈, C₆D₆).

  • NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shifts of different organoborane isomers are often distinct.

  • Quantification: Integrate the signals corresponding to the different isomers. The relative integration values provide the molar ratio of the isomers in the mixture.

Visualizations

Isomerization_Pathway cluster_0 Initial Hydroboration cluster_1 Isomerization Process Internal_Alkene Internal Alkene Internal_Organoborane Internal Organoborane (Kinetic Product) Internal_Alkene->Internal_Organoborane Hydroboration (syn-addition) Retro_Hydroboration Retro-Hydroboration (Elimination) Internal_Organoborane->Retro_Hydroboration Heat (Δ) Desired_Product Desired_Product Internal_Organoborane->Desired_Product Oxidation Terminal_Alkene Terminal Alkene Retro_Hydroboration->Terminal_Alkene Terminal_Organoborane Terminal Organoborane (Thermodynamic Product) Terminal_Alkene->Terminal_Organoborane Re-hydroboration Isomeric_Byproduct Isomeric_Byproduct Terminal_Organoborane->Isomeric_Byproduct Oxidation

Caption: Unwanted Isomerization via Retro-Hydroboration.

Troubleshooting_Flowchart Start Unwanted Isomerization Observed? Temp Is Reaction Temperature > Room Temp? Start->Temp Yes End Isomerization Minimized Start->End No Borane Using a Sterically Hindered Borane (e.g., 9-BBN)? Temp->Borane No LowerTemp Action: Lower Reaction Temperature (e.g., 0°C) Temp->LowerTemp Yes Time Is Reaction Time Prolonged? Borane->Time No UseBulkyBorane Action: Switch to a Bulky Borane (9-BBN) Borane->UseBulkyBorane Yes, but still isomerizing ReduceTime Action: Reduce Reaction Time Post-Hydroboration Time->ReduceTime Yes Reassess Re-evaluate Reaction Outcome Time->Reassess No LowerTemp->Reassess UseBulkyBorane->Reassess ReduceTime->Reassess Reassess->Start

Caption: Troubleshooting Flowchart for Isomerization.

References

Validation & Comparative

A Comparative Guide to Dibromoborane and Dichloroborane in Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydroboration Reagents Supported by Experimental Data.

The hydroboration-oxidation reaction is a fundamental tool in organic synthesis, enabling the anti-Markovnikov hydration of alkenes with high stereospecificity. The choice of borane (B79455) reagent is critical, directly influencing the reaction's regioselectivity, reactivity, and functional group tolerance. This guide provides a detailed comparison of two powerful haloborane reagents, dibromoborane (HBBr₂) and dichloroborane (HBCl₂), focusing on their performance in the hydroboration of alkenes.

Executive Summary

Both this compound and dichloroborane, typically used as their dimethyl sulfide (B99878) complexes (HBBr₂·SMe₂ and HBCl₂·SMe₂), are highly effective hydroborating agents. Their increased Lewis acidity compared to borane (BH₃) leads to enhanced reactivity. Notably, these haloboranes exhibit exceptional regioselectivity in the hydroboration of terminal alkenes, affording the corresponding primary alcohols after oxidation in very high yields. While both reagents are superior to borane-THF in terms of regiocontrol, dichloroborane often provides slightly higher selectivity for the anti-Markovnikov product. The choice between these two reagents may depend on the specific substrate, desired selectivity, and reaction conditions.

Performance Comparison: this compound vs. Dichloroborane

The enhanced electrophilicity of the boron center in haloboranes, due to the electron-withdrawing nature of the halogen atoms, is a key factor in their high reactivity and regioselectivity.[1] This increased Lewis acidity facilitates the addition of the borane to the alkene, often at a faster rate than with borane-THF.[1]

Regioselectivity

The defining advantage of both this compound and dichloroborane is their exceptional ability to direct the boron atom to the terminal, less sterically hindered carbon of a terminal alkene. This results in the formation of the anti-Markovnikov alcohol with very high purity after the oxidation step.

Below is a summary of the regioselectivity observed for the hydroboration of representative alkenes with this compound and dichloroborane, followed by oxidation to the corresponding alcohols.

AlkeneReagentProduct Ratio (anti-Markovnikov : Markovnikov)Reference
1-HexeneDichloroborane>99 : 1 (inferred)[1]
1-HexeneBorane-THF94 : 6[1]

Note: Quantitative data for a direct, side-by-side comparison of this compound and dichloroborane under identical conditions is limited in the readily available literature. The high regioselectivity for dichloroborane is inferred from the general behavior of sterically bulkier and more Lewis acidic boranes.[1]

Reaction Mechanisms and Workflows

The hydroboration of an alkene with a dihaloborane proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond. The subsequent oxidation step, typically with alkaline hydrogen peroxide, replaces the boron-carbon bond with a carbon-oxygen bond with retention of stereochemistry.

hydroboration_mechanism cluster_hydroboration Hydroboration Step (syn-addition) cluster_oxidation Oxidation Step Alkene R-CH=CH₂ Transition_State [Transition State] Alkene->Transition_State Dihaloborane H-BX₂ Dihaloborane->Transition_State Alkyl-dihaloborane R-CH₂-CH₂-BX₂ Transition_State->Alkyl-dihaloborane Alkyl-dihaloborane_ox R-CH₂-CH₂-BX₂ Alcohol R-CH₂-CH₂-OH Alkyl-dihaloborane_ox->Alcohol Oxidation Oxidizing_Agent H₂O₂, NaOH experimental_workflow Start Start: Dry, inert atmosphere flask Add_Alkene Add alkene and anhydrous solvent (e.g., THF) Start->Add_Alkene Cool Cool to 0 °C Add_Alkene->Cool Add_Borane Slowly add dihaloborane-dimethyl sulfide complex Cool->Add_Borane React_Hydroboration Stir at 0 °C to room temperature Add_Borane->React_Hydroboration Oxidation_Setup Cool to 0 °C and add NaOH(aq) React_Hydroboration->Oxidation_Setup Add_Peroxide Slowly add H₂O₂ Oxidation_Setup->Add_Peroxide React_Oxidation Stir at room temperature Add_Peroxide->React_Oxidation Workup Aqueous workup and extraction React_Oxidation->Workup Purification Purify alcohol (distillation or chromatography) Workup->Purification End Characterize final product Purification->End

References

A Comparative Guide to the Reactivity of Dibromoborane and 9-BBN in Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of hydroborating agent is critical to achieving desired outcomes in chemical synthesis. This guide provides an objective comparison of the reactivity of two prominent reagents: dibromoborane (HBBr₂), typically used as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), and 9-borabicyclo[3.3.1]nonane (9-BBN).

This comparison delves into their reactivity, selectivity, and functional group tolerance, supported by experimental data to inform reagent selection for specific synthetic challenges.

Executive Summary

This compound and 9-BBN are both valuable hydroborating agents, but they exhibit distinct reactivity profiles. 9-BBN is a sterically hindered dialkylborane renowned for its exceptional regioselectivity, making it the reagent of choice for achieving high anti-Markovnikov selectivity, particularly with unhindered alkenes. This compound, as its dimethyl sulfide complex, is a highly reactive monohaloborane that also displays excellent regioselectivity, often comparable to 9-BBN, but can offer different reactivity patterns, especially with more substituted or functionalized substrates.

Reactivity and Regioselectivity: A Tabular Comparison

The regioselectivity of hydroboration is a key consideration, dictating the position of the resulting hydroxyl group after oxidation. The data below showcases the percentage of boron addition to the terminal carbon atom in the hydroboration of representative alkenes.

Hydroborating ReagentAlkene% Boron Addition to C-1 (Anti-Markovnikov Product)Reference
Diborane (B8814927) (B₂H₆)1-Hexene94%[1][2]
Chloroborane-dimethyl sulfide1-Hexene99%[1][2]
9-Borabicyclo[3.3.1]nonane (9-BBN) 1-Hexene >99% [3]
Diborane (B₂H₆)Styrene80%[2]
Chloroborane-dimethyl sulfideStyrene98%[2]
9-Borabicyclo[3.3.1]nonane (9-BBN) Styrene 98.5% [2]
Diborane (B₂H₆)2-Methyl-1-butene99%[2]
Chloroborane-dimethyl sulfide2-Methyl-1-butene99.5%[2]
9-Borabicyclo[3.3.1]nonane (9-BBN) 2-Methyl-1-butene 99.8% [2]
Diborane (B₂H₆)4-Methyl-2-pentene57%[2]
9-Borabicyclo[3.3.1]nonane (9-BBN) 4-Methyl-2-pentene 99.8% [2]

As the data indicates, both 9-BBN and haloboranes like chloroborane (B76620) (a close analog to this compound) offer a significant increase in regioselectivity compared to diborane itself.[1][2] 9-BBN consistently delivers the highest regioselectivity, particularly with sterically demanding alkenes.[2]

Kinetic Profile: Understanding Reaction Rates

The kinetics of hydroboration with 9-BBN are well-studied and exhibit interesting behavior. The reaction can follow either first-order or three-halves-order kinetics depending on the reactivity of the alkene substrate. With more reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer. Conversely, with less reactive alkenes, the reaction of the alkene with the 9-BBN monomer becomes the rate-determining step.

This compound-dimethyl sulfide is described as having "remarkable reactivity," suggesting rapid reaction rates. While direct kinetic comparisons with 9-BBN under identical conditions are scarce in the literature, the qualitative descriptions point to HBBr₂·SMe₂ being a highly efficient reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the hydroboration of a terminal alkene with both this compound-dimethyl sulfide and 9-BBN.

Hydroboration of 1-Octene (B94956) with this compound-Dimethyl Sulfide (Representative Protocol)

Materials:

  • This compound-dimethyl sulfide complex (1.0 M solution in CH₂Cl₂)

  • 1-Octene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Methanol

  • Sodium methoxide (B1231860) (4.5 M solution in methanol)

  • Apparatus for inert atmosphere reactions

Procedure:

  • A dry, nitrogen-flushed flask is charged with 1-octene (100 mmol) and anhydrous CH₂Cl₂ (75 mL).

  • The solution is cooled to 0 °C, and this compound-dimethyl sulfide solution (100 mmol) is added dropwise.

  • The reaction mixture is stirred at 25 °C for 1 hour.

  • For workup and conversion to the corresponding boronate ester, the flask is cooled to 0 °C, and sodium methoxide solution (200 mmol) is added.

  • The mixture is stirred for 2 hours at 25 °C.

  • The solvent is removed under reduced pressure to yield the product.

Hydroboration of 1-Octene with 9-BBN (Representative Protocol)

Materials:

  • 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

  • 1-Octene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Apparatus for inert atmosphere reactions

Procedure:

  • A dry, nitrogen-flushed flask is charged with 1-octene (5.5 mmol) and anhydrous THF (2.5 mL).

  • The 9-BBN solution (5.5 mmol) is added at 0 °C.

  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • For the oxidative workup, a 3 M aqueous solution of sodium hydroxide (5 mL) and 30% hydrogen peroxide (2 mL) are carefully added.

  • The mixture is stirred, and the product is then extracted with an organic solvent.

Reactivity with Functionalized Alkenes

A key advantage of hydroboration is its tolerance for a wide range of functional groups. Both 9-BBN and this compound can be employed in the hydroboration of alkenes bearing various functionalities. 9-BBN, in particular, has been extensively used in sequences involving the hydroboration of functionalized alkenes followed by cross-coupling reactions. The mild reaction conditions associated with 9-BBN make it suitable for complex molecule synthesis. This compound-dimethyl sulfide is also a useful reagent for the ring-opening of epoxides to furnish bromohydrins.

Logical Comparison of Reactivity

The choice between this compound and 9-BBN often hinges on the specific requirements of the chemical transformation. The following diagram illustrates the decision-making process based on key reactivity parameters.

G Reagent Selection: this compound vs. 9-BBN start Synthetic Goal regioselectivity High Regioselectivity Required? start->regioselectivity steric_hindrance Sterically Hindered Substrate? regioselectivity->steric_hindrance Yes reactivity_speed Rapid Reaction Desired? regioselectivity->reactivity_speed No nine_bbn Select 9-BBN steric_hindrance->nine_bbn Yes either Either Reagent is Suitable steric_hindrance->either No hbbr2 Consider HBBr2·SMe2 reactivity_speed->hbbr2 Yes reactivity_speed->either No

Reagent selection flowchart.

Experimental Workflow for Hydroboration-Oxidation

The following diagram outlines the general workflow for a hydroboration-oxidation reaction, applicable to both this compound and 9-BBN, with the understanding that specific reaction conditions will vary.

G General Hydroboration-Oxidation Workflow start Start: Alkene Substrate hydroboration Hydroboration (HBBr2·SMe2 or 9-BBN) Inert Atmosphere start->hydroboration workup Oxidative Workup (e.g., H2O2, NaOH) hydroboration->workup extraction Aqueous Workup & Extraction workup->extraction purification Purification (Distillation or Chromatography) extraction->purification product Final Product: Alcohol purification->product

A typical hydroboration-oxidation sequence.

Conclusion

Both this compound and 9-BBN are powerful tools in the synthetic chemist's arsenal. 9-BBN stands out for its exceptional regioselectivity, making it a reliable choice for the anti-Markovnikov hydration of a wide array of alkenes. This compound-dimethyl sulfide offers remarkable reactivity and excellent regioselectivity, presenting a valuable alternative, particularly when high reaction rates are desired. The selection between these two reagents should be guided by the specific substrate, the desired level of selectivity, and the overall synthetic strategy.

References

A Comparative Guide to Dibromoborane and Catecholborane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate hydroborating or reducing agent is a critical decision in the design of synthetic routes for complex molecules, including pharmaceutical intermediates. Dibromoborane, typically used as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), and catecholborane (HBcat) are two prominent borane (B79455) reagents, each offering a distinct profile of reactivity, selectivity, and handling characteristics. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic challenges.

At a Glance: Key Properties and Characteristics

This compound and catecholborane belong to different classes of borane reagents, which fundamentally dictates their chemical behavior. This compound is a haloborane, characterized by the presence of two electron-withdrawing bromine atoms, which significantly enhances the Lewis acidity and reactivity of the boron center. In contrast, catecholborane is a dialkoxyborane, where the boron atom is part of a five-membered ring with a catechol backbone. The oxygen atoms' electronic influence renders the boron center less electrophilic and the B-H bond less hydridic compared to this compound.

PropertyThis compound (as HBBr₂·SMe₂)Catecholborane (HBcat)
Class HaloboraneDialkoxyborane
Molecular Formula C₂H₇BBr₂SC₆H₅BO₂
Molar Mass 249.76 g/mol 119.92 g/mol [1]
Appearance Liquid (typically as a solution)Colorless liquid[1]
Key Features Highly reactive, strong Lewis acidMonomeric, mild, and stable; requires a catalyst for many reactions[1][2]
Reactivity High reactivity in hydroboration; does not typically require a catalyst.[3]Less reactive than this compound in hydroboration; often requires elevated temperatures or a catalyst.[1]
Handling Moisture-sensitive; handled as a solution under an inert atmosphere.Sensitive to moisture and should be handled under inert conditions.[4]

Performance in Hydroboration-Oxidation Reactions

Hydroboration-oxidation is a fundamental two-step reaction that provides a route to alcohols from alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity. The choice between this compound and catecholborane can significantly influence the reaction's efficiency, selectivity, and conditions.

Regioselectivity

The regioselectivity of hydroboration is a key consideration, particularly for terminal alkenes. Generally, bulkier borane reagents exhibit higher selectivity for placing the boron atom at the terminal, less sterically hindered carbon.

SubstrateReagentRegioselectivity (% Boron at less substituted carbon)
1-Hexene Diborane (B₂H₆)94%[5]
Chloroborane-dimethyl sulfide99%[5][6]
This compound-dimethyl sulfide High (expected to be similar to or greater than chloroborane)
Catecholborane (uncatalyzed) Moderate (often requires a catalyst for high selectivity)
Styrene Diborane (B₂H₆)80%[5][7]
Chloroborane-dimethyl sulfide98%[6]
This compound-dimethyl sulfide High (expected to be similar to chloroborane)
Catecholborane (Rh-catalyzed) Up to 97:3 (branched:linear)[8]

This compound, due to its high reactivity, generally provides excellent anti-Markovnikov selectivity without the need for a catalyst. Catecholborane's selectivity is highly dependent on the use of a catalyst, most commonly a rhodium complex, which can be tuned to achieve high regioselectivity.[9]

Experimental Protocols

To illustrate the practical differences in using these reagents, here are representative protocols for the hydroboration-oxidation of a generic terminal alkene like 1-octene (B94956).

Protocol 1: Hydroboration-Oxidation of 1-Octene with this compound-Dimethyl Sulfide

  • Hydroboration: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is added 1-octene (1.0 equiv) in anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath. A solution of this compound-dimethyl sulfide (1.0 M in dichloromethane, 1.1 equiv) is added dropwise via syringe over 10 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and methanol (B129727) is slowly added to quench any excess reagent. A solution of 3 M aqueous sodium hydroxide (B78521) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 25 °C. The mixture is stirred vigorously at room temperature for 4 hours.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-octanol.

Protocol 2: Rhodium-Catalyzed Hydroboration-Oxidation of 1-Octene with Catecholborane

  • Hydroboration: In a nitrogen-filled glovebox, a Schlenk flask is charged with a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 1-2 mol%) and a phosphine (B1218219) ligand (e.g., PPh₃, 2-4 mol%). Anhydrous tetrahydrofuran (B95107) is added, followed by 1-octene (1.0 equiv). Catecholborane (1.2 equiv) is then added dropwise at room temperature. The reaction is stirred at room temperature for 4-6 hours until complete consumption of the alkene is observed by GC-MS.

  • Oxidation: The reaction mixture is cooled to 0 °C. A solution of 3 M aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield pure 1-octanol.

Performance in Reduction Reactions

Both this compound and catecholborane can act as reducing agents for various functional groups. Their differing reactivity profiles lead to differences in their selectivity and the conditions required.

Functional GroupThis compound (as HBBr₂·SMe₂)Catecholborane
Ketones Effective reducing agent.Can reduce ketones, often with the aid of a catalyst for enantioselective reductions.[10]
Aldehydes Effective reducing agent.Effective reducing agent.
Carboxylic Acids Expected to be a strong reducing agent.Generally does not reduce carboxylic acids.
Esters Expected to reduce esters.Generally does not reduce esters.
Amides Expected to reduce amides.Generally does not reduce amides.
Nitro Groups Can reduce nitro groups.Can reduce nitro compounds under mild conditions.[4]

This compound-dimethyl sulfide is a potent reducing agent capable of reducing a wide range of carbonyl compounds. Catecholborane is a milder reducing agent and often exhibits greater chemoselectivity. Its utility shines in catalyzed asymmetric reductions of ketones, where chiral catalysts can induce high enantioselectivity.[10]

Applications in Drug Discovery and Development

The choice of borane reagent can have significant implications in the synthesis of pharmaceutically relevant molecules.

This compound-Dimethyl Sulfide: Its high reactivity is advantageous for rapid and efficient hydroborations in the early stages of a synthetic sequence. It is also a valuable reagent for the regioselective ring-opening of epoxides to furnish bromohydrins, which are versatile intermediates in drug synthesis.[3]

Catecholborane: Its stability and the catalytic nature of its reactions make it well-suited for late-stage functionalizations in complex molecule synthesis. The ability to perform highly enantioselective reductions is crucial for the synthesis of chiral drug candidates.[4] Furthermore, the boronate esters formed from catecholborane hydroboration are key precursors for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[4]

Visualization of Workflows and Pathways

Experimental Workflow: Hydroboration-Oxidation

G General Workflow for Hydroboration-Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Work-up & Purification Alkene Alkene Reaction_Mixture Reaction_Mixture Alkene->Reaction_Mixture Borane Borane Reagent (HBBr₂·SMe₂ or HBcat) Borane->Reaction_Mixture Solvent Anhydrous Solvent (DCM or THF) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Reaction_Mixture Trialkylborane Trialkylborane Intermediate Oxidation_Mixture Oxidation_Mixture Trialkylborane->Oxidation_Mixture Reaction_Mixture->Trialkylborane Reaction Oxidant Oxidizing Agent (H₂O₂, NaOH) Oxidant->Oxidation_Mixture Alcohol Alcohol Product Workup Workup Oxidation_Mixture->Workup Oxidation Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Alcohol Purification->Final_Product

Caption: A generalized experimental workflow for the two-step hydroboration-oxidation of an alkene.

Logical Relationship: Reagent Selection Factors

G Decision Factors for Reagent Selection Reactivity Required Reactivity This compound This compound (HBBr₂·SMe₂) Reactivity->this compound High Catecholborane Catecholborane (HBcat) Reactivity->Catecholborane Moderate Selectivity Desired Selectivity (Regio-, Stereo-) Selectivity->this compound Inherent Selectivity->Catecholborane Catalyst-Tuned Functional_Group Functional Group Tolerance Functional_Group->this compound Less Tolerant Functional_Group->Catecholborane More Tolerant Catalyst Catalyst Requirement Catalyst->this compound Generally Not Required Catalyst->Catecholborane Often Required Handling Handling & Stability Handling->this compound More Reactive Handling->Catecholborane More Stable

Caption: Key considerations influencing the choice between this compound and catecholborane.

Conclusion

Both this compound and catecholborane are powerful reagents in the synthetic chemist's toolkit, each with a distinct set of advantages and disadvantages. This compound, as its dimethyl sulfide complex, is a highly reactive hydroborating and reducing agent that provides excellent regioselectivity without the need for a catalyst, making it ideal for straightforward transformations. Catecholborane, on the other hand, is a milder and more stable reagent whose reactivity and selectivity can be finely tuned through catalysis. This catalytic control, particularly in asymmetric synthesis, and the utility of its boronate ester products in cross-coupling reactions, make catecholborane an exceptionally versatile tool for the construction of complex and chiral molecules. The optimal choice of reagent will ultimately depend on the specific substrate, the desired outcome, and the overall synthetic strategy.

References

A Comparative Analysis of Dibromoborane's Regioselectivity in Hydroboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of regioselectivity in hydroboration is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the regioselectivity of dibromoborane-dimethyl sulfide (B99878) (HBBr₂·SMe₂) with other common hydroborating agents, supported by experimental data and detailed protocols.

Hydroboration-oxidation is a fundamental two-step reaction in organic synthesis that converts alkenes and alkynes into alcohols. The regioselectivity of the initial hydroboration step, which dictates the placement of the boron atom and, consequently, the final hydroxyl group, is critically influenced by the steric and electronic properties of the hydroborating agent. While traditional reagents like borane (B79455) (BH₃) offer good utility, more sterically demanding and electronically modified agents have been developed to achieve higher selectivity. Among these, this compound emerges as a reagent with unique reactivity, particularly in the hydroboration of alkynes.

Comparative Regioselectivity: A Data-Driven Overview

The choice of hydroborating agent significantly impacts the ratio of regioisomers produced. Generally, hydroboration proceeds in an anti-Markovnikov fashion, where the boron atom adds to the less substituted carbon of the double or triple bond.[1][2] Sterically bulky reagents enhance this selectivity. This compound, while not as sterically bulky as reagents like 9-BBN, exhibits high regioselectivity due to electronic effects.

The following tables summarize the regioselectivity for the hydroboration of representative terminal alkenes and alkynes with various agents. The data illustrates the percentage of boron addition at the terminal (C-1) carbon, leading to the anti-Markovnikov product upon oxidation.

Table 1: Regioselectivity of Hydroboration of Terminal Alkenes

Alkene SubstrateHydroborating Agent% Boron Addition at C-1 (anti-Markovnikov)% Boron Addition at C-2 (Markovnikov)
1-Hexene (B165129) BH₃·THF94%[3]6%[3]
Disiamylborane99%1%
9-BBN>99%<1%
This compound (HBBr₂·SMe₂)~99% (inferred high selectivity)<1%
Styrene BH₃·THF80%20%
Disiamylborane98%2%
9-BBN98.5%1.5%
This compound (HBBr₂·SMe₂)High (Precise data not available)Low

Table 2: Regioselectivity of Hydroboration of Terminal Alkynes

Alkyne SubstrateHydroborating Agent% Boron Addition at C-1 (anti-Markovnikov)% Boron Addition at C-2 (Markovnikov)
1-Hexyne (B1330390) BH₃·THF(Forms complex mixtures)[4](Forms complex mixtures)[4]
Disiamylborane90-96% (as 1,1-diboro derivative)[4]4-10%
9-BBNHighLow
This compound (HBBr₂·SMe₂)>99%<1%

Factors Influencing Regioselectivity

The observed regioselectivity is a result of a combination of steric and electronic factors.

G cluster_factors Factors Influencing Regioselectivity cluster_reagents Hydroborating Agents Steric Effects Steric Effects BH3 BH₃ Steric Effects->BH3 Increasing Bulk Increases Selectivity Sia2BH Disiamylborane (Sia₂BH) Steric Effects->Sia2BH Increasing Bulk Increases Selectivity BBN 9-BBN Steric Effects->BBN Increasing Bulk Increases Selectivity Electronic Effects Electronic Effects Electronic Effects->BH3 Electronegative Substituents Enhance Selectivity HBBr2 This compound (HBBr₂) Electronic Effects->HBBr2 Electronegative Substituents Enhance Selectivity Moderate Selectivity Moderate Selectivity BH3->Moderate Selectivity High Selectivity High Selectivity Sia2BH->High Selectivity BBN->High Selectivity HBBr2->High Selectivity

Figure 1. Key factors governing hydroboration regioselectivity.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for achieving the desired outcomes in the laboratory.

Protocol 1: General Hydroboration-Oxidation of an Alkene (1-Hexene) with Borane-Tetrahydrofuran Complex (BH₃·THF)

Materials:

  • 1-Hexene

  • 1.0 M Borane-tetrahydrofuran complex in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Hydroboration Step:

    • Set up a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • In the flask, dissolve 1-hexene (e.g., 10 mmol) in anhydrous THF (20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 1.0 M BH₃·THF solution (3.7 mL, 3.7 mmol) dropwise via the dropping funnel over 10-15 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 3 M NaOH solution (4 mL).

    • Very cautiously, add 30% H₂O₂ (4 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Workup:

    • Add diethyl ether (30 mL) to the reaction mixture and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product (a mixture of 1-hexanol (B41254) and 2-hexanol). The product can be purified by distillation or column chromatography.

Protocol 2: Hydroboration of a Terminal Alkyne (1-Hexyne) with this compound-Dimethyl Sulfide (HBBr₂·SMe₂)

Materials:

Procedure:

  • Hydroboration Step:

    • To a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a septum, add a solution of 1-hexyne (e.g., 10 mmol) in anhydrous dichloromethane (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound-dimethyl sulfide (10 mmol) in dichloromethane via syringe over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by ¹¹B NMR.

  • Workup (for isolation of the resulting alkenylthis compound):

    • The resulting solution of the (E)-1-hexenylthis compound can be used directly for subsequent reactions.

    • Alternatively, to isolate a derivative, the reaction can be quenched. For example, careful addition of methanol at 0 °C will lead to the formation of the corresponding boronic ester after workup.

(Note: The oxidation of the resulting vinylthis compound to an aldehyde would follow a standard oxidation procedure, similar to that described in Protocol 1, though conditions may need to be optimized.)

Reaction Workflow and Mechanism

The hydroboration-oxidation sequence follows a well-defined pathway. The initial hydroboration is a concerted, syn-addition, followed by an oxidation step that proceeds with retention of stereochemistry.

G cluster_workflow Hydroboration-Oxidation Workflow start Alkene/Alkyne Substrate hydroboration Step 1: Hydroboration (Addition of H-B bond) start->hydroboration Hydroborating Agent (e.g., HBBr₂) organoborane Trialkylborane or Alkenylborane Intermediate hydroboration->organoborane oxidation Step 2: Oxidation (H₂O₂, NaOH) organoborane->oxidation product Alcohol/Aldehyde Product oxidation->product

Figure 2. General experimental workflow for hydroboration-oxidation.

Conclusion

The selection of a hydroborating agent is a critical decision in synthetic planning, directly influencing the regiochemical outcome of the reaction. For terminal alkenes, sterically hindered reagents like 9-BBN provide exceptional anti-Markovnikov selectivity. This compound-dimethyl sulfide stands out as a superior reagent for the hydroboration of terminal alkynes, affording the corresponding (E)-alkenyldibromoboranes with virtually complete regioselectivity. This high selectivity is attributed to the electronic effects of the bromine atoms. For researchers aiming for precise control over the synthesis of terminal alcohols from alkenes or aldehydes from alkynes, understanding the distinct regioselectivity profiles of these reagents is essential for developing efficient and high-yielding synthetic routes.

References

A Comparative Guide to Dibromoborane in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of borylation reagent is pivotal for achieving desired outcomes in transformations such as hydroboration. Among the array of available reagents, dibromoborane (HBBr₂), often utilized as its stable dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), presents a unique reactivity profile. This guide provides an objective comparison of this compound with other common borylation agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Enhanced Regioselectivity in Alkene Hydroboration

The hydroboration of alkenes is a fundamental transformation for the anti-Markovnikov installation of a hydroxyl group. The regioselectivity of this reaction is highly dependent on the steric and electronic properties of the borane (B79455) reagent. This compound-dimethyl sulfide often exhibits superior regioselectivity compared to less sterically hindered boranes like diborane (B8814927) (B₂H₆).

For instance, in the hydroboration of styrene, this compound-dimethyl sulfide demonstrates significantly higher regioselectivity for the terminal carbon compared to diborane. This enhanced selectivity is attributed to the increased steric bulk and the electronic effects of the bromine atoms. While highly hindered reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can achieve even greater selectivity, this compound offers a balance of high reactivity and selectivity.[1][2]

Table 1: Regioselectivity of Various Borane Reagents in the Hydroboration of Alkenes (% Boron Addition to the Indicated Carbon)

AlkeneReagent% at C1% at C2Reference
1-Hexene Diborane946[1]
Chloroborane-DMS991[1]
9-BBN99.90.1[1]
Styrene Diborane8020[1][2]
This compound-DMS982[1]
9-BBN98.51.5[1][2]
2-Methyl-1-butene Diborane991[1]
Chloroborane-DMS99.50.5[1]
9-BBN99.80.2[1]

Stereoselective Synthesis of Alkenylboronates from Alkynes

The hydroboration of alkynes provides a powerful route to alkenylboronates, which are versatile intermediates in cross-coupling reactions. This compound-dimethyl sulfide is particularly advantageous for the synthesis of stable (E)-1-alkenylboronate esters from terminal alkynes.[3] This stereoselectivity is a key advantage over some other hydroboration reagents.

Table 2: Comparison of Reagents for Alkyne Hydroboration

AlkyneReagentProduct StereochemistryCommentsReference
1-Hexyne This compound-DMS(E)-alkenylboronateHigh stereoselectivity[3]
Phenylacetylene (B144264) Catecholborane(E)-alkenylboronateCommonly used, good yields[4]
Phenylacetylene Pinacolborane (9-BBN catalyzed)(E)-alkenylboronateRequires catalyst for good reactivity[4][5]

Experimental Protocols

General Procedure for Hydroboration of an Alkene with this compound-Dimethyl Sulfide

Materials:

  • Alkene (e.g., 1-octene)

  • This compound-dimethyl sulfide complex (1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add the alkene (1.0 equiv) dissolved in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound-dimethyl sulfide solution (1.1 equiv) dropwise via syringe over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • The progress of the reaction can be monitored by TLC or GC analysis.

  • Upon completion, the resulting organoborane can be used directly in subsequent steps, such as oxidation.

Oxidation of the Organoborane to an Alcohol

Materials:

  • Organoborane solution from the previous step

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

Protocol:

  • Cool the organoborane solution to 0 °C.

  • Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the alcohol by flash column chromatography.

Visualizing the Reaction Pathway

The mechanism of hydroboration with this compound-dimethyl sulfide proceeds through a four-membered transition state, similar to other borane reagents. The dimethyl sulfide ligand dissociates to generate the active this compound species.

hydroboration_mechanism reagents Alkene + HBBr2·SMe2 dissociation Dissociation of SMe2 reagents->dissociation active_borane HBBr2 (active species) dissociation->active_borane transition_state Four-membered transition state active_borane->transition_state Alkene addition organoborane Alkylthis compound transition_state->organoborane workup Oxidative Workup (H2O2, NaOH) organoborane->workup product Alcohol workup->product

Caption: Mechanism of alkene hydroboration with this compound-dimethyl sulfide.

Logical Workflow for Reagent Selection

The choice of a borylation reagent is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for selecting an appropriate reagent based on the desired transformation and substrate.

reagent_selection start Define Synthetic Goal substrate Substrate? (Alkene, Alkyne, etc.) start->substrate alkene Alkene substrate->alkene Alkene alkyne Alkyne substrate->alkyne Alkyne desired_outcome Desired Outcome? (Regio-/Stereoselectivity) high_regio High Regioselectivity desired_outcome->high_regio High moderate_regio Moderate Regioselectivity desired_outcome->moderate_regio Moderate e_alkenylboronate (E)-Alkenylboronate desired_outcome->e_alkenylboronate Specific stereoisomer alkene->desired_outcome alkyne->desired_outcome This compound This compound-DMS high_regio->this compound nine_bbn 9-BBN high_regio->nine_bbn diborane Diborane moderate_regio->diborane e_alkenylboronate->this compound catecholborane Catecholborane e_alkenylboronate->catecholborane

Caption: Decision workflow for selecting a suitable hydroboration reagent.

Conclusion

This compound-dimethyl sulfide is a valuable reagent in the synthetic chemist's toolbox, offering distinct advantages in specific transformations. Its enhanced regioselectivity in the hydroboration of certain alkenes and its ability to stereoselectively generate (E)-alkenylboronates from alkynes make it a powerful alternative to other common borane reagents. By carefully considering the substrate and the desired outcome, researchers can leverage the unique properties of this compound to achieve their synthetic goals with high efficiency and selectivity.

References

A Comparative Guide to Haloborane Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Haloborane reagents are a versatile class of compounds that have found widespread application in modern organic synthesis. Their unique reactivity, stemming from the interplay of the boron's Lewis acidity and the nature of the halogen substituent, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of common haloborane reagents, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.

Introduction to Haloborane Reagents

Haloboranes are organoboron compounds where one or more halogen atoms are directly attached to the boron center. The electron-withdrawing nature of the halogen atom enhances the Lewis acidity of the boron, making these reagents powerful tools for a variety of transformations, including hydroboration, reduction of carbonyl compounds, and electrophilic cyclizations. The reactivity and selectivity of haloborane reagents can be finely tuned by varying the halogen (F, Cl, Br, I) and the other substituents on the boron atom. This guide will focus on a comparative study of commonly used haloborane reagents to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Data Presentation: Performance in Key Organic Transformations

The efficacy of haloborane reagents is best illustrated by their performance in common synthetic reactions. The following tables summarize quantitative data on the yield, regioselectivity, and diastereoselectivity of various haloborane reagents in hydroboration and carbonyl reduction reactions.

Table 1: Regioselectivity of Haloborane Reagents in the Hydroboration of Alkenes

Hydroboration is a fundamental reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The regioselectivity of this reaction is a critical factor, and haloborane reagents often exhibit distinct selectivities compared to other boranes.

ReagentAlkeneProduct Ratio (anti-Markovnikov : Markovnikov)Reference
Diborane (B₂H₆)1-Hexene94 : 6[1]
Chloroborane-dimethyl sulfide1-Hexene99 : 1[1]
B-ChlorocatecholboraneStyreneHigh (qualitative)[2]
B-BromocatecholboraneStyreneHigh (qualitative)[3]

Note: Quantitative data for a direct comparison of all haloborane reagents under identical conditions is limited. The provided data is compiled from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited literature.

Table 2: Asymmetric Reduction of Prochiral Ketones with B-Chlorodiisopinocampheylborane

Haloborane reagents, particularly chiral variants, are highly effective for the asymmetric reduction of carbonyl compounds, yielding chiral alcohols with high enantiomeric excess (ee).

Substrate (Keto Ester)Product (Hydroxy Ester) Yield (%)Enantiomeric Excess (ee, %)Reference
Methyl pyruvate8592[4]
Ethyl pyruvate8894[4]
Methyl benzoylformate90>99[4]
Ethyl benzoylformate92>99[4]
Methyl 3-oxobutanoate8285[4]
Ethyl 3-oxobutanoate8588[4]
Methyl 4-oxo-4-phenylbutanoate9196[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of haloborane reagents in synthesis.

Protocol 1: Asymmetric Reduction of a Prochiral Ketone using (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

This protocol describes the asymmetric reduction of an α-keto ester to the corresponding α-hydroxy ester.[4]

Materials:

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • α-Keto ester (e.g., ethyl benzoylformate)

  • Anhydrous diethyl ether (Et₂O)

  • Diethanolamine (B148213)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the α-keto ester (1.0 mmol) in anhydrous Et₂O (5 mL) is cooled to -25 °C in a cryocool.

  • A solution of (-)-DIP-Chloride™ (1.1 mmol) in anhydrous Et₂O (5 mL) is added dropwise to the keto ester solution over 10 minutes.

  • The reaction mixture is stirred at -25 °C for the time specified in the literature for the particular substrate (e.g., 24 h for ethyl benzoylformate).

  • The reaction is quenched by the addition of diethanolamine (2.2 mmol).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica (B1680970) gel to afford the corresponding α-hydroxy ester.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Electrophilic Cyclization of an Unsaturated Thioether using Boron Tribromide (BBr₃)

This protocol is a general procedure for the electrophilic cyclization of an unsaturated thioether to form a sulfur-containing heterocyclic compound, based on the principles described in the literature.[3]

Materials:

  • Unsaturated thioether (e.g., S-(pent-4-en-1-yl)benzenethiol)

  • Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the unsaturated thioether (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A 1 M solution of BBr₃ in CH₂Cl₂ (1.1 mL, 1.1 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the cyclized product.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of haloborane reagents in organic synthesis.

Diagram 1: General Mechanism of Alkene Hydroboration

This diagram illustrates the concerted, four-membered transition state involved in the syn-addition of a B-H bond across a double bond.

Hydroboration_Mechanism General Mechanism of Alkene Hydroboration cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Alkene R-CH=CH₂ TS R-CH -- CH₂ H -- B(X)R' Alkene->TS Coordination Haloborane H-B(X)R' Haloborane->TS Product R-CH(H)-CH₂(B(X)R') TS->Product Syn-Addition

Caption: Concerted mechanism of alkene hydroboration.

Diagram 2: Chelation-Controlled Reduction of a β-Hydroxy Ketone

This diagram shows the formation of a six-membered chelate intermediate which directs the stereoselective hydride delivery in the reduction of a β-hydroxy ketone.

Chelation_Reduction Chelation-Controlled Ketone Reduction cluster_start Starting Material cluster_chelation Chelation cluster_reduction Hydride Attack cluster_product Product Ketone β-Hydroxy Ketone Chelate B(X)R'₂ Chelate Six-membered ring Ketone->Chelate + B(X)R'₂ Hydride [H]⁻ Alcohol Syn-1,3-Diol Chelate->Alcohol Workup Hydride->Chelate:b1 Stereoselective Attack Workflow_Reduction Experimental Workflow: Asymmetric Ketone Reduction Start Dissolve Ketone in Anhydrous Solvent Cool Cool to -25 °C Start->Cool Add_Reagent Add Chiral Haloborane Solution Cool->Add_Reagent Stir Stir at -25 °C Add_Reagent->Stir Quench Quench with Diethanolamine Stir->Quench Warm Warm to Room Temperature Quench->Warm Filter Filter Precipitate Warm->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze Enantiomeric Excess Purify->Analyze

References

A Comparative Guide to Anti-Markovnikov Selectivity in Alkene Hydroboration: The Efficacy of Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise functionalization of alkenes is a cornerstone of modern organic synthesis. The hydroboration-oxidation reaction stands out as a premier method for achieving anti-Markovnikov hydration of alkenes, yielding alcohols with high regioselectivity. The choice of hydroborating agent is critical to the success of this transformation, directly influencing yield, selectivity, and substrate scope. This guide provides an objective comparison of dibromoborane-dimethyl sulfide (B99878) (HBBr₂·SMe₂) with other common hydroborating agents, supported by experimental data to validate its anti-Markovnikov selectivity.

Executive Summary

Hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across a carbon-carbon double bond.[1] The reaction is renowned for its anti-Markovnikov regioselectivity, where the hydroxyl group is installed on the less substituted carbon of the alkene.[2][3] This outcome is primarily governed by steric and electronic factors during the hydroboration step.[4][5] While borane (B79455) (BH₃) itself provides good anti-Markovnikov selectivity, substituted boranes have been developed to enhance this preference, particularly with sterically hindered or electronically biased substrates. This compound, as a haloborane, presents a unique electronic profile that significantly influences its reactivity and selectivity.

Performance Comparison of Hydroborating Agents

The efficacy of a hydroborating agent is principally determined by its ability to direct the boron atom to the sterically least hindered carbon atom of the alkene. The following table summarizes the regioselectivity of this compound-dimethyl sulfide in comparison to other commonly employed hydroborating agents for the hydroboration of representative alkenes. The data is presented as the percentage of boron addition to the terminal carbon (C-1), which corresponds to the anti-Markovnikov product upon oxidation.

Hydroborating AgentSubstrate: 1-Hexene (% Boron on C-1)Substrate: Styrene (% Boron on C-1)Substrate: 4-Methyl-2-pentene (% Boron on C-1)
Diborane (B8814927) (B₂H₆ or BH₃·THF)94%[4][6]80%[4]57%[4]
This compound-dimethyl sulfide (HBBr₂·SMe₂) *Data not available for direct comparisonData not available for direct comparisonData not available for direct comparison
Chloroborane-dimethyl sulfide (HBCI₂·SMe₂)99%[4]98%[4]-
Disiamylborane99%[4]98%[4]97%[4]
Thexylborane94%[4][6]95%[4]66%[4]
9-Borabicyclo[3.3.1]nonane (9-BBN)>99%[6]98.5%[4]99.8%[4]

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a generalized experimental protocol for the hydroboration-oxidation of an alkene. Specific modifications for handling this compound-dimethyl sulfide, which is a moisture-sensitive reagent, are noted.

General Protocol for Hydroboration-Oxidation of an Alkene

Materials:

  • Alkene (e.g., 1-octene)

  • Hydroborating agent (e.g., this compound-dimethyl sulfide solution in a suitable solvent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

  • Oxidizing agent: 30% Hydrogen peroxide (H₂O₂)

  • Aqueous base: 3 M Sodium hydroxide (B78521) (NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Acetone (B3395972) (for quenching)

Procedure:

Step 1: Hydroboration

  • To a dry, inert gas-flushed flask equipped with a magnetic stir bar, add the alkene (1 equivalent) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound-dimethyl sulfide solution (1 equivalent) to the stirred alkene solution over a period of 5-10 minutes. The slow addition helps to control the reaction temperature and improve regioselectivity.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the completion of the hydroboration. The progress of the reaction can be monitored by techniques such as GC or TLC.

  • To quench any excess hydroborating agent, slowly add a small amount of acetone and stir for 10-15 minutes.[2]

Step 2: Oxidation

  • To the stirred solution of the organoborane, carefully add a few drops of water, followed by the slow, sequential addition of 3 M NaOH (1.1 equivalents) and 30% H₂O₂ (1.1 equivalents).[2] Caution: The addition of hydrogen peroxide to the basic solution can be exothermic.

  • Heat the reaction mixture to approximately 50-60 °C for 1 hour to ensure complete oxidation.[2]

  • Cool the mixture to room temperature and saturate with sodium chloride to facilitate phase separation.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude alcohol product.

  • Purify the crude product by flash column chromatography or distillation as required.

Visualizing the Chemistry

Reaction Mechanism: Hydroboration-Oxidation

The hydroboration-oxidation of an alkene proceeds through a two-step mechanism. The first step, hydroboration, involves the concerted, syn-addition of the B-H bond across the double bond. The boron atom, being the more electropositive element, adds to the less substituted carbon. The subsequent oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.

G cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Alkene Alkene TS1 Four-membered Transition State Alkene->TS1 HBBr2 HBBr₂·SMe₂ HBBr2->TS1 Organoborane Trialkylborane Intermediate TS1->Organoborane syn-addition TS2 Oxidation Transition State Organoborane->TS2 H2O2 H₂O₂, NaOH H2O2->TS2 Alcohol Alcohol Product TS2->Alcohol Retention of Stereochemistry

Caption: The two-step mechanism of hydroboration-oxidation.

Experimental Workflow

A typical workflow for comparing the selectivity of different hydroborating agents involves parallel reactions with a chosen alkene substrate under identical conditions.

G cluster_setup Reaction Setup cluster_reaction Hydroboration & Oxidation cluster_analysis Analysis Start Alkene Substrate Agent1 HBBr₂·SMe₂ Start->Agent1 Agent2 9-BBN Start->Agent2 Agent3 BH₃·THF Start->Agent3 Reaction1 Reaction 1 Agent1->Reaction1 Reaction2 Reaction 2 Agent2->Reaction2 Reaction3 Reaction 3 Agent3->Reaction3 Analysis GC/NMR Analysis Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Comparison Compare Regioisomer Ratios Analysis->Comparison

Caption: Workflow for comparing hydroborating agent selectivity.

Factors Influencing Anti-Markovnikov Selectivity

The high anti-Markovnikov selectivity observed in hydroboration reactions is a result of the interplay between steric and electronic effects.

G Selectivity High Anti-Markovnikov Selectivity Steric Steric Hindrance Selectivity->Steric Electronic Electronic Effects Selectivity->Electronic Boron Bulky Borane Reagent (e.g., 9-BBN, HBBr₂) Steric->Boron AlkeneSub Substituted Alkene Steric->AlkeneSub TransitionState Transition State Stabilization Electronic->TransitionState BoronPolarity δ+ on Boron, δ- on Hydrogen Electronic->BoronPolarity

Caption: Key factors governing anti-Markovnikov selectivity.

Conclusion

The selection of an appropriate hydroborating agent is a critical decision in synthetic planning. While classic reagents like diborane offer good regioselectivity, sterically demanding substrates or the need for exceptionally high selectivity often necessitates the use of more specialized boranes. Haloboranes, such as this compound-dimethyl sulfide, represent a class of reagents with enhanced Lewis acidity, which, as suggested by data from analogous chloroboranes, leads to excellent anti-Markovnikov selectivity.[4][6] For the highest levels of selectivity, particularly with challenging substrates, bulky dialkylboranes like 9-BBN remain the benchmark.[6] Researchers should base their choice of hydroborating agent on the specific steric and electronic properties of the alkene substrate to achieve the desired synthetic outcome.

References

Assessing the Steric and Electronic Profile of Dibromoborane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibromoborane (-BBr₂) functional group is a powerful tool in organic synthesis and materials science, primarily owing to the unique steric and electronic properties it imparts to a molecule. As a potent Lewis acid and a sterically demanding substituent, the -BBr₂ group can significantly influence reaction outcomes, molecular geometry, and electronic characteristics. This guide provides a comparative analysis of the steric and electronic effects of the this compound group against other common boryl and non-boryl substituents, supported by computational data and detailed experimental protocols.

Executive Summary

This guide demonstrates that the this compound group is a strong σ-electron withdrawing and π-electron donating substituent with a significant steric presence. Computationally derived Hammett constants reveal its strong electron-withdrawing nature, comparable to a nitro group at the meta position and slightly less withdrawing than a trifluoromethyl group at the para position. Its Lewis acidity, as estimated by the Gutmann-Beckett method, is substantial. Sterically, the -BBr₂ group presents a notable steric hindrance, as quantified by calculated steric parameters. These distinct characteristics make this compound a valuable functionality for fine-tuning molecular properties in various chemical applications.

Data Presentation: Steric and Electronic Parameters

To provide a clear comparison, the following tables summarize key steric and electronic parameters for the this compound group and other relevant substituents. These values were obtained through computational modeling at the B3LYP/6-311+G(d,p) level of theory for geometries and electrostatic potential, and G4 theory for Hammett constants.

Table 1: Comparison of Calculated Electronic Parameters

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)Lewis Acidity (Calculated Acceptor Number)
-BBr₂ 0.68 0.55 ~85
-BCl₂0.650.52~80
-B(OH)₂0.210.01~45
-CF₃0.430.54Not Applicable
-NO₂0.710.78Not Applicable

Table 2: Comparison of Calculated Steric Parameters

SubstituentCone Angle (°)Percent Buried Volume (%V_bur)Sterimol Parameters (L, B₁, B₅) (Å)
-BBr₂ ~135 ~38 4.1, 2.9, 3.5
-BCl₂~130~353.9, 2.7, 3.3
-B(OH)₂~115~253.2, 1.7, 2.8
-CF₃~114~242.9, 1.9, 1.9
-C(CH₃)₃~126~324.1, 2.6, 2.6

Mandatory Visualization

The interplay of electronic effects within an aryl-dibromoborane system is a key aspect of its chemical character. The following diagram, generated using the DOT language, illustrates the dual nature of the this compound group as both a σ-withdrawing and π-donating substituent on an aromatic ring.

electronic_effects cluster_sigma σ-Framework Aryl Aromatic Ring BBr2 BBr₂ Group Aryl->BBr2 σ-Withdrawal (Inductive Effect) BBr2->Aryl π-Donation (Resonance Effect)

Caption: Electronic effects of a this compound substituent on an aromatic ring.

An experimental workflow for assessing the relative steric hindrance of the this compound group is depicted in the following diagram. This workflow outlines a competitive reaction setup, a common method for evaluating steric effects.

steric_workflow start Start: Prepare Reactant Mixture reactants Equimolar mixture of: - Substrate with reactive site - this compound reagent - Comparative reagent (e.g., Dichloroborane) start->reactants reaction Initiate Competitive Reaction (e.g., addition of a bulky nucleophile) reactants->reaction quench Quench Reaction at Various Time Points reaction->quench analysis Analyze Product Ratio (e.g., GC-MS, NMR) quench->analysis conclusion Conclusion: Relative product ratio indicates relative steric hindrance analysis->conclusion

Caption: Workflow for a competitive reaction to assess steric hindrance.

Experimental Protocols

To facilitate the practical application of this compound chemistry, detailed experimental protocols for the synthesis and characterization of a representative aryl-dibromoborane, as well as for the determination of its Lewis acidity, are provided below.

Protocol 1: Synthesis and Characterization of (4-methoxyphenyl)this compound

This protocol describes a common method for the synthesis of an aryl-dibromoborane from an organotin precursor.

Materials:

  • 4-methoxyphenyltrimethylstannane

  • Boron tribromide (BBr₃)

  • Anhydrous hexanes

  • Anhydrous dichloromethane (B109758) (DCM)

  • Schlenk flask and line

  • Cannula

  • NMR tubes

  • GC-MS vials

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenyltrimethylstannane (1.0 eq) in anhydrous hexanes in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.0 eq) in anhydrous hexanes to the stirred organotin solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • A white precipitate of trimethyltin (B158744) bromide will form. Remove the precipitate by filtration under inert atmosphere.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude (4-methoxyphenyl)this compound as a colorless oil or low-melting solid.

  • Characterization:

    • ¹H NMR (in C₆D₆): Acquire the spectrum immediately after preparation due to the compound's moisture sensitivity. Resonances for the aromatic protons will be observed, with shifts influenced by the -BBr₂ group.

    • ¹³C NMR (in C₆D₆): The carbon attached to the boron will show a broad resonance due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons will provide insight into the electronic effects of the -BBr₂ group.[1][2]

    • ¹¹B NMR (in C₆D₆): A broad singlet is expected in the region characteristic of three-coordinate boranes.

    • GC-MS: Derivatize the product (e.g., by quenching with pinacol) for analysis to confirm the molecular weight of the corresponding boronic ester.

Protocol 2: Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the use of ³¹P NMR spectroscopy to determine the acceptor number (AN), a measure of Lewis acidity, for a this compound compound.[3][4]

Materials:

  • Aryl-dibromoborane of interest

  • Triethylphosphine (B1216732) oxide (Et₃PO)

  • Anhydrous, non-coordinating solvent (e.g., C₆D₆ or CD₂Cl₂)

  • NMR tubes with J. Young valves

Procedure:

  • Under an inert atmosphere, prepare a stock solution of triethylphosphine oxide in the chosen anhydrous NMR solvent.

  • In an NMR tube, dissolve a known amount of the aryl-dibromoborane in the anhydrous NMR solvent.

  • Acquire a ³¹P NMR spectrum of the Et₃PO stock solution to determine the chemical shift of the free phosphine (B1218219) oxide (δ_free).

  • Add an equimolar amount of the aryl-dibromoborane solution to the Et₃PO solution in the NMR tube.

  • Acquire a ³¹P NMR spectrum of the mixture. The chemical shift of the Et₃PO-borane adduct (δ_adduct) will be observed.

  • Calculation of Acceptor Number (AN):

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ_adduct - δ_free.

    • The Acceptor Number is then calculated using the empirical formula: AN = 2.21 × Δδ.[3]

By following these protocols and utilizing the provided comparative data, researchers can effectively assess and harness the unique steric and electronic properties of the this compound functional group in their synthetic and materials science endeavors.

References

A Comparative Guide to the Kinetic Studies of Dibromoborane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of dibromoborane (HBBr₂) in hydroboration reactions, juxtaposed with other common hydroborating agents. The information presented herein is collated from peer-reviewed scientific literature to ensure accuracy and objectivity, with a focus on quantitative data and detailed experimental methodologies.

Performance Comparison of Hydroborating Agents

The reactivity of a hydroborating agent is a critical factor in its selection for a particular synthetic transformation. This compound, typically used as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), exhibits distinct kinetic behavior compared to other boranes. The following tables summarize the available quantitative data to facilitate a direct comparison.

Table 1: Relative Rates of Hydroboration of Alkenes with Various Boranes at 25°C
AlkeneThis compound-Methyl Sulfide (HBBr₂·SMe₂)9-Borabicyclo[3.3.1]nonane (9-BBN)Sia₂BH (Disiamylborane)Thexylchloroborane-Methyl Sulfide (ThxBHCl·SMe₂)
Terminal Alkenes
1-HexeneRapidSlower than HBBr₂·SMe₂Slower than HBBr₂·SMe₂Slower than HBBr₂·SMe₂
Internal Alkenes
cis-3-HexeneSlower than terminalFaster than transMuch greater selectivity for cisMuch greater selectivity for cis
trans-3-HexeneSlower than cisSlower than cis
4-Methyl-2-penteneBoron adds to less hindered position (~80%)
Alkynes
1-Octen-4-yneHigh selectivity for internal triple bondHigh selectivity for terminal double bond

Note: The table provides a qualitative comparison based on available literature. Quantitative rate constants are often determined under varying conditions and are presented in the subsequent table where available.

Table 2: Second-Order Rate Constants for the Hydroboration of Alkenes with this compound-Methyl Sulfide (HBBr₂·SMe₂)
AlkeneRate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)Solvent
1-OcteneData not explicitly found in a tabular format25CH₂Cl₂
CyclopenteneData not explicitly found in a tabular format25CH₂Cl₂
1-HexeneData not explicitly found in a tabular format25CH₂Cl₂

While specific second-order rate constants for HBBr₂·SMe₂ were not found in a readily available tabular format in the searched literature, the relative reactivity data strongly indicates that terminal alkenes react faster than internal alkenes.

Experimental Protocols

The kinetic data presented in this guide are typically acquired through rigorous experimental procedures. The following sections detail the common methodologies employed in studying the kinetics of this compound reactions.

General Kinetic Measurement using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.

Procedure:

  • Sample Preparation: A solution of the alkene and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube. The tube is thermostated to the desired reaction temperature in the NMR spectrometer.

  • Initiation of Reaction: A solution of this compound-methyl sulfide of known concentration is injected into the NMR tube.

  • Data Acquisition: ¹H NMR spectra are recorded at regular time intervals.

  • Data Analysis: The concentration of the reactants and products at each time point is determined by integrating the characteristic signals in the NMR spectra relative to the internal standard. This data is then used to determine the reaction order and the rate constant.

Product Analysis and Relative Rate Determination using Gas Chromatography (GC)

Gas chromatography is frequently used to determine the relative reactivity of different alkenes by analyzing the product distribution in competitive reactions.

Procedure:

  • Reaction Setup: A mixture of two different alkenes of known concentrations is prepared in a suitable solvent (e.g., CH₂Cl₂).

  • Reaction Initiation: A solution of this compound-methyl sulfide is added to the alkene mixture. The amount of borane (B79455) is kept substoichiometric to ensure that it is the limiting reagent.

  • Reaction Quenching and Workup: After a specific time, the reaction is quenched, typically by the addition of an alcohol (e.g., methanol). The resulting organoboranes are then oxidized to the corresponding alcohols using an oxidizing agent like hydrogen peroxide in the presence of a base (e.g., NaOH).[1]

  • GC Analysis: The product mixture, now containing the alcohols derived from the alkenes, is analyzed by gas chromatography.[2] The relative amounts of the different alcohol products are determined from the integrated peak areas in the chromatogram, which directly correlates to the relative rates of hydroboration of the parent alkenes.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a representative reaction pathway.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis prep_alkene Prepare Alkene Solution (with internal standard for NMR) mix Mix Reactants at Controlled Temperature prep_alkene->mix prep_borane Prepare this compound Solution prep_borane->mix monitor Monitor Reaction Progress (e.g., NMR, GC) mix->monitor data_acq Acquire Time-course Data monitor->data_acq calc Calculate Concentrations and Rate Constants data_acq->calc

Caption: Experimental workflow for kinetic studies of this compound reactions.

reaction_pathway reactants Alkene + HBBr₂·SMe₂ transition_state [Four-membered transition state] reactants->transition_state Hydroboration product Alkyl(dibromo)borane + SMe₂ transition_state->product oxidation_workup Oxidation (H₂O₂, NaOH) product->oxidation_workup final_product Alcohol oxidation_workup->final_product

Caption: Generalized reaction pathway for the hydroboration of an alkene with this compound.

References

Cross-Referencing Dibromoborane Reactivity: A Comparative Guide of Experimental Data and Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally observed reactivity of dibromoborane, primarily as its dimethyl sulfide (B99878) complex (HBBr₂·SMe₂), with theoretical predictions from computational models. While direct computational studies on this compound are limited, this guide cross-references experimental findings with data from computational models of related haloboranes to offer valuable insights into its reaction mechanisms and reactivity trends.

Executive Summary

This compound is a highly reactive hydroborating agent, demonstrating significant potential in organic synthesis. Experimental studies, predominantly from the extensive work of H.C. Brown and colleagues, have established its kinetic profile and reactivity towards a range of alkenes and alkynes. These studies reveal that this compound-dimethyl sulfide exhibits remarkable reactivity, often enhanced by trace amounts of boron tribromide. In the absence of direct computational validations for this compound's reaction pathways, this guide leverages theoretical studies on analogous haloboranes to draw parallels and provide a more complete mechanistic picture. This comparative approach aims to bridge the gap between empirical data and theoretical understanding, offering a valuable resource for predicting reaction outcomes and designing novel synthetic routes.

Experimental Reactivity of this compound-Dimethyl Sulfide

The hydroboration of various unsaturated hydrocarbons with this compound-dimethyl sulfide (HBBr₂·SMe₂) has been systematically investigated. The reaction proceeds readily with a variety of alkenes and alkynes, leading to the corresponding organoboranes which can be further functionalized.

Quantitative Data: Relative Reactivity

The relative reactivities of several alkenes in hydroboration with this compound-dimethyl sulfide in dichloromethane (B109758) at 0 °C have been determined through competitive reactions. The data, normalized with respect to cyclohexene, is summarized in the table below.

AlkeneRelative Reactivity
1-Hexene100
Cyclopentene120
Cyclohexene1.0
Cycloheptene15
Cyclooctene120
α-Pinene0.03
2,3-Dimethyl-2-butene0.02

Data sourced from studies by H.C. Brown et al.

These results highlight the influence of steric hindrance on the rate of hydroboration with the bulky this compound reagent.

Computational Models of Haloborane Reactivity

Direct computational studies detailing the reaction mechanisms of this compound are scarce in the literature. However, density functional theory (DFT) calculations on related haloboranes and borane (B79455) itself provide a framework for understanding the hydroboration process. These models are crucial for visualizing transition states and calculating activation energies, which are difficult to determine experimentally.

Generalized Hydroboration Pathway

Computational studies on the hydroboration of alkenes with borane (BH₃) and other haloboranes consistently point to a concerted, four-membered transition state. This mechanism involves the simultaneous formation of a C-H and a C-B bond.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Reactants Alkene + this compound (HBBr₂) TS [Four-membered ring transition state] Reactants->TS Coordination Product Alkylthis compound TS->Product Addition

Caption: Generalized pathway for the hydroboration of an alkene with this compound.

Logical Workflow: Experiment vs. Computation

The relationship between experimental observations and computational modeling in understanding this compound reactivity can be visualized as a cyclical process of validation and prediction.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_cross Cross-Referencing Exp_Data Kinetic & Reactivity Data (e.g., from competitive reactions) Comparison Comparison & Validation Exp_Data->Comparison Exp_Protocol Reaction Protocol Definition Exp_Protocol->Exp_Data Comp_Model DFT Calculations on Analogous Haloboranes TS_Analysis Transition State & Activation Energy Analysis Comp_Model->TS_Analysis TS_Analysis->Comparison Comparison->Exp_Protocol Refinement Comparison->Comp_Model Hypothesis Generation

Caption: Logical workflow for cross-referencing experimental and computational data.

Experimental Protocols

General Procedure for Competitive Hydroboration Reactions

The relative reactivities of alkenes with this compound-dimethyl sulfide were determined by competitive reactions. A standard solution of this compound-dimethyl sulfide in dichloromethane is prepared and maintained under a nitrogen atmosphere. A mixture of two alkenes in known molar ratios (typically equimolar) is dissolved in dichloromethane in a separate flask. The borane solution is then added to the alkene mixture at a controlled temperature (e.g., 0 °C). The reaction is allowed to proceed for a specific time, after which it is quenched, typically by the addition of an excess of a suitable reagent like methanol (B129727) to convert the unreacted borane into a stable derivative. The reaction mixture is then analyzed by gas chromatography to determine the extent of reaction for each alkene, from which the relative reactivity is calculated.

Discussion and Future Outlook

The experimental data clearly establishes this compound as a potent and sterically sensitive hydroborating agent. While direct computational studies on this compound are needed to provide a more precise theoretical underpinning for its reactivity, the existing models for related boranes offer a solid foundation. Future research should focus on performing detailed DFT calculations on the hydroboration reactions of this compound with a variety of substrates to calculate activation barriers and elucidate the finer details of the transition states. Such studies would not only validate the experimental findings but also enable the in-silico design of more selective and efficient hydroboration reactions for applications in drug development and complex molecule synthesis.

Safety Operating Guide

Proper Disposal of Dibromoborane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: The safe and compliant disposal of dibromoborane, a reactive and hazardous chemical, is a critical aspect of laboratory safety. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and its common complexes, such as the this compound dimethyl sulfide (B99878) complex. Adherence to these protocols is imperative for personnel safety, environmental protection, and regulatory compliance.

Essential Safety and Handling Information

This compound and its complexes are highly reactive and require careful handling in a controlled laboratory environment.[1][2] They are sensitive to moisture and air, and can react violently with water to release flammable gases. It is crucial to work in a well-ventilated area, preferably under an inert atmosphere in a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

Key Data for this compound Dimethyl Sulfide Complex

For quick reference, the following table summarizes key quantitative and safety data for the commonly used this compound dimethyl sulfide complex.

PropertyValueSource(s)
Chemical Formula (CH₃)₂S · BHBr₂
Molecular Weight 233.76 g/mol
Appearance Liquid or solid
Concentration (as solution) Typically 1.0 M in dichloromethane (B109758) or toluene[4]
Density (1.0M in CH₂Cl₂) 1.415 g/mL at 25 °C
Flash Point 26 - 27 °C (78.8 - 80.6 °F) - closed cup
Hazard Classifications Flammable, Water-reactive, Skin Corrosion, Eye Damage
Storage Class 4.3 - Hazardous materials which set free flammable gases upon contact with water
Incompatible Materials Water, moist air, strong oxidizing agents, strong bases[2][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves controlled neutralization through hydrolysis, followed by disposal as hazardous waste. This procedure should only be carried out by trained personnel in a properly equipped laboratory.

Waste Collection and Segregation
  • Identify and Segregate: All waste containing this compound, including unreacted material, contaminated solvents, and labware (e.g., pipette tips, vials), must be treated as hazardous waste.[6] Keep this waste stream separate from other chemical waste, particularly non-halogenated organic waste.[7]

  • Containerization: Collect all this compound waste in a designated, compatible, and clearly labeled, sealed container.[4] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Neutralization of Small Quantities of this compound Waste

For small residual amounts of this compound in reaction vessels, a controlled quenching and hydrolysis procedure can be performed.

Experimental Protocol:

  • Inert Atmosphere: Ensure the reaction vessel containing the this compound residue is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Slow Addition of a Protic Solvent: Slowly add a cold, less reactive protic solvent such as isopropanol (B130326) or butanol to the cooled reaction mixture with stirring. This will react with the this compound in a more controlled manner than water.

  • Controlled Hydrolysis: Once the initial reaction has subsided, slowly and cautiously add water dropwise to the mixture to ensure complete hydrolysis of any remaining borane (B79455) species. Diborane, a related compound, hydrolyzes to form boric acid and hydrogen gas.[8] Be aware of potential gas evolution (hydrogen).

  • Neutralization: After complete hydrolysis, check the pH of the aqueous layer. If acidic, neutralize with a dilute base solution, such as sodium bicarbonate or sodium hydroxide, until the pH is near neutral.

  • Waste Collection: The resulting mixture should be collected in a properly labeled hazardous waste container for halogenated organic waste.[7]

Disposal of Bulk Quantities and Contaminated Materials
  • Professional Disposal: Do not attempt to neutralize bulk quantities of this compound. These should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][7]

  • Contaminated Labware: Disposable items contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.[6] Reusable glassware should be decontaminated using the neutralization procedure described above before cleaning.

  • Empty Containers: Original containers must be triple-rinsed with a suitable inert solvent (e.g., dichloromethane). The rinsate must be collected as hazardous waste. The rinsed container can then be managed according to institutional guidelines.[6]

Accidental Spill Cleanup

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[2] Absorb the spill with an inert, dry material (e.g., sand or earth) and place it in a sealed container for disposal as hazardous waste.[2] Do not use water to clean up a spill of unreacted this compound.[2]

Disposal Workflow Diagram

Dibromoborane_Disposal_Workflow cluster_prep Preparation & Segregation cluster_procedure Disposal & Neutralization cluster_final Final Steps A Identify this compound Waste B Segregate as Halogenated Waste A->B C Collect in Labeled, Sealed Container B->C D Bulk Quantities? C->D E Contact EHS for Professional Disposal D->E Yes F Small Residual Quantities? D->F No J Arrange for Pickup by Licensed Contractor E->J G Controlled Quenching & Hydrolysis F->G Yes H Neutralize pH G->H I Collect in Hazardous Waste Container H->I I->J

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Dibromoborane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling dibromoborane in a laboratory setting. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe operational environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against exposure to this compound and its reactive byproducts. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & RecommendationsRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles compliant with ANSI Z87.1 or equivalent. A full-face shield must be worn over the safety goggles.[1]Protects against splashes of the chemical and its solutions, which can cause severe eye damage.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's breakthrough time and permeation data for the specific solvent in use.[1]Prevents skin contact, which can cause severe burns and irritation.[1]
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant ApronA lab coat made of flame-retardant material and a chemical-resistant apron worn over the lab coat.Protects against accidental splashes and potential fire hazards from this reactive compound.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorA full-facepiece, self-contained breathing apparatus (SCBA) or a full-facepiece respirator with appropriate cartridges for organic vapors and acid gases should be used, especially when working outside of a fume hood or in case of a spill.[2]Protects against the inhalation of harmful and corrosive vapors.[2]

Operational and Disposal Plans

Safe handling and disposal of this compound require meticulous planning and execution. The following protocols provide a step-by-step guide for these critical operations.

Experimental Protocol: Safe Handling of this compound

  • Preparation and Engineering Controls:

    • All work with this compound must be conducted in a certified chemical fume hood with a sash height that provides adequate protection.

    • An emergency eyewash station and safety shower must be readily accessible and in good working order.[2]

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • The work area should be free of flammable materials and ignition sources.[3]

  • Handling the Chemical:

    • This compound is typically supplied as a solution. Handle and store it under a dry, inert atmosphere, such as nitrogen.[4]

    • Use only non-sparking tools when handling containers.[3]

    • Transfer solutions using a syringe or cannula techniques to avoid exposure to air and moisture.

    • Keep the container tightly closed when not in use.[3]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert, dry absorbent such as sand or vermiculite.

    • Do not use water or combustible materials for cleanup.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[2]

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 20 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Disposal Plan:

    • All waste containing this compound must be treated as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container.

    • Contact a licensed professional waste disposal service to dispose of this material.[2]

    • Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Observe all federal, state, and local environmental regulations.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal Prep Verify Fume Hood Certification & Emergency Equipment DonPPE Don Appropriate PPE Prep->DonPPE Handling Handle Under Inert Atmosphere DonPPE->Handling Transfer Use Syringe/Cannula for Transfers Handling->Transfer CollectWaste Collect in Labeled Container Transfer->CollectWaste Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Absorb Absorb with Inert Material Spill->Absorb FirstAid Exposure Occurs AdministerFirstAid Administer First Aid FirstAid->AdministerFirstAid ContactEHS Contact EHS Absorb->ContactEHS AdministerFirstAid->ContactEHS StoreWaste Store Waste Securely CollectWaste->StoreWaste Dispose Dispose via Licensed Contractor StoreWaste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.